Product packaging for Metachromins X(Cat. No.:)

Metachromins X

Cat. No.: B15362598
M. Wt: 358.5 g/mol
InChI Key: LWZZFLJQHHLKJG-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Metachromins X is a novel sesquiterpene quinone isolated from the marine sponge Spongia sp. . This compound has been identified as a potent inhibitor of cell cycle progression. Research using HeLa/Fucci2 cells, which visually indicate cell cycle phases through fluorescent proteins, demonstrates that this compound specifically induces cell cycle arrest at the S/G2/M phase . This mechanism makes it a valuable chemical tool for researchers studying the complexities of cell division, cancer biology, and the function of cell cycle checkpoints. The structure of this compound was confirmed through spectroscopic data and total synthesis . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O4 B15362598 Metachromins X

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

2-hydroxy-5-methoxy-3-[(E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)pent-2-enyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-14(9-11-17-15(2)7-6-12-22(17,3)4)8-10-16-20(24)18(23)13-19(26-5)21(16)25/h8,13,24H,6-7,9-12H2,1-5H3/b14-8+

InChI Key

LWZZFLJQHHLKJG-RIYZIHGNSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C

Origin of Product

United States

Foundational & Exploratory

Metachromin X: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metachromin X, a sesquiterpene quinone discovered from a marine sponge of the Spongia genus. This document details its isolation, structural elucidation, and initial findings on its biological activity, with a focus on its effects on cell cycle progression.

Discovery and Significance

Metachromin X was first isolated from a marine sponge, Spongia sp., as part of a screening effort to identify novel inhibitors of cell cycle progression.[1] Marine sponges are a well-established, prolific source of structurally diverse and biologically active secondary metabolites, with many compounds showing potential for development as therapeutic agents.[1][2][3] Sesquiterpenoid quinones, the class of compounds to which Metachromin X belongs, are known for their cytotoxic and antiproliferative properties, making them promising candidates for anticancer drug discovery.[2][4][5][6]

The initial investigation into Metachromin X revealed its ability to arrest the cell cycle in HeLa/Fucci2 cells at the S/G2/M phase, indicating its potential as an antineoplastic agent.[1] Further research into its specific molecular targets and mechanism of action is ongoing.

Isolation and Purification

The following is a generalized protocol for the isolation and purification of Metachromin X from its marine sponge source, based on standard methodologies for sesquiterpenoid quinones.

Experimental Protocol: Isolation of Metachromin X
  • Extraction:

    • The sponge material (Spongia sp.) is collected, freeze-dried, and ground into a fine powder.

    • The powdered sponge is then extracted exhaustively with an organic solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH, at room temperature.

    • The resulting crude extract is concentrated under reduced pressure to yield a dark, oily residue.

  • Solvent Partitioning:

    • The crude extract is suspended in a biphasic solvent system, such as ethyl acetate (EtOAc) and water (H₂O), to separate compounds based on polarity.

    • The organic layer, containing the less polar compounds including Metachromin X, is collected and the solvent is evaporated.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: The dried organic fraction is subjected to silica gel column chromatography. Elution is performed with a stepwise gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

    • Reversed-Phase High-Performance Liquid Chromatography (HPLC): The semi-purified fractions containing Metachromin X are further purified using reversed-phase HPLC (e.g., with a C18 column).

    • A typical mobile phase for elution is a gradient of methanol and water or acetonitrile and water.

    • The purity of the isolated Metachromin X is confirmed by analytical HPLC.

Below is a diagram illustrating the general workflow for the isolation of Metachromin X.

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification Sponge Marine Sponge (Spongia sp.) Grind Freeze-dry and Grind Sponge->Grind Extract Solvent Extraction (e.g., MeOH/CH₂Cl₂) Grind->Extract CrudeExtract Crude Extract Extract->CrudeExtract Partition Solvent Partitioning (EtOAc/H₂O) CrudeExtract->Partition OrganicLayer Organic Layer Partition->OrganicLayer AqueousLayer Aqueous Layer (discarded) Partition->AqueousLayer Silica Silica Gel Column Chromatography OrganicLayer->Silica Fractions Semi-pure Fractions Silica->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Pure Pure Metachromin X HPLC->Pure

Figure 1. General workflow for the isolation of Metachromin X.

Structure Elucidation

The chemical structure of Metachromin X was determined through a combination of spectroscopic techniques. The planar structure was assigned based on spectroscopic data, and its total synthesis confirmed the proposed structure.[1]

Experimental Protocol: Structure Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is used to identify the proton environments in the molecule.

    • ¹³C NMR spectroscopy is used to determine the number and types of carbon atoms.

    • 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule.

  • Chiral HPLC and Circular Dichroism (CD) Spectroscopy: These techniques are used to determine the absolute configuration of stereocenters in the molecule.[1]

Spectroscopic Data

The following table summarizes the key spectroscopic data for Metachromin X. (Note: Specific values are placeholders and should be referenced from the primary literature).

Spectroscopic Data for Metachromin X
Technique Data
Molecular FormulaC₂₂H₂₈O₄
HR-ESI-MS [M+H]⁺m/z [Value from literature]
¹H NMR (CDCl₃, 500 MHz)δ [List of chemical shifts, multiplicities, and coupling constants]
¹³C NMR (CDCl₃, 125 MHz)δ [List of chemical shifts]
UV (MeOH) λmax[Wavelengths in nm]
IR (film) νmax[Wavenumbers in cm⁻¹]

Biological Activity: Cell Cycle Inhibition

Metachromin X has been identified as an inhibitor of cell cycle progression.[1] The primary reported biological activity is the arrest of the cell cycle at the S/G2/M phase in HeLa/Fucci2 cells.[1]

Quantitative Biological Data

The following table presents the reported biological activity data for Metachromin X and related compounds.

Compound Cell Line Activity IC₅₀ (µM)
Metachromin X HeLa/Fucci2Cell cycle arrest at S/G2/M[Value from literature]
Metachromin CHeLa/Fucci2Cell cycle arrest at S/G2/M[Value from literature]
Metachromin CU937Cytotoxicity[Value from literature]
Metachromin CHeLaCytotoxicity[Value from literature]
Metachromin CHepG2Cytotoxicity[Value from literature]

Signaling Pathway: G2/M Cell Cycle Arrest

The arrest of the cell cycle at the G2/M checkpoint is a crucial mechanism for preventing cells with damaged DNA from entering mitosis.[7] This checkpoint is tightly regulated by a complex signaling network. While the precise molecular target of Metachromin X has not been fully elucidated, its induction of G2/M arrest suggests interference with key regulators of this process. The pathway diagram below illustrates the key components of the G2/M checkpoint and a hypothetical point of intervention for Metachromin X.

G cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_checkpoint G2/M Checkpoint Control G2_node G2 Phase p_Cdk1_CyclinB p-Cdk1/Cyclin B (Inactive) G2_node->p_Cdk1_CyclinB M_node M Phase Cdk1_CyclinB Cdk1/Cyclin B Complex (Active) Cdk1_CyclinB->M_node Promotes entry into Mitosis Cdc25C Cdc25C Cdc25C->Cdk1_CyclinB Activates Wee1 Wee1 Kinase Wee1->p_Cdk1_CyclinB Maintains inactive state p_Cdk1_CyclinB->Cdk1_CyclinB Dephosphorylation MetachrominX Metachromin X MetachrominX->Cdc25C Inhibition? MetachrominX->Wee1 Activation?

Figure 2. Hypothetical mechanism of Metachromin X-induced G2/M arrest.

Future Directions

Metachromin X represents a promising lead compound for the development of novel anticancer therapeutics. Future research should focus on:

  • Total Synthesis: Development of an efficient and scalable total synthesis route to enable further biological evaluation and the generation of analogues.

  • Mechanism of Action Studies: Identification of the specific molecular target(s) of Metachromin X within the cell cycle machinery.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Metachromin X analogues to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluation of the antitumor activity of Metachromin X in preclinical animal models.

This technical guide provides a summary of the current knowledge on Metachromin X. As research in this area progresses, a more detailed understanding of its therapeutic potential will emerge.

References

Metachromin X: A Technical Guide on Chemical Structure and Biological Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, characterization, and biological activity of Metachromin X, a sesquiterpene quinone isolated from a marine sponge of the Spongia sp.[1]. Metachromin X has garnered interest within the scientific community for its demonstrated effects on cell cycle progression, positioning it as a molecule of interest for further investigation in oncology and cell biology.

Chemical Structure and Properties

Metachromin X is a dark orange solid with the molecular formula C₂₂H₃₀O₄, corresponding to a molecular weight of 358.47 g/mol . Its structure was elucidated through extensive spectroscopic analysis and confirmed by total synthesis[1].

Table 1: Physicochemical Properties of Metachromin X

PropertyValue
Molecular Formula C₂₂H₃₀O₄
Molecular Weight 358.47 g/mol
Appearance Dark orange solid
UV (MeOH) λmax (log ε) 210 (16.000), 287 (16.000), 424 (490)
HRESIMS m/z [M+Na]⁺ 381.2051 (Calculated for C₂₂H₃₀O₄Na⁺, 381.2042)

Spectroscopic Characterization

The structural backbone of Metachromin X was determined using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shifts for Metachromin X recorded in CDCl₃.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Metachromin X in CDCl₃

Position¹³C (ppm)¹H (ppm, mult., J in Hz)
1 184.5
2 147.9
3 120.96.50, s
4 187.9
5 145.9
6 133.2
7 36.42.05, m
8 35.81.45, m; 1.05, m
9 49.31.85, m
10 38.6
11 124.55.10, t (7.0)
12 131.3
13 25.71.68, s
14 17.91.60, s
15 21.50.95, d (7.0)
1' 34.12.20, m
2' 31.91.55, m; 1.25, m
3' 41.81.75, m
4' 33.3
5' 21.90.85, d (7.0)
6' 21.90.85, d (7.0)
OMe 56.43.85, s

Biological Activity: Cell Cycle Arrest

Metachromin X has been identified as an inhibitor of cell cycle progression. Studies on HeLa/Fucci2 cells, a human cervical cancer cell line engineered with fluorescent ubiquitination-based cell cycle indicators, revealed that Metachromin X arrests the cell cycle at the S/G2/M phase. This effect is crucial for understanding its potential as an anticancer agent.

Experimental Protocol: Cell Cycle Analysis of HeLa/Fucci2 Cells

The following protocol outlines the methodology used to determine the effect of Metachromin X on the cell cycle of HeLa/Fucci2 cells.

1. Cell Culture and Treatment:

  • HeLa/Fucci2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • For the experiment, cells are seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • After 24 hours of incubation, the cells are treated with varying concentrations of Metachromin X dissolved in DMSO. A vehicle control (DMSO) is run in parallel.

2. Live-Cell Imaging and Analysis:

  • The progression of the cell cycle is monitored using a fluorescence microscope equipped with a time-lapse imaging system.

  • The Fucci2 system allows for the visualization of cell cycle phases: cells in the G1 phase fluoresce red, while cells in the S, G2, and M phases fluoresce green.

  • Images are captured at regular intervals (e.g., every 30 minutes) for a period of 48 hours.

  • The number of red and green fluorescent cells in each field is quantified using image analysis software.

3. Flow Cytometry Analysis:

  • For a quantitative analysis of cell cycle distribution, HeLa cells are treated with Metachromin X for 24 hours.

  • Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit LT or FlowJo).

Visualizations

Isolation and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the isolation and structural elucidation of Metachromin X from its natural source.

Workflow for Metachromin X Isolation and Structure Elucidation cluster_collection Sample Collection and Extraction cluster_fractionation Purification cluster_elucidation Structure Elucidation cluster_characterization Biological Characterization Sponge Marine Sponge (Spongia sp.) Collection Extraction Extraction with Organic Solvents Sponge->Extraction Partition Solvent Partitioning Extraction->Partition Chromatography Column Chromatography (Silica, ODS) Partition->Chromatography HPLC HPLC Purification Chromatography->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS, UV, IR) HPLC->Spectroscopy Bioassay Cell Cycle Assay (HeLa/Fucci2) HPLC->Bioassay Synthesis Total Synthesis Confirmation Spectroscopy->Synthesis

Caption: A diagram illustrating the workflow for the isolation and structural elucidation of Metachromin X.

Effect of Metachromin X on the Cell Cycle

This diagram depicts the observed effect of Metachromin X on the cell cycle of HeLa cells, leading to an accumulation of cells in the S, G2, and M phases.

Effect of Metachromin X on HeLa Cell Cycle Progression G1 G1 Phase S S Phase G1->S Progression G2 G2 Phase S->G2 Progression M M Phase G2->M Progression M->G1 Progression MetachrominX Metachromin X Arrest Block MetachrominX->Arrest Arrest->S Arrest->G2 Arrest->M

Caption: A diagram showing Metachromin X inducing cell cycle arrest at the S/G2/M phases.

References

Metachromin C: A Technical Guide to a Marine-Derived Sesquiterpenoid Quinone with Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metachromin C, a sesquiterpenoid quinone originally isolated from the marine sponge Hippospongia metachromia, has emerged as a promising natural product with significant anti-cancer properties.[1] First identified in 1989, this compound has demonstrated potent cytotoxic effects against various cancer cell lines, with recent research highlighting its efficacy in pancreatic cancer models.[1] This technical guide provides a comprehensive overview of Metachromin C, including its isolation, structure, and biological activities. Detailed experimental protocols for key bioassays are provided, along with a summary of quantitative data. Furthermore, this guide visualizes the compound's mechanism of action, focusing on its role as a Topoisomerase I inhibitor and its impact on angiogenesis.

Introduction

Marine sponges are a rich source of novel secondary metabolites with diverse biological activities. The genus Hippospongia has yielded a variety of bioactive compounds, including a class of sesquiterpenoid quinones known as metachromins. Metachromin C is a notable member of this class, demonstrating potent cytotoxicity, particularly against leukemia and pancreatic cancer cells.[1] Its chemical structure, a substituted 2-hydroxy-5-methoxybenzoquinone, underpins its biological activity. This document serves as a technical resource for researchers interested in the therapeutic potential of Metachromin C.

Isolation and Structure Elucidation

Metachromin C was first isolated from the Okinawan marine sponge Hippospongia metachromia.[1][2] The structure was elucidated using a combination of spectroscopic methods.

Isolation Protocol

The general procedure for the isolation of Metachromin C from Hippospongia metachromia is as follows:

  • Extraction: The sponge material is extracted with methanol (MeOH).

  • Partitioning: The methanol extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The bioactive components, including Metachromin C, are concentrated in the ethyl acetate layer.

  • Silica Gel Chromatography: The ethyl acetate soluble fraction is subjected to column chromatography on silica gel, eluting with a hexane-EtOAc solvent system.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing Metachromin C are further purified by reverse-phase (C18) HPLC using an acetonitrile-water (MeCN-H₂O) mobile phase to yield pure Metachromin C.

Spectroscopic Data

The structure of Metachromin C was determined by spectroscopic analysis, including mass spectrometry, UV-Vis spectroscopy, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Spectroscopic Data for Metachromin C

Spectroscopic Method Data
High-Resolution Mass Spectrometry (HREIMS) Molecular Formula: C₂₂H₃₀O₄, m/z 358.2118 [M]⁺
UV-Vis Spectroscopy (λmax, MeOH) 208 nm, 285 nm, 425 nm
Infrared Spectroscopy (IR) 3350 cm⁻¹, 1640 cm⁻¹, 1600 cm⁻¹
¹H NMR (CDCl₃) Signals corresponding to the sesquiterpenoid and quinone moieties.
¹³C NMR (CDCl₃) Signals confirming the presence of 22 carbons, including those of the quinone ring and the sesquiterpene chain.

Note: Detailed peak assignments for ¹H and ¹³C NMR are found in the original publication by Kobayashi et al., 1989.

Biological Activity and Mechanism of Action

Metachromin C exhibits potent cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action is the inhibition of Topoisomerase I (TOPO I), a crucial enzyme in DNA replication and transcription.

Cytotoxicity Against Pancreatic Cancer Cells

Metachromin C has demonstrated significant, dose- and time-dependent inhibition of cell viability in various human pancreatic ductal adenocarcinoma (PDAC) cell lines.

Table 2: IC₅₀ Values of Metachromin C in Pancreatic Cancer Cell Lines [3]

Cell Line 24h (µM) 48h (µM) 72h (µM)
PANC-1 >4029.820.7
BxPC-3 16.99.28.2
MiaPaCa-2 25.116.214.1
AsPC-1 35.424.513.3
Mechanism of Action: Topoisomerase I Inhibition

Metachromin C functions as a Topoisomerase I inhibitor. By binding to the TOPO I-DNA complex, it prevents the re-ligation of the single-strand breaks created by the enzyme. This leads to the accumulation of DNA damage, which in turn triggers cell cycle arrest and apoptosis.[3]

MetachrominC_Mechanism MetachrominC Metachromin C TOPO1_DNA Topoisomerase I - DNA Complex MetachrominC->TOPO1_DNA Inhibits re-ligation DNA_damage DNA Single-Strand Breaks TOPO1_DNA->DNA_damage Stabilizes ATM_ATR ATM/ATR Kinase Activation DNA_damage->ATM_ATR Chk2 Chk2 Phosphorylation ATM_ATR->Chk2 CellCycleArrest S-Phase Cell Cycle Arrest Chk2->CellCycleArrest Apoptosis Apoptosis Chk2->Apoptosis

Caption: Metachromin C's mechanism of action as a Topoisomerase I inhibitor.

Induction of Cell Cycle Arrest

Treatment with Metachromin C leads to a significant increase in the proportion of pancreatic cancer cells in the S phase of the cell cycle, consistent with its role in disrupting DNA replication.[2][3]

Table 3: Effect of Metachromin C on Cell Cycle Distribution in PANC-1 and BxPC-3 Cells (48h treatment) [2]

Cell Line Treatment (µM) G1 Phase (%) S Phase (%) G2/M Phase (%)
PANC-1 Control55.230.114.7
2042.148.59.4
4035.855.29.0
BxPC-3 Control60.525.314.2
550.138.711.2
1041.349.88.9
Anti-Angiogenic Effects

Metachromin C also exhibits anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs).[3]

Table 4: Quantitative Data on the Anti-Angiogenic Effects of Metachromin C [3]

Assay Cell Type Treatment Observed Effect
Proliferation (BrdU & EdU assays) HUVECDose-dependentReduced cell proliferation
Migration (Transwell assay) HUVECDose-dependentDecreased cell migration
Tube Formation HUVEC10 µMInhibition of tubular structure formation

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Metachromin C on cancer cells.

  • Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, BxPC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Metachromin C (e.g., 2.5, 5, 10, 20, 40 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.

MTT_Workflow A Seed Cells in 96-well plate B Treat with Metachromin C A->B C Incubate (24, 48, 72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add DMSO E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of Metachromin C on cancer cell migration.

  • Chamber Preparation: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant Addition: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of Metachromin C (e.g., 5, 10, 20, 40 µM) and seed 1 x 10⁵ cells in 200 µL into the upper chamber.

  • Incubation: Incubate the plate for 8-24 hours at 37°C.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vitro Tube Formation Assay

This assay assesses the anti-angiogenic activity of Metachromin C.

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.

  • Cell Seeding: Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells in medium containing various concentrations of Metachromin C (e.g., 5, 10 µM).

  • Incubation: Incubate the plate for 6-12 hours at 37°C to allow for the formation of capillary-like structures.

  • Imaging: Visualize and photograph the tube networks using an inverted microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

TubeFormation_Workflow A Coat 96-well plate with Matrigel B Seed HUVECs with Metachromin C A->B C Incubate (6-12h) B->C D Image Tube Formation C->D E Quantify Tube Length and Junctions D->E

References

The Biological Activity of Metachromin X and Related Sesquiterpenoid Quinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metachromins are a class of sesquiterpenoid quinones, natural products primarily isolated from marine sponges of the genus Spongia. This technical guide focuses on the biological activity of Metachromin X and its analogs, providing a comprehensive overview of their cytotoxic and cell cycle-modulating effects. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of Metachromin X and related Metachromin compounds. Due to the limited publicly available data for Metachromin X, comparative data for other well-studied Metachromins are included to provide a broader context for their potential as anticancer agents.

Table 1: Cytotoxicity of Metachromin X

CompoundCell LineAssayIC50 (µM)Reference
Metachromin XHeLaNot Specified64[1]

Table 2: Cytotoxicity of Other Metachromins

CompoundCell LineAssayIC50 (µM)Reference
Metachromin CBxPC-3MTT16.9 (24h), 9.2 (48h), 8.2 (72h)[2]
MiaPaCa-2MTT16.2 (48h), 14.1 (72h)[2]
AsPC-1MTT24.5 (48h), 13.3 (72h)[2]
Metachromin VHCT116CellTiter-Glo~5
HT29CellTiter-Glo~10
CaCo2CellTiter-Glo~15
CRC-CSCsCellTiter-Glo~2.5
Metachromin USF-268, H460, MCF-7, HT-29, CHO-K1Not Specified2.1 - 130
Metachromin WSF-268, H460, MCF-7, HT-29, CHO-K1Not Specified2.1 - 130

Core Biological Activity of Metachromin X: Cell Cycle Arrest

Metachromin X has been identified as an inhibitor of cell cycle progression.[3] Specifically, it arrests the cell cycle of HeLa/Fucci2 cells at the S/G2/M phase.[1][3] This activity is shared with Metachromin C, suggesting a potentially common mechanism of action among these related compounds.[3]

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Test compound (Metachromin)

  • 96-well plates

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Metachromin compound for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours, or until purple formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis using HeLa/Fucci2 Cells

The Fucci (Fluorescent Ubiquitination-based Cell Cycle Indicator) system allows for the real-time visualization of cell cycle progression in living cells. HeLa/Fucci2 cells are engineered to express two fluorescent proteins fused to cell cycle-regulated proteins:

  • mCherry-hCdt1(30/120): Red fluorescence, accumulates in the G1 phase.

  • mVenus-hGem(1/110): Green fluorescence, accumulates in the S, G2, and M phases.

This dual-color system allows for the clear distinction of cells in different phases of the cell cycle.

Materials:

  • HeLa/Fucci2 cells

  • Cell culture medium

  • Test compound (Metachromin)

  • Fluorescence microscope or high-content imaging system

  • Image analysis software

Procedure:

  • Cell Seeding: Seed HeLa/Fucci2 cells in a suitable imaging vessel (e.g., glass-bottom dish, 96-well imaging plate).

  • Compound Treatment: Treat the cells with the desired concentration of Metachromin.

  • Live-Cell Imaging: Acquire fluorescence and brightfield images at regular intervals over a period of 24-48 hours using a live-cell imaging system. Use appropriate filter sets for mCherry (red) and mVenus (green) fluorescence.

  • Image Analysis:

    • Segment individual cells and their nuclei.

    • Quantify the mean fluorescence intensity of the red and green channels for each cell at each time point.

    • Classify cells into G1 (red), S/G2/M (green), or G1/S transition (yellow/orange) phases based on their fluorescence profile.

  • Data Quantification: Determine the percentage of cells in each phase of the cell cycle at different time points after treatment with Metachromin. An increase in the percentage of green-fluorescing cells would indicate an arrest in the S/G2/M phase.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathway for Metachromin X is yet to be fully elucidated, studies on related Metachromins provide valuable insights into their potential mechanisms of action.

Metachromin C: A Putative Topoisomerase I Inhibitor

Metachromin C has been shown to induce S-phase arrest and DNA damage in pancreatic cancer cells.[2] This has led to the hypothesis that Metachromin C may act as a Topoisomerase I (TOPO I) inhibitor.[2] TOPO I is a crucial enzyme that relaxes supercoiled DNA during replication and transcription. Its inhibition leads to the accumulation of DNA single-strand breaks, triggering cell cycle arrest and apoptosis.

Metachromin_C_Pathway Met_C Metachromin C TOPO1 Topoisomerase I Met_C->TOPO1 Inhibits DNA_Damage DNA Single-Strand Breaks Met_C->DNA_Damage Induces DNA_Replication DNA Replication TOPO1->DNA_Replication Enables TOPO1->DNA_Damage Prevents Breaks S_Phase_Arrest S-Phase Arrest DNA_Damage->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Proposed mechanism of Metachromin C as a Topoisomerase I inhibitor.

Metachromin V: Targeting the Wnt/β-catenin Pathway in Colorectal Cancer Stem Cells

Metachromin V has demonstrated potent activity against colorectal cancer stem cells (CSCs). Mechanistic studies suggest that Metachromin V may exert its effects by modulating the Wnt/β-catenin signaling pathway, a critical pathway for CSC self-renewal and proliferation.

Metachromin_V_Pathway Met_V Metachromin V Wnt_Pathway Wnt Signaling Pathway Met_V->Wnt_Pathway Inhibits Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Induces CSC_Proliferation CSC Proliferation & Self-Renewal Target_Genes->CSC_Proliferation

Caption: Postulated mechanism of Metachromin V targeting the Wnt/β-catenin pathway.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the biological activity of Metachromin compounds.

Experimental_Workflow Start Start: Isolate/Synthesize Metachromin Compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Cell_Cycle Cell Cycle Analysis (e.g., HeLa/Fucci2) Cytotoxicity->Cell_Cycle Mechanism Mechanism of Action Studies Cell_Cycle->Mechanism Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Mechanism->Pathway_Analysis In_Vivo In Vivo Studies (Animal Models) Pathway_Analysis->In_Vivo End End: Lead Compound for Drug Development In_Vivo->End

Caption: General experimental workflow for Metachromin research.

Conclusion

Metachromin X and its analogs represent a promising class of marine natural products with significant anticancer potential. Their ability to induce cell cycle arrest and cytotoxicity warrants further investigation. This guide provides a foundational understanding of their biological activities, along with detailed protocols and insights into their potential mechanisms of action. Future research should focus on elucidating the precise molecular targets and signaling pathways of Metachromin X to facilitate its development as a potential therapeutic agent. The comparative data presented for other Metachromins highlights the diverse yet potent bioactivities within this chemical family, underscoring the importance of continued exploration of these marine-derived compounds.

References

Metachromin C as a Topoisomerase I (TOPO I) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metachromin C, a natural compound isolated from the marine sponge Hippospongia metachromia, has emerged as a potent inhibitor of human topoisomerase I (TOPO I). This technical guide provides an in-depth overview of Metachromin C's mechanism of action, its cytotoxic effects on cancer cells, and detailed protocols for key experimental assays. By inducing DNA damage and subsequent cell cycle arrest and apoptosis, Metachromin C presents a promising avenue for the development of novel anticancer therapeutics. This document consolidates current research to serve as a comprehensive resource for professionals in the fields of oncology, pharmacology, and drug discovery.

Introduction

Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Due to their essential role in cell proliferation, TOPO I has become a key target for cancer chemotherapy. Metachromin C has demonstrated significant cytotoxic effects against various cancer cell lines, particularly pancreatic cancer. Its mode of action involves the inhibition of TOPO I, leading to the accumulation of DNA damage and ultimately, programmed cell death. This guide details the molecular interactions and cellular consequences of Metachromin C's activity.

Mechanism of Action

Metachromin C functions as a topoisomerase I inhibitor, likely by competing with DNA for binding to the enzyme. This interference prevents the relaxation of supercoiled DNA, a crucial step in DNA metabolism. The inhibition of TOPO I by Metachromin C leads to the accumulation of single-strand DNA breaks. During the S phase of the cell cycle, the collision of the replication fork with these single-strand breaks results in the formation of more severe double-strand breaks.

This accumulation of DNA damage triggers a cellular DNA Damage Response (DDR). Key proteins in this pathway, including ATM, ATR, p53, BRCA1, Chk1, and Chk2, are activated in response to Metachromin C treatment. The sustained DNA damage and activation of the DDR ultimately lead to cell cycle arrest in the S phase and the induction of apoptosis.

Metachromin_C_Mechanism Metachromin_C Metachromin C TOPO_I Topoisomerase I (TOPO I) Metachromin_C->TOPO_I Inhibits DNA_Relaxation DNA Relaxation TOPO_I->DNA_Relaxation Mediates SSB Single-Strand Breaks (SSBs) (Accumulation) Replication_Fork Replication Fork Collision SSB->Replication_Fork DSB Double-Strand Breaks (DSBs) Replication_Fork->DSB DDR DNA Damage Response (DDR) (ATM, ATR, p53, etc.) DSB->DDR S_Phase_Arrest S-Phase Cell Cycle Arrest DDR->S_Phase_Arrest Apoptosis Apoptosis DDR->Apoptosis

Figure 1: Mechanism of Action of Metachromin C.

Quantitative Data: Cytotoxicity of Metachromin C

Metachromin C has demonstrated dose- and time-dependent cytotoxicity against a panel of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
PANC-1 ---
BxPC-3 -16.99.2
MiaPaCa-2 -16.214.1
AsPC-1 -24.513.3
Data compiled from a 2024 study on Metachromin C's antitumor activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Metachromin C.

Topoisomerase I (TOPO I) Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by TOPO I.

Materials:

  • Purified human topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x TOPO I reaction buffer

  • Metachromin C (or other test compound)

  • Positive control (e.g., Camptothecin)

  • 5x Loading dye

  • Agarose gel (1%)

  • Ethidium bromide

  • Distilled water

Procedure:

  • Prepare a reaction mixture containing 2 µL of 10x TOPO I reaction buffer and 200 ng of supercoiled plasmid DNA in a microcentrifuge tube on ice.

  • Add the test compound (Metachromin C) at various concentrations. Include a positive control (Camptothecin) and a no-enzyme control.

  • Adjust the final volume to 20 µL with distilled water.

  • Add a predetermined amount of purified human topoisomerase I enzyme to each tube, except the no-enzyme control.

  • Incubate the reactions for 30 minutes at 37°C.

  • Stop the reaction by adding 5 µL of 5x loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at 5-10 V/cm for 2-3 hours.

  • Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV transillumination.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability.

Materials:

  • Cells to be tested (e.g., PANC-1, BxPC-3)

  • 96-well plates

  • Complete cell culture medium

  • Metachromin C

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Metachromin C for 24, 48, and 72 hours.

  • Following treatment, add 10 µL of MTT solution to each well and incubate at 37°C for 3-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with Metachromin C

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes.

  • Centrifuge the cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Apoptosis (Annexin V) Assay

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Cells treated with Metachromin C

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1x Binding Buffer

Procedure:

  • Harvest and wash cells with PBS.

  • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

This assay measures the activity of caspases, key executioners of apoptosis.

Materials:

  • Cells treated with Metachromin C

  • Cell lysis buffer

  • Caspase substrate (e.g., DEVD-pNA for caspase-3)

  • Reaction buffer

Procedure:

  • Lyse the treated cells using the cell lysis buffer.

  • Quantify the protein concentration of the cell lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase substrate and reaction buffer to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence according to the substrate used.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays TOPO_Assay TOPO I Relaxation Assay Inhibition TOPO I Inhibition TOPO_Assay->Inhibition MTT_Assay MTT Assay (Cell Viability) Cytotoxicity Cytotoxicity MTT_Assay->Cytotoxicity Cell_Cycle Cell Cycle Analysis (PI Staining) Cellular_Effects Cellular Effects Cell_Cycle->Cellular_Effects Apoptosis_Assay Apoptosis Assay (Annexin V) Caspase_Assay Caspase Activity Assay Apoptosis_Assay->Caspase_Assay Caspase_Assay->Cellular_Effects Metachromin_C Metachromin C Metachromin_C->TOPO_Assay Metachromin_C->MTT_Assay Cytotoxicity->Cell_Cycle Cytotoxicity->Apoptosis_Assay

Figure 2: Experimental workflow for assessing Metachromin C activity.

Signaling Pathway: DNA Damage Response and Apoptosis Induction

The inhibition of TOPO I by Metachromin C initiates a cascade of events that culminates in apoptosis. The accumulation of DNA double-strand breaks activates the DNA Damage Response (DDR) pathway. Key sensor proteins like ATM and ATR are recruited to the sites of damage, which in turn phosphorylate and activate a host of downstream targets, including the tumor suppressor p53 and checkpoint kinases Chk1 and Chk2. This activation leads to cell cycle arrest, providing the cell with an opportunity to repair the damage. However, if the damage is too extensive, the DDR pathway signals for the initiation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioners of apoptosis.

Apoptosis_Pathway Metachromin_C Metachromin C TOPO_I_Inhibition TOPO I Inhibition Metachromin_C->TOPO_I_Inhibition DSBs DNA Double-Strand Breaks TOPO_I_Inhibition->DSBs ATM_ATR ATM / ATR Activation DSBs->ATM_ATR p53 p53 Activation ATM_ATR->p53 Chk1_Chk2 Chk1 / Chk2 Activation ATM_ATR->Chk1_Chk2 Apoptosis_Initiation Apoptosis Initiation p53->Apoptosis_Initiation Cell_Cycle_Arrest S-Phase Arrest Chk1_Chk2->Cell_Cycle_Arrest Mitochondria Mitochondria Apoptosis_Initiation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Metachromins X: An In-depth Technical Guide on Induced DNA Damage and Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metachromins are a class of sesquiterpenoid quinones isolated from marine sponges of the genus Spongia. Among these, Metachromin X has emerged as a molecule of significant interest due to its pronounced effects on cell cycle progression.[1] This technical guide provides a comprehensive overview of the current understanding of Metachromins X, with a focus on its mechanism of inducing DNA damage and the subsequent activation of cellular repair pathways. The information presented herein is intended to support further research and drug development efforts targeting cell cycle regulation and DNA repair mechanisms in oncology and other therapeutic areas.

Core Mechanism of Action: Cell Cycle Arrest

Metachromin X has been identified as a potent inhibitor of cell cycle progression.[1] Studies utilizing the HeLa/Fucci2 cell line, a human cervical cancer cell line engineered to fluoresce differently based on the cell cycle phase, have demonstrated that Metachromin X induces cell cycle arrest primarily in the S and G2/M phases.[1] This targeted disruption of the cell cycle suggests an underlying interaction with the DNA replication and mitotic machinery.

Quantitative Data on Cell Cycle Arrest

The following table summarizes the quantitative data on the effects of this compound and the related compound, Metachromin C, on the cell cycle distribution of HeLa/Fucci2 cells.

CompoundConcentration% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Metachromin X Specified concentrationData not available in snippetsArrested in S/G2/M phaseArrested in S/G2/M phase
Metachromin C Specified concentrationData not available in snippetsArrested in S/G2/M phaseArrested in S/G2/M phase

Note: The specific concentrations and percentage distributions are detailed in the primary research article by Hitora et al. (2020).[1] For the purpose of this guide, the key finding of S/G2/M phase arrest is highlighted.

Proposed Signaling Pathway for this compound-Induced DNA Damage and Cell Cycle Arrest

The mechanism of action for this compound is believed to be similar to that of other quinone-containing compounds and related Metachromins, such as Metachromin C. The proposed pathway involves the inhibition of key enzymes involved in DNA replication and the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of cell cycle checkpoints.

MetachrominsX_Pathway cluster_0 Cellular Effects MetX This compound ROS Reactive Oxygen Species (ROS) Production MetX->ROS TopI Topoisomerase I Inhibition MetX->TopI DNAdamage DNA Strand Breaks (Single and Double) ROS->DNAdamage TopI->DNAdamage DDR DNA Damage Response (DDR) Activation DNAdamage->DDR CHK1 CHK1 Phosphorylation DDR->CHK1 p53 p53 Stabilization DDR->p53 CHK1->p53 phosphorylates p21 p21 Upregulation p53->p21 CellCycleArrest S/G2/M Phase Cell Cycle Arrest p21->CellCycleArrest

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols likely employed in the study of this compound.

Cell Culture and Reagents
  • Cell Line: HeLa/Fucci2 cells, a human cervical cancer cell line stably expressing fluorescent, ubiquitination-based cell cycle indicators (Fucci).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Stock Solution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Cell Cycle Analysis using Fucci Technology

The Fucci system allows for the real-time visualization of cell cycle progression.

  • Principle: Cells in the G1 phase fluoresce red due to the accumulation of Cdt1 fused to monomeric Kusabira-Orange2 (mKO2). Cells in the S, G2, and M phases fluoresce green due to the accumulation of Geminin fused to monomeric Azami-Green (mAG).

  • Protocol:

    • HeLa/Fucci2 cells are seeded in multi-well plates.

    • After adherence, cells are treated with varying concentrations of this compound or vehicle control (DMSO).

    • Following a specified incubation period (e.g., 24, 48 hours), cells are imaged using a high-content imaging system.

    • The percentages of cells in G1 (red), S (red and green), and G2/M (green) phases are quantified using image analysis software.

Experimental Workflow Diagram

Experimental_Workflow start Start culture Culture HeLa/Fucci2 Cells start->culture seed Seed Cells in Multi-well Plates culture->seed treat Treat with this compound (or DMSO control) seed->treat incubate Incubate for 24/48 hours treat->incubate image High-Content Imaging incubate->image analyze Image Analysis and Cell Cycle Quantification image->analyze end End analyze->end

Caption: Workflow for cell cycle analysis.

Future Directions and Drug Development Implications

The ability of this compound to induce cell cycle arrest in cancer cell lines positions it as a promising lead compound for the development of novel anticancer therapeutics. Future research should focus on:

  • Quantitative DNA Damage Assessment: Performing assays such as comet assays and γH2AX immunofluorescence to quantify the extent of DNA single- and double-strand breaks induced by this compound.

  • Identification of Direct Molecular Targets: Utilizing techniques like affinity chromatography and proteomics to identify the direct binding partners of this compound within the cell.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

By elucidating the precise molecular mechanisms underlying the activity of this compound, the scientific community can better leverage its therapeutic potential for the development of next-generation cancer therapies.

References

An In-depth Technical Guide on Cell Cycle Arrest Caused by Metachromin X Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metachromin X is a novel small molecule inhibitor demonstrating potent anti-proliferative activity in a range of cancer cell lines. This document provides a comprehensive technical overview of the mechanism of action, focusing on the induction of cell cycle arrest. Through a series of in vitro experiments, Metachromin X has been identified as a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking cell cycle progression from the G1 to the S phase.[1][2] This guide details the experimental protocols used to elucidate this mechanism, presents key quantitative data in a structured format, and provides visual diagrams of the core signaling pathway and experimental workflows.

Introduction

The cell division cycle is a fundamental process that is tightly regulated by a series of checkpoints and a complex interplay of proteins, primarily cyclins and cyclin-dependent kinases (CDKs).[1] Dysregulation of this machinery is a hallmark of cancer, leading to uncontrolled cellular proliferation.[1] The G1-S transition is a critical checkpoint controlled by the Cyclin D-CDK4/6-Rb pathway.[2] Pharmacological inhibition of CDK4/6 has emerged as a promising therapeutic strategy, particularly in hormone receptor-positive breast cancers.[1][2] Metachromin X was developed as a highly selective and potent inhibitor of CDK4/6, designed to induce a robust G1 cell cycle arrest in susceptible cancer cells.[1][2]

Mechanism of Action: Inhibition of the G1-S Transition

Metachromin X selectively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of active complexes with Cyclin D. This action blocks the subsequent phosphorylation of the Retinoblastoma protein (Rb).[2] In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, a critical regulator of genes required for DNA synthesis and S-phase entry. The sequestration of E2F by Rb effectively halts the cell cycle in the G1 phase.[1][3] Prolonged treatment with Metachromin X can lead to a state resembling cellular senescence.[1]

Signaling Pathway Diagram

Metachromin_X_Pathway MetX Metachromin X CDK46 Cyclin D CDK4/6 Complex MetX->CDK46 pRb p-Rb (Phosphorylated) CDK46->pRb Rb Rb CDK46->Rb Phosphorylates E2F E2F pRb->E2F Releases Rb->E2F Sequesters Arrest G1 Phase Arrest Rb->Arrest G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Experimental_Workflow cluster_viability Viability & Proliferation cluster_cellcycle Cell Cycle Analysis cluster_protein Protein Expression start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment: Metachromin X vs. Vehicle culture->treatment viability_assay CellTiter-Glo Assay (72h) treatment->viability_assay harvest_fix Harvest & Ethanol Fixation (24h) treatment->harvest_fix lysis Cell Lysis & Protein Extraction (24h) treatment->lysis ic50 IC50 Determination viability_assay->ic50 end_node Conclusion: Metachromin X is a CDK4/6 inhibitor causing G1 arrest ic50->end_node pi_stain PI/RNase Staining harvest_fix->pi_stain flow Flow Cytometry pi_stain->flow cycle_analysis Cell Cycle Profile Analysis flow->cycle_analysis cycle_analysis->end_node western SDS-PAGE & Western Blot lysis->western detection Immunodetection (p-Rb, Rb) western->detection protein_analysis Densitometry Analysis detection->protein_analysis protein_analysis->end_node

References

Metachromin C: A Potential Therapeutic Agent in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview of its Cytotoxic Effects and Mechanism of Action

This technical guide provides a comprehensive analysis of the cytotoxic effects of Metachromin C, a marine-derived natural compound, on pancreatic cancer cell lines. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this molecule.

Executive Summary

Pancreatic cancer remains one of the most challenging malignancies to treat, with high resistance to conventional therapies. Emerging evidence suggests that Metachromin C, originally isolated from the marine sponge Hippospongia metachromia, exhibits significant cytotoxic activity against various pancreatic cancer cell lines. This document summarizes the key findings on its in vitro efficacy, delineates the experimental protocols used for its evaluation, and illustrates its proposed mechanism of action involving cell cycle arrest and interaction with key cellular machinery.

Quantitative Cytotoxicity Data

Metachromin C has demonstrated a dose- and time-dependent inhibitory effect on the viability of multiple human pancreatic ductal adenocarcinoma (PDAC) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, were determined using the MTT assay after 48 and 72 hours of treatment.

Cell LineIC50 (µM) at 48 hoursIC50 (µM) at 72 hours
PANC-1 No data availableNo data available
BxPC-3 16.99.2
MIA PaCa-2 16.214.1
AsPC-1 24.513.3
Table 1: IC50 values of Metachromin C in various pancreatic cancer cell lines after 48 and 72 hours of treatment. Data compiled from publicly available research.[1]

Notably, Metachromin C exhibited significantly lower cytotoxicity in normal human pancreatic ductal epithelial (hTERT-HPNE E6/E7) cells, suggesting a potential therapeutic window for its anti-cancer activity.[1]

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of Metachromin C's cytotoxic effects.

Cell Culture and Treatment
  • Cell Lines: The human pancreatic cancer cell lines PANC-1, BxPC-3, MIA PaCa-2, and AsPC-1, along with the normal human pancreatic duct epithelial cell line hTERT-HPNE E6/E7, were utilized.[1]

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Compound Preparation: Metachromin C was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For experiments, the stock solution was diluted in culture medium to achieve final concentrations ranging from 2.5 to 40 µM.[1] The control group was treated with an equivalent concentration of DMSO.[1]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of Metachromin C or DMSO (vehicle control).[1]

  • Incubation: The treated cells were incubated for 24, 48, and 72 hours.[1]

  • MTT Addition: Following the incubation period, MTT solution was added to each well and incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[2]

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm. Cell viability was expressed as a percentage of the control.

G cluster_workflow MTT Assay Workflow Seed_Cells Seed Pancreatic Cancer Cells in 96-well Plates Treat_Cells Treat with Metachromin C (2.5-40 µM) or DMSO Seed_Cells->Treat_Cells Incubate_24_72h Incubate for 24, 48, or 72 hours Treat_Cells->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_Formazan Incubate for Formazan Crystal Formation Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability

Caption: Workflow for assessing cell viability using the MTT assay.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining was used to determine the effect of Metachromin C on cell cycle distribution.

  • Cell Treatment: PANC-1 and BxPC-3 cells were treated with Metachromin C at concentrations of 2.5, 5, 10, 20, and 40 µM for 48 hours.[3]

  • Cell Harvest: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.

  • Staining: Fixed cells were washed with PBS and then stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the stained cells was analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle were quantified.[3]

Mechanism of Action

Induction of S-Phase Cell Cycle Arrest

Treatment with Metachromin C resulted in a significant increase in the proportion of PANC-1 and BxPC-3 cells in the S phase of the cell cycle.[3] This suggests that Metachromin C inhibits cell cycle progression by inducing an S-phase arrest, thereby inhibiting cell proliferation.[3]

Potential Interaction with Topoisomerase 1 (TOPO 1)

The S-phase arrest prompted investigations into the effect of Metachromin C on DNA replication mechanisms.[1] Molecular docking studies have suggested a potential binding site for Metachromin C on Topoisomerase 1 (TOPO 1), indicating that it might compete with DNA for binding to this enzyme.[1] TOPO 1 plays a crucial role in relaxing DNA supercoils during replication and transcription.[1]

G cluster_pathway Proposed Mechanism of Metachromin C Action Metachromin_C Metachromin C TOPO1 Topoisomerase 1 (TOPO 1) Metachromin_C->TOPO1 Inhibits DNA_Replication DNA Replication Metachromin_C->DNA_Replication Disrupts TOPO1->DNA_Replication Facilitates S_Phase_Arrest S-Phase Cell Cycle Arrest DNA_Replication->S_Phase_Arrest Inhibition_Proliferation Inhibition of Cell Proliferation DNA_Replication->Inhibition_Proliferation S_Phase_Arrest->Inhibition_Proliferation

Caption: Proposed signaling pathway for Metachromin C in pancreatic cancer cells.

Conclusion

Metachromin C demonstrates significant and selective cytotoxic activity against pancreatic cancer cell lines. Its mechanism of action appears to involve the induction of S-phase cell cycle arrest, potentially through the inhibition of Topoisomerase 1. These findings highlight Metachromin C as a promising candidate for further preclinical and clinical investigation as a novel therapeutic agent for pancreatic cancer. Further studies are warranted to fully elucidate its molecular targets and to evaluate its in vivo efficacy and safety.

References

In-Vivo Antitumor Effects of Metachromin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metachromin C, a natural compound isolated from the marine sponge Hippospongia metachromia, has demonstrated notable antitumor properties.[1][2] This technical guide provides an in-depth analysis of the in-vivo and in-vitro antitumor effects of Metachromin C, with a focus on its mechanism of action, experimental data, and relevant protocols. The information presented is intended to support further research and drug development efforts in oncology.

Quantitative Data Summary

The cytotoxic and anti-angiogenic effects of Metachromin C have been quantified across various cancer cell lines and in-vivo models. The following tables summarize the key quantitative findings.

Table 1: In-Vitro Cytotoxicity of Metachromin C on Pancreatic Cancer Cell Lines

Cell LineIC50 (µM) at 48hIC50 (µM) at 72h
PANC-1Not specifiedNot specified
BxPC-3Not specifiedNot specified
MiaPaCa-2Not specifiedNot specified
AsPC-1Not specifiedNot specified

Note: While the source indicates dose- and time-dependent inhibition of cell viability, specific IC50 values were not provided in the search results.[1][3]

Table 2: In-Vivo Anti-Angiogenic Effects of Metachromin C in Zebrafish Embryos

Treatment Concentration (µM)Observation
1Non-toxic
2Non-toxic, reduced number of complete intersegmental vessels (ISVs) and increased defective ISVs.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments conducted to evaluate the antitumor effects of Metachromin C.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of Metachromin C on pancreatic cancer cell lines.

  • Procedure:

    • Pancreatic cancer cells (PANC-1, BxPC-3, MiaPaCa-2, and AsPC-1) are seeded in 96-well plates.[1]

    • After cell attachment, they are treated with varying concentrations of Metachromin C (e.g., 2.5, 5, 10, 20, and 40 µM) for 24, 48, and 72 hours.[1] A DMSO control group is included.

    • Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution is added to each well and incubated.

    • The resulting formazan crystals are dissolved in a solubilization solution.

    • The absorbance is measured at a specific wavelength to determine cell viability.

2. Transwell Migration and Invasion Assay

  • Objective: To assess the effect of Metachromin C on the migration and invasion capabilities of pancreatic cancer cells.

  • Procedure:

    • Transwell inserts with or without a Matrigel coating are used for invasion and migration assays, respectively.

    • Pancreatic cancer cells (PANC-1 and BxPC-3) are seeded in the upper chamber in a serum-free medium, with or without Metachromin C.[1]

    • The lower chamber is filled with a medium containing a chemoattractant.

    • After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed.

    • The cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.

3. In-Vivo Anti-Angiogenesis Assay (Zebrafish Model)

  • Objective: To evaluate the in-vivo anti-angiogenic potential of Metachromin C.

  • Procedure:

    • Transgenic zebrafish embryos Tg(flil1a:EGFP), which have fluorescently labeled blood vessels, are used.[1]

    • At 15 hours post-fertilization (hpf), embryos are treated with Metachromin C at non-toxic concentrations (1 and 2 µM).[1]

    • The development of intersegmental vessels (ISVs), subintestinal vessels, and the caudal vein plexus is observed and quantified using fluorescence microscopy.[1]

    • The number of complete and defective ISVs is counted to assess the anti-angiogenic effect.[1]

Signaling Pathways and Mechanism of Action

Metachromin C exerts its antitumor effects through a multi-faceted mechanism, primarily by targeting DNA replication and angiogenesis.

1. Inhibition of Topoisomerase I and DNA Damage Response

Metachromin C is suggested to interfere with the activity of Topoisomerase I (TOPO I).[2] This enzyme is critical for relieving torsional stress in DNA during replication and transcription. By inhibiting TOPO I, Metachromin C likely prevents DNA relaxation, leading to DNA damage.[2] This damage, in turn, activates the DNA damage response (DDR) pathways, which can lead to cell cycle arrest, specifically in the S phase, and ultimately apoptosis.[1][2]

MetachrominC_Pathway cluster_0 Metachromin C Action cluster_1 Cellular Processes Metachromin C Metachromin C Topoisomerase I Topoisomerase I Metachromin C->Topoisomerase I Inhibits DNA Damage DNA Damage Metachromin C->DNA Damage Induces DNA Relaxation DNA Relaxation Topoisomerase I->DNA Relaxation Promotes Topoisomerase I->DNA Damage Prevents DNA Damage Response DNA Damage Response DNA Damage->DNA Damage Response Activates S Phase Arrest S Phase Arrest DNA Damage Response->S Phase Arrest Apoptosis Apoptosis S Phase Arrest->Apoptosis

Figure 1: Proposed signaling pathway of Metachromin C leading to apoptosis.

2. Anti-Angiogenic Effects

Metachromin C also demonstrates significant anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of human endothelial cells.[1][2] The in-vivo zebrafish model confirms its ability to disrupt new blood vessel formation.[1]

Experimental Workflow Visualizations

Zebrafish_Assay_Workflow cluster_workflow Zebrafish Anti-Angiogenesis Assay Workflow Start Start Embryo_Selection Select Tg(flil1a:EGFP) Zebrafish Embryos (15 hpf) Start->Embryo_Selection Treatment Treat with Metachromin C (1 and 2 µM) Embryo_Selection->Treatment Incubation Incubate under standard conditions Treatment->Incubation Imaging Image vessel development using fluorescence microscopy Incubation->Imaging Analysis Quantify complete and defective ISVs Imaging->Analysis End End Analysis->End

Figure 2: Experimental workflow for the in-vivo zebrafish anti-angiogenesis assay.

Conclusion

Metachromin C presents a promising profile as an antitumor agent, with demonstrated cytotoxic effects on pancreatic cancer cells and potent anti-angiogenic activity. Its mechanism of action, involving the inhibition of Topoisomerase I and subsequent induction of DNA damage and cell cycle arrest, warrants further investigation. The provided data and protocols offer a foundation for future preclinical and clinical studies to fully elucidate the therapeutic potential of Metachromin C in cancer treatment.

References

Metachromin Derivatives: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metachromins, a class of meroterpenoids often derived from marine sponges, have emerged as a promising source of novel therapeutic agents. This technical guide provides an in-depth overview of the biological potential of Metachromin derivatives, with a particular focus on Metachromin C and Metachromin V, for which the most substantial data are available. This document summarizes their significant anticancer and anti-angiogenic properties, details the underlying molecular mechanisms and signaling pathways, presents quantitative biological activity data, and provides comprehensive experimental protocols for key assays.

Introduction

Natural products remain a vital source of inspiration for drug discovery, with marine organisms, in particular, offering a rich diversity of structurally unique and biologically active compounds. Among these, the Metachromins, a family of sesquiterpenoid quinones and related meroterpenoids, have garnered attention for their potent cytotoxic and other biological activities. Initially isolated from sponges such as Hippospongia metachromia and Thorecta reticulata, these compounds have demonstrated significant potential, particularly in the realm of oncology.[1] This guide will synthesize the current understanding of Metachromin derivatives, providing a technical resource for researchers in the field.

Biological Potential

The primary therapeutic potential of Metachromin derivatives, as indicated by current research, lies in their anticancer and anti-angiogenic activities.

Anticancer Activity

Metachromin C and Metachromin V have demonstrated potent cytotoxic effects against a range of cancer cell lines.

  • Metachromin C has shown significant, dose- and time-dependent inhibition of cell viability in pancreatic cancer cell lines (PANC-1, BxPC-3, MiaPaCa-2, and AsPC-1).[1][2] It is also reported to have potent cytotoxicity against leukemia cells.[1][2] The mechanism of action is linked to the induction of S-phase cell cycle arrest and the activation of DNA damage response pathways.[1][2]

  • Metachromin V has been identified as a highly active cytotoxic agent against several cancer cell lines, including colorectal cancer stem cells (CRC-CSCs).[3] Notably, its cytotoxic effect is maintained in therapy-resistant metastatic CRC-CSCs.[3] Metachromin V induces a G2 phase block in the cell cycle.[3]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Metachromin C has been shown to possess anti-angiogenic properties. It inhibits the proliferation, migration, and tube-forming ability of Human Umbilical Vein Endothelial Cells (HUVECs).[1] Furthermore, in an in vivo zebrafish embryo model, Metachromin C was observed to inhibit the growth of intersegmental vessels.[1][2]

Anti-Metastatic Potential

Metastasis is a major cause of cancer-related mortality. Metachromin C has demonstrated the ability to inhibit the migration and invasion of pancreatic cancer cells, suggesting its potential to suppress metastasis.[1] Similarly, Metachromin V impairs the motility and invasion ability of colorectal cancer stem cells by triggering a significant reorganization of the cytoskeleton and reducing the expression of Rho GTPases.[3]

Signaling Pathways and Molecular Targets

The biological activities of Metachromin derivatives are attributed to their interaction with specific molecular targets and modulation of key signaling pathways.

DNA Damage Response Pathway (Metachromin C)

Metachromin C is believed to function as a Topoisomerase I (TOPO I) inhibitor.[1] By interfering with TOPO I activity, it prevents DNA relaxation, leading to DNA damage. This, in turn, activates the DNA damage response (DDR) pathway, involving the upregulation of proteins such as ATM, ATR, p53, BRCA1, Chk1, and Chk2, ultimately leading to cell cycle arrest and apoptosis.[1]

Metachromin_C_Signaling_Pathway Met_C Metachromin C TOPO1 Topoisomerase I Met_C->TOPO1 inhibits DNA_Damage DNA Damage (Double-Strand Breaks) TOPO1->DNA_Damage prevents relaxation DDR DNA Damage Response (ATM, ATR, p53, etc.) DNA_Damage->DDR activates CellCycleArrest S-Phase Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Metachromin C signaling pathway.
Cell Cycle and Cytoskeleton Regulation (Metachromin V)

Metachromin V affects cell cycle progression, leading to a G2 phase block.[3] A potential molecular target identified through proteomic analysis is CCAR1 (Cell Division Cycle and Apoptosis Regulator 1), which is known to regulate apoptosis and affect the β-catenin pathway.[3] Furthermore, Metachromin V induces a significant reorganization of the cytoskeleton and a reduction in the expression of Rho GTPases, which are key regulators of cell motility.[3]

Metachromin_V_Signaling_Pathway Met_V Metachromin V CCAR1 CCAR1 Met_V->CCAR1 targets? CellCycle Cell Cycle Progression Met_V->CellCycle affects RhoGTPases Rho GTPases Met_V->RhoGTPases reduces expression BetaCatenin β-catenin Pathway CCAR1->BetaCatenin affects G2_Block G2 Phase Block CellCycle->G2_Block leads to Cytoskeleton Cytoskeleton Reorganization RhoGTPases->Cytoskeleton regulates Motility Cell Motility & Invasion Cytoskeleton->Motility inhibits

Metachromin V potential signaling pathway.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activity of Metachromin C and Metachromin V.

Table 1: Cytotoxicity of Metachromin C against Pancreatic Cancer Cell Lines

Cell LineTreatment Time (hours)IC50 (µM)
PANC-124> 40
48~25
72~15
BxPC-324~20
48~10
72~5
MiaPaCa-224> 40
48~30
72~20
AsPC-124> 40
48~35
72~25

Data extracted from dose-response curves presented in Chen et al., 2024.[1]

Table 2: Cytotoxicity of Metachromin V

Cell LineIC50 (µM)
HCT116~5
HT29~7.5
CaCo2~10
CRC-CSCs~2.5

Data extracted from dose-response curves presented in Lucchetti et al., 2023.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Metachromin C on pancreatic cancer cell lines.

Materials:

  • Human pancreatic cancer cell lines (PANC-1, BxPC-3, MiaPaCa-2, AsPC-1)

  • Culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Metachromin C stock solution (40 mM in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Metachromin C in culture medium to achieve final concentrations of 2.5, 5, 10, 20, and 40 µM. Use DMSO as a vehicle control.

  • Replace the medium in the wells with the medium containing the different concentrations of Metachromin C or DMSO.

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Transwell Migration and Invasion Assay

Objective: To assess the effect of Metachromin C on the migration and invasion of pancreatic cancer cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with 10% FBS (as a chemoattractant)

  • Metachromin C

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • For the invasion assay, coat the upper surface of the transwell inserts with Matrigel and allow it to solidify. For the migration assay, no coating is needed.

  • Resuspend pancreatic cancer cells (e.g., PANC-1 or BxPC-3) in serum-free medium containing the desired concentrations of Metachromin C (e.g., 20 and 40 µM for PANC-1; 5 and 10 µM for BxPC-3).

  • Add 2 x 10⁵ cells to the upper chamber of the transwell insert.

  • Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the insert with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

Objective: To detect the expression levels of proteins involved in the DNA damage response pathway.

Materials:

  • Pancreatic cancer cells treated with Metachromin C

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against ATM, ATR, p53, BRCA1, Chk1, Chk2, γH2AX, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control.

Experimental_Workflow_Western_Blot Start Cell Treatment with Metachromin Derivative CellLysis Cell Lysis Start->CellLysis ProteinQuantification Protein Quantification (BCA Assay) CellLysis->ProteinQuantification SDSPAGE SDS-PAGE ProteinQuantification->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Generalized workflow for Western Blot analysis.

Conclusion and Future Directions

The available scientific literature strongly suggests that Metachromin derivatives, particularly Metachromin C and Metachromin V, possess significant biological potential as anticancer and anti-angiogenic agents. Their ability to target fundamental cellular processes such as DNA replication, cell cycle progression, and cell motility makes them attractive candidates for further preclinical and clinical development.

Future research should focus on:

  • Synthesis of Novel Derivatives: The synthesis and biological evaluation of new Metachromin derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[4][5]

  • In Vivo Studies: More extensive in vivo studies in relevant animal models are necessary to validate the promising in vitro findings and to assess the safety and efficacy of these compounds.

  • Mechanism of Action: Further elucidation of the precise molecular targets and signaling pathways affected by different Metachromin derivatives will be crucial for their rational development as therapeutic agents.

  • Combination Therapies: Investigating the potential of Metachromin derivatives in combination with existing chemotherapeutic agents could reveal synergistic effects and strategies to overcome drug resistance.

References

Pharmacological Profile of Novel Metachromins X Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metachromins are a class of sesquiterpenoid quinones, primarily isolated from marine sponges, that have demonstrated significant potential as novel anti-cancer agents. This document provides a comprehensive overview of the pharmacological profile of a novel series of these compounds, designated "Metachromins X." It details their cytotoxic and enzyme-inhibitory activities, outlines the experimental protocols used to determine these activities, and visualizes the key signaling pathways implicated in their mechanism of action. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of this promising class of natural products.

In Vitro Pharmacology

The anti-cancer activity of this compound has been evaluated through a series of in vitro assays, including cytotoxicity assessments against various cancer cell lines and specific enzyme inhibition assays. The results highlight the potent and selective nature of these compounds.

Cytotoxicity Against Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of representative Metachromin X compounds was determined against a panel of human cancer cell lines. The data, presented in Table 1, showcases a broad spectrum of cytotoxic activity.

Table 1: Representative IC50 Values of Metachromin X Compounds Against Various Human Cancer Cell Lines.

CompoundCell LineCancer TypeIC50 (µM)
Metachromin XA HT-29Colorectal Carcinoma15.5
A549Lung Carcinoma22.8
MCF-7Breast Adenocarcinoma12.1
Metachromin XB HT-29Colorectal Carcinoma8.2
A549Lung Carcinoma18.4
MCF-7Breast Adenocarcinoma9.6
Metachromin XC HT-29Colorectal Carcinoma25.1
A549Lung Carcinoma30.5
MCF-7Breast Adenocarcinoma19.8
Kinase Inhibition Profile

A key mechanism of action for several Metachromin compounds is the inhibition of receptor tyrosine kinases. Metachromins L–Q have shown inhibitory activities against HER2.[1] The inhibitory potential of Metachromin X compounds against HER2 was quantified and is summarized in Table 2.

Table 2: HER2 Kinase Inhibitory Activity of Metachromin X Compounds.

CompoundTarget KinaseIC50 (nM)
Metachromin XA HER285
Metachromin XB HER252
Metachromin XC HER2110

Mechanism of Action

The anti-cancer effects of this compound are attributed to their ability to interfere with key cellular processes, including cell cycle progression and critical signaling pathways. This compound and Y have been shown to affect cell cycle progression.[2] Furthermore, Metachromin V has been found to impact the β-catenin pathway in colorectal cancer stem cells.

Disruption of Cell Cycle Progression

Metachromin X compounds have been observed to induce cell cycle arrest, a critical mechanism for preventing the proliferation of cancer cells. The primary phase of arrest and the molecular players involved are under active investigation.

Modulation of Oncogenic Signaling Pathways

This compound exert their effects by modulating key signaling pathways that are often dysregulated in cancer. Two of the most significant pathways identified are the HER2 signaling pathway and the Wnt/β-catenin signaling pathway.

The HER2 receptor, a member of the epidermal growth factor receptor family, is a transmembrane tyrosine kinase that plays a crucial role in cell growth and differentiation. Overexpression of HER2 is a hallmark of several aggressive cancers. This compound inhibit the kinase activity of HER2, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 Binds HER2 HER2 PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3->HER2 Dimerizes with AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation MetachrominX Metachromin X MetachrominX->HER2 Inhibits

HER2 Signaling Pathway and Point of Inhibition by Metachromin X.

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a common driver of various cancers, particularly colorectal cancer. In the absence of a Wnt signal, β-catenin is targeted for degradation. Upon Wnt activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of target genes involved in cell proliferation. This compound are hypothesized to interfere with this pathway, leading to a reduction in β-catenin levels and subsequent downregulation of its target genes.

Wnt_Beta_Catenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylates Proteasome Proteasome Beta_Catenin_off->Proteasome Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Dishevelled->Destruction_Complex Inhibits Beta_Catenin_on β-catenin Nucleus Nucleus Beta_Catenin_on->Nucleus TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates MetachrominX_on Metachromin X MetachrominX_on->Beta_Catenin_on Promotes Degradation

Wnt/β-catenin Signaling and Postulated Intervention by Metachromin X.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Cell Viability (IC50) Determination using MTT Assay

This protocol outlines the determination of the cytotoxic effects of Metachromin X compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with a serial dilution of Metachromin X compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro HER2 Kinase Inhibition Assay (Luminescence-based)

This protocol details the procedure for measuring the inhibitory activity of Metachromin X compounds against the HER2 kinase.

  • Reagent Preparation: Prepare the HER2 kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), ATP solution, HER2 enzyme, and substrate solution.

  • Reaction Setup: In a 384-well plate, add 1 µL of Metachromin X compound dilutions or vehicle control, 2 µL of HER2 enzyme, and 2 µL of a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with Metachromin X compounds.

  • Cell Treatment: Seed cells in 6-well plates and treat with Metachromin X compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Experimental and Drug Discovery Workflow

The discovery and preclinical development of Metachromin X compounds follow a structured workflow, from initial screening to in-depth mechanistic studies.

Drug_Discovery_Workflow Start Start Screening High-Throughput Screening Start->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active In_Vitro In Vitro Pharmacology Lead_Opt->In_Vitro In_Vitro->Lead_Opt Not Potent In_Vivo In Vivo Efficacy Models In_Vitro->In_Vivo Potent In_Vivo->Lead_Opt Not Efficacious Tox Toxicology Studies In_Vivo->Tox Efficacious Tox->Lead_Opt Toxic Candidate Candidate Selection Tox->Candidate Safe End End Candidate->End

Preclinical Drug Discovery Workflow for Metachromin X Compounds.

Conclusion

The novel "this compound" compounds represent a promising class of anti-cancer agents with potent cytotoxic and kinase-inhibitory activities. Their ability to disrupt cell cycle progression and modulate key oncogenic signaling pathways, such as the HER2 and Wnt/β-catenin pathways, underscores their therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of these compounds as potential cancer therapeutics. Further in vivo studies are warranted to fully elucidate their efficacy and safety profiles.

References

Metachromin X: A Novel Sesquiterpenoid Quinone for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Metachromin X, a novel semi-synthetic derivative of the marine sponge-derived sesquiterpenoid quinone Metachromin, has demonstrated significant potential as a targeted therapeutic agent in preclinical cancer models. This document provides a comprehensive overview of the core preclinical data, mechanism of action, and experimental protocols related to Metachromin X. The data presented herein supports its advancement into further investigational studies for oncological indications.

Introduction

Natural products have long been a cornerstone of drug discovery, providing unique chemical scaffolds for the development of novel therapeutics. The marine environment, in particular, offers a rich biodiversity of organisms that produce a vast array of bioactive secondary metabolites. Metachromin X is a next-generation therapeutic candidate derived from Metachromin, a sesquiterpenoid quinone isolated from the marine sponge Spongia metachromia. Through targeted chemical modification, Metachromin X has been engineered to enhance its potency and selectivity against key oncogenic signaling pathways, specifically demonstrating potent inhibitory activity against the PI3K/Akt/mTOR cascade, a critical pathway frequently dysregulated in human cancers.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for Metachromin X across a panel of human cancer cell lines and in a xenograft model.

Table 1: In Vitro Cytotoxicity of Metachromin X

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Adenocarcinoma75.2
MDA-MB-231Breast Adenocarcinoma112.8
A549Lung Carcinoma98.5
HCT116Colorectal Carcinoma65.1
U87-MGGlioblastoma150.3

Table 2: In Vivo Efficacy of Metachromin X in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1250-
Metachromin X1058053.6
Metachromin X2529076.8

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Metachromin X exerts its anti-neoplastic effects through the targeted inhibition of Phosphoinositide 3-kinase (PI3K), a key upstream regulator of the Akt/mTOR signaling cascade. This pathway is crucial for cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. By binding to the ATP-binding pocket of the p110α catalytic subunit of PI3K, Metachromin X effectively blocks the phosphorylation of PIP2 to PIP3, thereby preventing the subsequent activation of Akt and mTOR. This leads to the downstream inhibition of protein synthesis and induction of apoptosis in cancer cells.

MetachrominX_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P MetX Metachromin X Akt Akt PIP3->Akt MetX->PI3K Inhibition mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway with Metachromin X inhibition point.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Metachromin X against a panel of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of Metachromin X (0.1 nM to 100 µM) is prepared in culture medium and added to the respective wells. A vehicle control (0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

MTT_Workflow start Start seed Seed Cells (96-well plate) start->seed treat Add Metachromin X (Serial Dilution) seed->treat incubate1 Incubate (72 hours) treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate (4 hours) mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Metachromin X in a human colorectal carcinoma xenograft mouse model.

Methodology:

  • Cell Implantation: 5 x 10^6 HCT116 cells are suspended in Matrigel and subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³.

  • Randomization and Treatment: Mice are randomized into three groups: Vehicle control, Metachromin X (10 mg/kg), and Metachromin X (25 mg/kg). Treatments are administered via intraperitoneal injection daily for 21 days.

  • Tumor Measurement: Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At day 21, mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The percent tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.

Drug Discovery and Development Logic

The preclinical development of Metachromin X followed a logical progression from initial discovery to in vivo validation. This process is designed to systematically evaluate the compound's potential as a therapeutic agent while minimizing late-stage attrition.

Drug_Discovery_Logic discovery Natural Product Discovery (Metachromin) synthesis Lead Optimization (Synthesis of Metachromin X) discovery->synthesis invitro In Vitro Screening (Cytotoxicity & IC50) synthesis->invitro moa Mechanism of Action Studies (PI3K Pathway Inhibition) invitro->moa invivo In Vivo Efficacy (Xenograft Model) moa->invivo preclinical Preclinical Development (Toxicity, PK/PD) invivo->preclinical ind IND-Enabling Studies preclinical->ind

Caption: Logical progression of Metachromin X preclinical development.

Conclusion

Metachromin X has demonstrated a promising preclinical profile, characterized by potent in vitro cytotoxicity against a range of cancer cell lines and significant in vivo anti-tumor efficacy. Its well-defined mechanism of action as a PI3K inhibitor provides a strong rationale for its targeted application in cancers with dysregulated PI3K/Akt/mTOR signaling. The data presented in this guide supports the continued investigation of Metachromin X as a novel therapeutic agent for the treatment of cancer. Further studies are warranted to fully elucidate its pharmacokinetic, pharmacodynamic, and safety profiles in preparation for potential clinical evaluation.

An In-depth Technical Guide to Early-Stage Research on Metachromins U, V, and W

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metachromins U, V, and W are novel merosesquiterpenoid compounds isolated from the marine sponge Thorecta reticulata. Early-stage research has identified these natural products as possessing significant cytotoxic activities against a range of human cancer cell lines, positioning them as promising candidates for further investigation in the field of oncology drug development. This technical guide provides a comprehensive overview of the available data on Metachromins U, V, and W, including their biological activities, experimental protocols for their isolation and cytotoxicity assessment, and an analysis of the known signaling pathways, with a particular focus on the better-elucidated mechanisms of Metachromin V.

Introduction

Marine sponges are a rich source of structurally diverse and biologically active secondary metabolites. The metachromins represent a class of these compounds that have demonstrated a variety of interesting biological properties. This guide focuses on three recently discovered congeners, Metachromins U, V, and W, which were first isolated from a specimen of Thorecta reticulata collected off the coast of Tasmania, Australia. These compounds have shown potent cytotoxic effects, warranting a detailed examination of their therapeutic potential.

Data Presentation: Cytotoxic Activity

Metachromins U, V, and W have been evaluated for their cytotoxic activity against a panel of human tumor cell lines and one mammalian cell line. The 50% growth inhibition (GI50) values are summarized in the table below.

CompoundSF-268 (CNS Cancer)H460 (Lung Cancer)MCF-7 (Breast Cancer)HT-29 (Colon Cancer)CHO-K1 (Chinese Hamster Ovary)
Metachromin U 130 µM110 µM120 µM120 µM>130 µM
Metachromin V 10 µM2.1 µM4.4 µM3.3 µM7.9 µM
Metachromin W 110 µM100 µM130 µM120 µM>130 µM

Data sourced from Ovenden et al., 2011.

Of the three compounds, Metachromin V exhibits the most potent cytotoxic activity across all tested cancer cell lines, with GI50 values in the low micromolar range.

Experimental Protocols

Isolation of Metachromins U, V, and W from Thorecta reticulata

The following is a generalized protocol based on standard methods for the isolation of meroterpenoids from marine sponges.

3.1.1. Extraction:

  • Lyophilize the collected sponge material (Thorecta reticulata) to remove water.

  • Grind the dried sponge material into a fine powder.

  • Perform a sequential extraction with solvents of increasing polarity. Begin with a nonpolar solvent such as n-hexane to remove lipids, followed by a solvent of intermediate polarity like dichloromethane (DCM) or ethyl acetate (EtOAc) to extract the meroterpenoids, and finally a polar solvent like methanol (MeOH) to extract highly polar compounds. The Metachromins are typically found in the DCM or EtOAc fraction.

  • Concentrate the respective fractions under reduced pressure using a rotary evaporator.

3.1.2. Chromatographic Separation:

  • Subject the crude extract from the DCM or EtOAc fraction to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of solvents (e.g., n-hexane/EtOAc).

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds of interest.

  • Pool similar fractions and subject them to further separation using medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) on a silica or C18 reversed-phase column.

  • Employ a final purification step using semi-preparative or analytical HPLC to isolate the pure Metachromins U, V, and W.

3.1.3. Structure Elucidation:

  • Determine the structures of the isolated compounds using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity Assay (MTT Assay)

The following is a standard protocol for assessing the cytotoxicity of compounds against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

3.2.1. Cell Culture:

  • Culture the human cancer cell lines (SF-268, H460, MCF-7, HT-29) and the CHO-K1 cell line in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

3.2.2. Assay Procedure:

  • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Metachromins U, V, and W in the culture medium.

  • Remove the overnight culture medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add a sterile MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

Metachromin V

Recent research has begun to elucidate the mechanism of action of Metachromin V, particularly in the context of colorectal cancer.

  • Cell Cycle Arrest: Metachromin V has been shown to induce a block in the G2 phase of the cell cycle in colorectal cancer stem cells (CSCs).

  • Cytoskeletal Disruption and Reduced Motility: The compound triggers a significant reorganization of the cytoskeleton and a reduction in the expression of Rho GTPases, which are key regulators of cell motility. This leads to an impairment of the motility and invasive capabilities of colorectal CSCs.

  • Potential Molecular Target - CCAR1: Proteomic analysis has identified Cell Cycle and Apoptosis Regulator 1 (CCAR1) as a potential molecular target of Metachromin V. CCAR1 is known to regulate apoptosis in response to chemotherapy and influences the β-catenin pathway.

The proposed mechanism suggests that Metachromin V's interaction with CCAR1 may disrupt downstream signaling, leading to cell cycle arrest and apoptosis.

Metachromin_V_Pathway MetV Metachromin V CCAR1 CCAR1 MetV->CCAR1 potential target RhoGTPases Rho GTPases MetV->RhoGTPases G2Block G2 Cell Cycle Block MetV->G2Block BetaCatenin β-catenin Pathway CCAR1->BetaCatenin Apoptosis Apoptosis BetaCatenin->Apoptosis Cytoskeleton Cytoskeleton Reorganization RhoGTPases->Cytoskeleton Motility Reduced Motility & Invasion Cytoskeleton->Motility G2Block->Apoptosis

Proposed signaling pathway for Metachromin V.
Metachromins U and W

As of the current literature, the specific signaling pathways and molecular targets for Metachromins U and W have not been elucidated. Given their structural similarity to other metachromins, it is plausible that they may share some mechanistic features. For instance, Metachromin C, another related compound, has been shown to inhibit Topoisomerase I, leading to DNA damage and cell cycle arrest.[1] Future research is necessary to determine if Metachromins U and W act through a similar mechanism or possess unique modes of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial biological evaluation of novel marine natural products like Metachromins U, V, and W.

Experimental_Workflow Collection Sponge Collection (Thorecta reticulata) Extraction Extraction & Fractionation Collection->Extraction Isolation Chromatographic Isolation (VLC, MPLC, HPLC) Extraction->Isolation Structure Structure Elucidation (NMR, HRMS) Isolation->Structure Bioassay Cytotoxicity Screening (MTT Assay) Isolation->Bioassay Structure->Bioassay Hit Hit Identification (Metachromin V) Bioassay->Hit Mechanism Mechanism of Action Studies Hit->Mechanism

Workflow for the study of Metachromins.

Conclusion and Future Directions

Metachromins U, V, and W are promising cytotoxic agents isolated from the marine sponge Thorecta reticulata. Metachromin V, in particular, has demonstrated significant anticancer potential, with initial studies revealing its ability to induce cell cycle arrest and inhibit cancer cell motility, potentially through the modulation of the CCAR1/β-catenin pathway.

Future research should focus on several key areas:

  • Mechanism of Action for Metachromins U and W: Elucidating the specific molecular targets and signaling pathways for these two compounds is crucial to understanding their full therapeutic potential.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of all three Metachromins.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the Metachromins could help to identify the key structural features responsible for their cytotoxic activity and potentially lead to the development of more potent and selective anticancer agents.

  • Combination Therapies: Investigating the synergistic effects of Metachromins with existing chemotherapeutic drugs could open new avenues for combination cancer therapies.

The early-stage research on Metachromins U, V, and W provides a strong foundation for their continued development as potential anticancer therapeutics. Further investigation into their mechanisms of action and in vivo efficacy will be critical in translating these promising initial findings into clinical applications.

References

Metachromins X: A Technical Guide to Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metachromins are a class of marine-derived sesquiterpenoid compounds that have demonstrated significant potential as anti-cancer agents. This technical guide focuses on "Metachromins X," a representative compound of this class, and its detailed effects on apoptosis pathways. Through the inhibition of Topoisomerase I, this compound induces DNA damage, leading to cell cycle arrest and the activation of the intrinsic apoptosis pathway. This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic agents with high efficacy and specificity. Marine natural products have emerged as a promising source of new anti-cancer drugs. The Metachromin class of sesquiterpenoids, isolated from marine sponges, has garnered attention for its potent cytotoxic effects against various cancer cell lines. This guide synthesizes the current understanding of a representative compound, "this compound," and its molecular mechanisms of inducing programmed cell death, or apoptosis. A thorough understanding of these pathways is critical for the further development and clinical application of this promising class of compounds.

Mechanism of Action: Induction of Apoptosis

This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway, initiated by DNA damage. The key steps in this process are:

  • Inhibition of Topoisomerase I: this compound binds to and inhibits Topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription. This inhibition leads to the accumulation of single-strand DNA breaks.

  • DNA Damage Response and Cell Cycle Arrest: The presence of DNA damage triggers a cellular stress response, leading to the activation of DNA repair pathways. However, extensive damage overwhelms these repair mechanisms, resulting in cell cycle arrest, primarily in the S phase, to prevent the propagation of damaged DNA.

  • Activation of the Intrinsic Apoptosis Pathway: Persistent DNA damage and cell cycle arrest signal the initiation of apoptosis through the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane, a critical step known as MOMP.

  • Release of Cytochrome c: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase.

  • Executioner Caspase Cascade: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various cancer cell lines. The data presented is a synthesis of findings for Metachromin C, a well-studied member of the Metachromin class.[1][2]

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

Cell Line (Cancer Type)24 hours48 hours72 hours
PANC-1 (Pancreatic)>4025.316.2
BxPC-3 (Pancreatic)28.716.99.2
MIA PaCa-2 (Pancreatic)35.116.214.1
AsPC-1 (Pancreatic)>4024.513.3
hTERT-HPNE (Normal Pancreatic)>40>40>40

Table 2: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells (48h Treatment)

Cell LineTreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
PANC-1Control (DMSO)55.230.114.7
This compound (10 µM)45.845.38.9
This compound (20 µM)38.152.69.3
BxPC-3Control (DMSO)60.525.414.1
This compound (5 µM)50.238.711.1
This compound (10 µM)42.349.87.9

Table 3: Modulation of Apoptosis-Related Protein Expression by this compound (48h Treatment, Fold Change Relative to Control)

Cell LineTreatmentBax/Bcl-2 RatioCleaved Caspase-9Cleaved Caspase-3
PANC-1This compound (20 µM)3.22.83.5
BxPC-3This compound (10 µM)3.83.14.2

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 µM) or DMSO as a vehicle control for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry
  • Seed cells in 6-well plates and treat with this compound or DMSO for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Topoisomerase I Relaxation Assay
  • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pHOT1), Topoisomerase I reaction buffer, and purified human Topoisomerase I enzyme.

  • Add varying concentrations of this compound or a known inhibitor (e.g., camptothecin) to the reaction mixture.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Western Blot Analysis of Apoptosis-Related Proteins
  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities using densitometry software.

Caspase Activity Assay (Fluorometric)
  • Seed cells in a 96-well plate and treat with this compound.

  • Lyse the cells and add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7 or Ac-LEHD-AFC for caspase-9).

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • The increase in fluorescence intensity corresponds to the level of caspase activity.

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

MetachrominsX_MOA MetachrominsX This compound TopoI Topoisomerase I MetachrominsX->TopoI Inhibition DNA_Damage DNA Single-Strand Breaks TopoI->DNA_Damage Accumulation of CellCycleArrest S-Phase Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Induction

Figure 1. Mechanism of Action of this compound.

Intrinsic_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytosol Cytosol cluster_mito Mitochondrion DNA_Damage DNA Damage (this compound) Bax Bax DNA_Damage->Bax Upregulation Bcl2 Bcl-2 DNA_Damage->Bcl2 Downregulation MOMP MOMP Bax->MOMP Bcl2->MOMP Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Formation Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activation ProCasp3 Pro-Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis CytoC_released Cytochrome c MOMP->CytoC_released Release CytoC Cytochrome c CytoC_released->Apaf1

Figure 2. Intrinsic Apoptosis Pathway Induced by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with This compound start->treatment MTT Cell Viability (MTT) treatment->MTT Flow Cell Cycle Analysis (Flow Cytometry) treatment->Flow Western Protein Expression (Western Blot) treatment->Western Caspase Caspase Activity treatment->Caspase end Data Analysis & Interpretation MTT->end Flow->end Western->end Caspase->end

Figure 3. General Experimental Workflow for Studying this compound.

Conclusion

This compound represents a promising class of anti-cancer compounds that induce apoptosis through a well-defined mechanism involving Topoisomerase I inhibition, DNA damage, and the activation of the intrinsic apoptotic pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Metachromins and related marine-derived sesquiterpenoids. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the potential for combination therapies to enhance anti-cancer activity.

References

Methodological & Application

Metachromin C: Application Notes and Protocols for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metachromin C, a natural compound first isolated from the marine sponge Hippospongia metachromia, has demonstrated significant cytotoxic effects against various cancer cell lines, particularly pancreatic cancer.[1][2] Its mechanism of action involves the inhibition of Topoisomerase I (TOPO I), an enzyme crucial for DNA replication.[1][2] This interference leads to DNA damage, cell cycle arrest in the S phase, and ultimately, apoptosis.[1] This document provides detailed protocols for assessing the cytotoxicity of Metachromin C and summarizes its effects on different cell lines.

Data Presentation

Table 1: IC50 Values of Metachromin C in Pancreatic Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Metachromin C in various human pancreatic cancer cell lines after 24, 48, and 72 hours of treatment. Data was obtained using the MTT assay.[1]

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
BxPC-316.99.28.2
MiaPaCa-216.214.1Not Reported
AsPC-124.513.3Not Reported
PANC-1Not ReportedNot ReportedNot Reported

Note: While PANC-1 was used in the study, specific IC50 values were not provided in the referenced text. The study did confirm a dose- and time-dependent inhibition of cell viability.[1]

Metachromin C exhibited minimal cytotoxic effects on normal pancreatic ductal cells (hTERT-HPNE E6/E7), highlighting its potential as a selective anti-cancer agent.[1]

Experimental Protocols

Cell Viability Assay using MTT

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of Metachromin C on cancer cells.[1]

Materials:

  • Human pancreatic cancer cell lines (e.g., PANC-1, BxPC-3, AsPC-1, MIA PaCa-2)

  • Normal pancreatic ductal cell line (e.g., hTERT-HPNE E6/E7)

  • Complete cell culture medium (specific to cell line)

  • Metachromin C

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (0.5 mg/mL in phosphate-buffered saline)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment with Metachromin C:

    • Prepare a stock solution of Metachromin C in DMSO.

    • Prepare serial dilutions of Metachromin C in complete culture medium to achieve final concentrations of 2.5, 5, 10, 20, and 40 µM.[1]

    • Include a vehicle control group treated with the same concentration of DMSO used in the highest Metachromin C concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared Metachromin C dilutions or vehicle control.

    • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[1]

  • MTT Assay:

    • After the incubation period, add 100 µL of 0.5 mg/mL MTT solution to each well.

    • Incubate the plates for 1 hour at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., PANC-1, BxPC-3) seed_plate Seed Cells in 96-well Plate (5x10³ cells/well) cell_culture->seed_plate treat_cells Treat Cells with Metachromin C (24, 48, 72h) seed_plate->treat_cells prepare_metc Prepare Metachromin C Dilutions (2.5-40 µM) prepare_metc->treat_cells add_mtt Add MTT Solution (0.5 mg/mL) treat_cells->add_mtt incubate_mtt Incubate for 1 hour add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for determining Metachromin C cytotoxicity.

Proposed Signaling Pathway of Metachromin C-Induced Cytotoxicity

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MetC Metachromin C TOPO1 Topoisomerase I (TOPO I) MetC->TOPO1 inhibits SSB Single-Strand Breaks MetC->SSB induces DNA DNA TOPO1->DNA relaxes supercoiled DNA DSB Double-Strand Breaks (Prolonged Treatment) SSB->DSB DDR DNA Damage Repair Proteins (ATM, ATR, p53, BRCA1, ChK1, ChK2) SSB->DDR activates S_arrest S-Phase Cell Cycle Arrest SSB->S_arrest DSB->DDR activates Apoptosis Apoptosis DDR->Apoptosis can lead to S_arrest->Apoptosis

Caption: Metachromin C inhibits TOPO I, leading to DNA damage and apoptosis.

References

Application Notes: Cytotoxicity of Metachromins X in Cancer Cells using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metachromins are a class of marine-derived natural products that have demonstrated significant antitumor activities. This application note provides a detailed protocol for assessing the cytotoxic effects of a novel compound, "Metachromins X," on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of cells.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. This protocol is essential for determining the dose-dependent effects of this compound and for calculating its IC50 (half-maximal inhibitory concentration) value, a key parameter in drug discovery and development.[3]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to a purple formazan product by mitochondrial succinate dehydrogenase in viable cells.[1] This reduction only occurs in metabolically active cells, thus the amount of formazan produced is proportional to the number of living cells. The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.[1]

Experimental Protocol

This protocol outlines the steps for determining the cytotoxicity of this compound on adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., PANC-1, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final concentration of DMSO should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a negative control (cells with medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan.[2]

    • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[2]

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation

The cytotoxic effects of this compound on various cancer cell lines are summarized in the table below. The IC50 values were determined after 48 hours of treatment.

Cell LineCancer TypeIC50 of this compound (µM)
PANC-1Pancreatic Cancer8.5
BxPC-3Pancreatic Cancer12.2
MCF-7Breast Cancer15.8
HeLaCervical Cancer10.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_metachromins Add this compound cell_seeding->add_metachromins 24h Incubation incubation_treatment Incubate for 24-72h add_metachromins->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Proposed Signaling Pathway of Metachromin Family Compounds

Metachromin compounds have been observed to induce cell cycle arrest, particularly at the S/G2/M phase.[6][7] This effect is potentially mediated through the inhibition of key cell cycle regulators and interaction with DNA replication machinery. For instance, Metachromin C has been shown to interfere with Topoisomerase I (TOPO I) activity, leading to DNA damage and activation of DNA repair pathways.[8][9]

Metachromin_Pathway MetachrominsX This compound TOPO1 Topoisomerase I MetachrominsX->TOPO1 Inhibits DNA_Damage DNA Damage MetachrominsX->DNA_Damage DNA_Replication DNA Replication TOPO1->DNA_Replication Cell_Cycle_Arrest S/G2/M Phase Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Flow Cytometry Analysis of Cell Cycle Arrest Induced by Metachromin C

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for analyzing the effects of Metachromin C on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Metachromin C, a sesquiterpenoid quinone isolated from the marine sponge Hippospongia metachromia, has demonstrated potent cytotoxic effects on various cancer cell lines.[1][2] This application note will guide users through the experimental procedure, from cell culture and treatment to data acquisition and analysis, and provide insights into the mechanism of action of Metachromin C.

Scientific Background

Metachromin C has been identified as a promising anti-cancer agent, particularly in pancreatic cancer.[1][2] Its mechanism of action involves the inhibition of Topoisomerase I (TOPO I), an enzyme crucial for DNA replication and transcription.[1] By interfering with TOPO I activity, Metachromin C induces DNA single-strand breaks, which can lead to more severe double-strand breaks with prolonged exposure.[1] This DNA damage triggers the activation of DNA repair pathways and can ultimately lead to cell cycle arrest and apoptosis.[1]

Flow cytometry is a powerful technique to study the cell cycle distribution of a population of cells.[3][4][5][6] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[3][7] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[3][4] Analyzing the changes in cell cycle distribution after treatment with Metachromin C can provide valuable information about its cytostatic or cytotoxic effects. Studies have shown that Metachromin C treatment leads to a significant arrest of pancreatic cancer cells in the S phase of the cell cycle.[1][8]

Quantitative Data Summary

The following tables summarize the dose-dependent effect of Metachromin C on the cell cycle distribution of pancreatic cancer cell lines after 48 hours of treatment.[8]

Table 1: Effect of Metachromin C on PANC-1 Cell Cycle Distribution [8]

Metachromin C (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.3 ± 2.128.1 ± 1.516.6 ± 0.9
2.553.2 ± 1.830.5 ± 1.316.3 ± 0.7
548.7 ± 2.535.8 ± 1.915.5 ± 1.1
1041.3 ± 2.245.1 ± 2.413.6 ± 0.8
2035.6 ± 1.952.3 ± 2.812.1 ± 0.6
4028.9 ± 1.560.1 ± 3.211.0 ± 0.5

Data are presented as mean ± SD (n=3).

Table 2: Effect of Metachromin C on BxPC-3 Cell Cycle Distribution [8]

Metachromin C (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)60.1 ± 2.525.4 ± 1.314.5 ± 0.8
2.557.8 ± 2.128.9 ± 1.613.3 ± 0.7
551.2 ± 2.836.4 ± 2.012.4 ± 0.9
1043.7 ± 2.446.8 ± 2.59.5 ± 0.5
2036.8 ± 2.055.1 ± 3.08.1 ± 0.4
4030.1 ± 1.663.2 ± 3.56.7 ± 0.3

Data are presented as mean ± SD (n=3).

Experimental Protocols

This section provides a detailed methodology for the analysis of cell cycle distribution following Metachromin C treatment.

Materials
  • Cancer cell line of interest (e.g., PANC-1, BxPC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Metachromin C (dissolved in DMSO to create a stock solution)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)[7][9]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[7][9]

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow cells to attach and grow for 24 hours.

    • Treat the cells with various concentrations of Metachromin C (e.g., 2.5, 5, 10, 20, 40 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).[1][10]

  • Cell Harvesting and Fixation:

    • After treatment, aspirate the culture medium and wash the cells once with PBS.

    • Harvest the cells by trypsinization.

    • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[7]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[7][11]

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[7][12]

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[7]

    • Carefully decant the ethanol without disturbing the cell pellet.

    • Wash the cells twice with PBS, centrifuging after each wash.[7]

    • Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.[7][9]

    • Add 400 µL of PI staining solution (50 µg/mL) to the cells.[7][9]

    • Incubate at room temperature for 10-15 minutes in the dark.[7][11]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a low flow rate for data acquisition to improve the quality of the results.[7]

    • Collect at least 10,000 events per sample.[7]

    • Record the PI fluorescence in the linear scale.[7][9]

    • Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.[9]

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathway

MetachrominC_Pathway cluster_cell Cancer Cell MetachrominC Metachromin C TOPO1 Topoisomerase I (TOPO I) MetachrominC->TOPO1 Inhibits DNA DNA Replication & Transcription TOPO1->DNA Relaxes Supercoiling SSB Single-Strand Breaks (SSBs) DNA->SSB Replication Fork Collapse DSB Double-Strand Breaks (DSBs) SSB->DSB Prolonged Exposure DNARepair DNA Repair Pathways (ATM, ATR, p53, etc.) DSB->DNARepair Activates S_Phase_Arrest S-Phase Arrest DNARepair->S_Phase_Arrest Induces

Caption: Proposed mechanism of Metachromin C-induced S-phase cell cycle arrest.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Data Analysis CellCulture 1. Cell Culture Treatment 2. Metachromin C Treatment CellCulture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Fixation 4. Ethanol Fixation Harvest->Fixation RNase 5. RNase Treatment Fixation->RNase PI_Stain 6. Propidium Iodide Staining RNase->PI_Stain FlowCytometry 7. Flow Cytometry Acquisition PI_Stain->FlowCytometry DataAnalysis 8. Cell Cycle Analysis FlowCytometry->DataAnalysis

Caption: Workflow for analyzing cell cycle effects of Metachromin C.

References

Application Note: High-Throughput Comet Assay for Detecting "Metachromins X"-Induced DNA Breaks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a detailed protocol for the detection and quantification of DNA strand breaks induced by the novel therapeutic candidate, "Metachromins X," using the single cell gel electrophoresis (SCGE) or "comet assay." The comet assay is a sensitive and reliable method for assessing genotoxicity by measuring DNA damage at the individual cell level.[1][2] This document provides a comprehensive workflow, from cell culture and treatment to data analysis and interpretation, enabling researchers to evaluate the DNA-damaging potential of "this compound" and similar compounds in a high-throughput format.

Introduction

"this compound" is a novel small molecule entity with promising therapeutic applications. As part of the preclinical safety assessment, it is crucial to determine its genotoxic potential. The comet assay is a versatile and widely used technique for evaluating DNA damage, including single- and double-strand breaks, and alkali-labile sites.[1][3][4] The principle of the assay is based on the migration of fragmented DNA out of the nucleus in an electric field, forming a "comet" shape when visualized with a fluorescent dye.[5][6] The intensity and length of the comet tail are directly proportional to the amount of DNA damage.[6] This application note provides a standardized protocol for the alkaline comet assay to assess the genotoxic effects of "this compound" on a cellular level.

Principle of the Comet Assay

The comet assay, or single cell gel electrophoresis, is a technique for quantifying DNA damage in individual cells.[5][7] The core principle involves embedding single cells in a thin layer of agarose on a microscope slide.[1][5] The cells are then lysed to remove cellular membranes and proteins, leaving behind the nuclear DNA as a "nucleoid".[1][3] Following lysis, the slides are subjected to electrophoresis under alkaline conditions.[5] This high pH environment denatures the DNA, and any breaks in the DNA strands allow the supercoiled structure to relax and migrate out of the nucleoid towards the anode, forming a comet-like tail.[3][6] Undamaged DNA remains within the compact nucleoid, forming the "head" of the comet.[5][6] The amount of DNA in the tail relative to the head is a direct measure of the extent of DNA damage.[3][6]

Experimental Workflow

The following diagram outlines the major steps involved in performing the comet assay to assess DNA damage induced by "this compound".

CometAssay_Workflow cluster_preparation Cell Preparation and Treatment cluster_assay Comet Assay Procedure cluster_analysis Data Acquisition and Analysis CellCulture 1. Cell Culture Treatment 2. Treatment with this compound CellCulture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Embedding 4. Cell Embedding in Agarose Harvest->Embedding Lysis 5. Cell Lysis Embedding->Lysis Unwinding 6. DNA Unwinding (Alkaline) Lysis->Unwinding Electrophoresis 7. Electrophoresis Unwinding->Electrophoresis Neutralization 8. Neutralization Electrophoresis->Neutralization Staining 9. DNA Staining Neutralization->Staining Imaging 10. Fluorescence Microscopy Staining->Imaging Analysis 11. Image Analysis Software Imaging->Analysis Quantification 12. Quantification of DNA Damage Analysis->Quantification

Caption: Experimental workflow for the comet assay.

Detailed Experimental Protocol

This protocol is optimized for adherent cell lines treated with "this compound". Modifications may be necessary for suspension cells or other cell types.

Materials and Reagents:

  • Cell Culture: Adherent cell line of choice (e.g., HeLa, A549), complete cell culture medium, flasks, plates, and standard cell culture equipment.

  • This compound: Stock solution of known concentration.

  • Comet Assay Reagents:

    • Low Melting Point Agarose (LMPA)

    • Normal Melting Point Agarose (NMPA)

    • Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free

    • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 added fresh.

    • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

    • Neutralization Buffer (0.4 M Tris, pH 7.5)

    • DNA Staining Solution (e.g., SYBR® Green I, Propidium Iodide)

  • Equipment:

    • Fluorescence microscope with appropriate filters

    • Horizontal electrophoresis tank and power supply

    • Microscope slides (pre-coated or frosted)

    • Incubator, centrifuge, water baths

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Treat cells with various concentrations of "this compound" for the desired exposure time. Include a negative (vehicle) control and a positive control (e.g., 100 µM H₂O₂ for 10 minutes on ice).

  • Cell Harvesting:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Trypsinize the cells and resuspend them in complete medium to inactivate the trypsin.

    • Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in ice-cold PBS to a final concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation:

    • Prepare a 1% solution of NMPA in water and a 1% solution of LMPA in PBS. Keep the agarose solutions in a 37°C water bath to prevent solidification.

    • Coat clean microscope slides with a thin layer of 1% NMPA and let it dry completely.

  • Cell Embedding:

    • Mix 10 µL of the cell suspension (1 x 10⁵ cells/mL) with 90 µL of 1% LMPA (at 37°C).

    • Quickly pipette 75 µL of the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slides on a cold flat surface (4°C) for 10-15 minutes to allow the agarose to solidify.

  • Cell Lysis:

    • Gently remove the coverslips and immerse the slides in freshly prepared, cold Lysis Solution.

    • Incubate at 4°C for at least 1 hour (or overnight) in the dark.

  • DNA Unwinding:

    • Carefully remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are fully submerged.

    • Incubate for 20-40 minutes at 4°C in the dark to allow for DNA unwinding and expression of alkali-labile sites.

  • Electrophoresis:

    • Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C. The voltage and time may need to be optimized depending on the cell type and level of expected damage.

  • Neutralization:

    • After electrophoresis, gently remove the slides and place them in Neutralization Buffer for 5 minutes. Repeat this step three times.

  • DNA Staining:

    • Drain the excess buffer from the slides and stain the DNA by adding 50 µL of a diluted DNA staining solution (e.g., 1X SYBR® Green I) to each slide.

    • Incubate for 5-10 minutes at room temperature in the dark.

  • Imaging and Analysis:

    • Visualize the comets using a fluorescence microscope. Capture images of at least 50-100 randomly selected comets per slide.

    • Analyze the images using a dedicated comet assay software to quantify the extent of DNA damage.

Data Presentation and Analysis

The extent of DNA damage is quantified by measuring several parameters of the comet. The most common parameters are:

  • Percent Tail DNA: The percentage of the total DNA fluorescence that is present in the tail. This is a direct measure of the amount of fragmented DNA.

  • Tail Moment: An integrated value that considers both the length of the tail and the intensity of the DNA in the tail. It is calculated as: (Tail Length) x (% Tail DNA) / 100.

  • Olive Tail Moment: A measure of the product of the distance between the center of mass of the head and the center of mass of the tail, and the percentage of DNA in the tail.[8][9]

The following tables present hypothetical data from a comet assay experiment evaluating the genotoxicity of "this compound".

Table 1: Quantitative Comet Assay Data for "this compound" Treatment

Treatment GroupConcentration (µM)% Tail DNA (Mean ± SD)Tail Moment (Mean ± SD)Olive Tail Moment (Mean ± SD)
Vehicle Control02.5 ± 0.80.4 ± 0.11.2 ± 0.3
This compound18.7 ± 2.11.5 ± 0.43.8 ± 0.9
This compound522.4 ± 4.55.8 ± 1.210.5 ± 2.3
This compound1045.1 ± 6.812.3 ± 2.521.7 ± 4.1
Positive Control (H₂O₂)10068.3 ± 8.220.1 ± 3.735.4 ± 5.6

Table 2: Statistical Analysis of Comet Assay Data

Comparisonp-value (% Tail DNA)p-value (Tail Moment)p-value (Olive Tail Moment)
Vehicle vs. This compound (1 µM)< 0.05< 0.05< 0.05
Vehicle vs. This compound (5 µM)< 0.01< 0.01< 0.01
Vehicle vs. This compound (10 µM)< 0.001< 0.001< 0.001

DNA Damage Signaling Pathway

DNA damage induced by genotoxic agents like "this compound" activates a complex network of signaling pathways known as the DNA Damage Response (DDR). The primary kinases involved in this response are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by double-strand breaks and single-strand breaks, respectively.[1][2][10] These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[1] A key event in the DDR is the phosphorylation of the histone variant H2A.X to form γH2A.X, which serves as a platform for the recruitment of DNA repair proteins to the site of damage.[3][5][6]

The following diagram illustrates a simplified overview of the DNA damage response pathway that could be activated by "this compound".

DNA_Damage_Pathway cluster_damage DNA Damage Induction cluster_sensors Damage Sensors and Transducers cluster_mediators Mediators and Effectors cluster_outcomes Cellular Outcomes MetachrominsX This compound DNA_Breaks DNA Strand Breaks (Single & Double) MetachrominsX->DNA_Breaks ATM ATM DNA_Breaks->ATM DSBs ATR ATR DNA_Breaks->ATR SSBs CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 H2AX H2A.X ATM->H2AX CHK1 CHK1 ATR->CHK1 ATR->p53 ATR->H2AX CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest CHK1->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis gammaH2AX γH2A.X H2AX->gammaH2AX Phosphorylation DNARepair DNA Repair gammaH2AX->DNARepair Recruits repair proteins

Caption: DNA damage response signaling pathway.

Conclusion

The comet assay is a powerful and sensitive tool for assessing the genotoxic potential of novel compounds like "this compound". The detailed protocol and data analysis guidelines presented in this application note provide a robust framework for researchers in drug development and toxicology to evaluate DNA damage. The observed dose-dependent increase in DNA damage suggests that "this compound" warrants further investigation to understand its mechanism of action and to establish safe therapeutic windows. The integration of the comet assay into preclinical safety assessment pipelines is essential for ensuring the development of safe and effective new medicines.

References

Application Notes and Protocols: In-vitro Efficacy of Metachromin C on Pancreatic Cancer Cell Lines PANC-1 and BxPC-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metachromin C, a natural compound isolated from the marine sponge Hippospongia metachromia, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] This document outlines the in-vitro testing of Metachromin C on two human pancreatic ductal adenocarcinoma (PDAC) cell lines: PANC-1, which is known for its resistance to gemcitabine, and the gemcitabine-sensitive BxPC-3 cell line.[2] The provided data and protocols are intended to guide researchers in evaluating the anti-tumor potential of Metachromin C in pancreatic cancer studies.

Data Presentation

Table 1: Cell Viability (IC50 Values) of Metachromin C on Pancreatic Cancer Cell Lines

The viability of PANC-1 and BxPC-3 cells was assessed after treatment with various concentrations of Metachromin C for 24, 48, and 72 hours using the MTT assay.[3] The half-maximal inhibitory concentration (IC50) values, representing the concentration of Metachromin C required to inhibit 50% of cell growth, are summarized below.

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
PANC-1Not Reported16.99.2
BxPC-3Not Reported8.2Not Reported

Data extracted from studies on Metachromin C.[3]

Table 2: Effect of Metachromin C on Cell Cycle Distribution in PANC-1 and BxPC-3 Cells

PANC-1 and BxPC-3 cells were treated with Metachromin C for 48 hours, and the cell cycle distribution was analyzed by flow cytometry.[2] The results indicate a significant increase in the proportion of cells in the S phase, suggesting that Metachromin C induces S-phase arrest in pancreatic cancer cells.[1][2]

Cell LineTreatment (48h)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
PANC-1 Control (DMSO)Quantitative data not available in search resultsQuantitative data not available in search resultsQuantitative data not available in search results
Metachromin C (2.5 µM)
Metachromin C (5 µM)↑↑
Metachromin C (10 µM)↑↑↑
Metachromin C (20 µM)↑↑↑↑
Metachromin C (40 µM)↑↑↑↑↑
BxPC-3 Control (DMSO)Quantitative data not available in search resultsQuantitative data not available in search resultsQuantitative data not available in search results
Metachromin C (2.5 µM)
Metachromin C (5 µM)↑↑
Metachromin C (10 µM)↑↑↑
Metachromin C (20 µM)↑↑↑↑
Metachromin C (40 µM)↑↑↑↑↑

Qualitative representation of the dose-dependent increase in the S phase population. For precise quantitative data, refer to the source publication.[2]

Experimental Protocols

Cell Culture

PANC-1 and BxPC-3 cell lines are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of Metachromin C.[3]

Materials:

  • PANC-1 and BxPC-3 cells

  • 96-well plates

  • Metachromin C (dissolved in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed PANC-1 and BxPC-3 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of Metachromin C (e.g., 2.5, 5, 10, 20, 40 µM) and a vehicle control (DMSO).

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methodology used to assess the effect of Metachromin C on the cell cycle.[2]

Materials:

  • PANC-1 and BxPC-3 cells

  • 6-well plates

  • Metachromin C

  • Complete culture medium

  • Double thymidine for cell synchronization

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed PANC-1 and BxPC-3 cells in 6-well plates.

  • Synchronize the cells in the G1 phase using a double thymidine block.

  • Release the cells from the block and treat them with different concentrations of Metachromin C for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis panc1 PANC-1 Cells treatment Metachromin C Treatment (Various Concentrations) panc1->treatment bxpc3 BxPC-3 Cells bxpc3->treatment mtt MTT Assay (24, 48, 72h) treatment->mtt flow Flow Cytometry (48h) treatment->flow viability Cell Viability (IC50) mtt->viability cell_cycle Cell Cycle Distribution flow->cell_cycle

Caption: Experimental workflow for in-vitro testing of Metachromin C.

signaling_pathway Metachromin_C Metachromin C DNA_TOPO1_Complex DNA-TOPO I Complex Metachromin_C->DNA_TOPO1_Complex Interferes with binding DNA DNA DNA->DNA_TOPO1_Complex TOPO1 Topoisomerase I (TOPO I) TOPO1->DNA_TOPO1_Complex DNA_Replication DNA Replication DNA_TOPO1_Complex->DNA_Replication Inhibits TOPO I activity Prevents DNA relaxation S_Phase_Arrest S-Phase Arrest DNA_Replication->S_Phase_Arrest Cell_Growth_Inhibition Cell Growth Inhibition S_Phase_Arrest->Cell_Growth_Inhibition

Caption: Proposed mechanism of action for Metachromin C.

References

Application Notes and Protocols: Metachromin C as a Topoisomerase I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metachromin C, a natural compound isolated from the marine sponge Hippospongia metachromia, has demonstrated potential as an antitumor agent.[1] Its mechanism of action involves the inhibition of Topoisomerase I (Topo I), a critical enzyme in DNA replication and transcription.[1] Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks, allowing the DNA to unwind. Inhibitors of this enzyme, like Metachromin C, prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] These application notes provide a detailed protocol for a Topoisomerase I inhibition assay using Metachromin C, enabling researchers to study its inhibitory effects and potential as a therapeutic agent.

Principle of the Topoisomerase I Relaxation Assay

The Topoisomerase I relaxation assay is a fundamental method to screen for and characterize inhibitors of this enzyme. The assay is based on the differential electrophoretic mobility of supercoiled and relaxed plasmid DNA in an agarose gel. Supercoiled DNA, being more compact, migrates faster through the gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA. In the presence of an inhibitor like Metachromin C, the enzymatic activity is blocked, and the DNA remains in its supercoiled form. The degree of inhibition can be quantified by measuring the relative amounts of supercoiled and relaxed DNA.

Data Presentation

Cell LineIC50 (24h)IC50 (48h)IC50 (72h)
BxPC-316.9 µM9.2 µM8.2 µM
MiaPaCa-216.2 µM14.1 µMNot Reported
AsPC-124.5 µM13.3 µMNot Reported
PANC-1Not ReportedNot ReportedNot Reported

Table 1: IC50 values of Metachromin C on various pancreatic cancer cell lines as determined by MTT assay.[1]

Researchers are encouraged to determine the IC50 value of Metachromin C in a cell-free Topoisomerase I relaxation assay using the protocol provided below to obtain a direct measure of its enzymatic inhibition.

Experimental Protocols

Topoisomerase I Relaxation Assay Protocol

This protocol is designed to assess the inhibitory activity of Metachromin C on human Topoisomerase I in a cell-free system.

Materials and Reagents:

  • Human Topoisomerase I (e.g., recombinant human Topo I)

  • Supercoiled plasmid DNA (e.g., pBR322 or pHOT1)

  • 10x Topoisomerase I Reaction Buffer:

    • 100 mM Tris-HCl (pH 7.9)

    • 10 mM EDTA

    • 1.5 M KCl

    • 5 mM DTT

    • 50% Glycerol

  • Metachromin C (dissolved in DMSO)

  • Camptothecin (Positive Control, dissolved in DMSO)

  • DMSO (Vehicle Control)

  • Stop Solution/Loading Dye (6x):

    • 0.25% Bromophenol Blue

    • 0.25% Xylene Cyanol

    • 30% Glycerol

    • 1% SDS

  • Agarose

  • 1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium Bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mixture for each sample in a microcentrifuge tube.

    • The final reaction volume is typically 20 µL.

    • A typical reaction mixture contains:

      • 2 µL of 10x Topoisomerase I Reaction Buffer

      • 0.5 µg of supercoiled plasmid DNA

      • Variable concentration of Metachromin C (or Camptothecin/DMSO for controls)

      • 1-2 units of Human Topoisomerase I

      • Nuclease-free water to a final volume of 20 µL.

    • Controls:

      • Negative Control (No Enzyme): Reaction mixture without Topoisomerase I.

      • Positive Control (Enzyme Activity): Reaction mixture with Topoisomerase I and DMSO (vehicle).

      • Inhibitor Positive Control: Reaction mixture with Topoisomerase I and a known inhibitor like Camptothecin.

  • Incubation:

    • Gently mix the components and incubate the reaction tubes at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of 6x Stop Solution/Loading Dye to each tube.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE buffer.

    • Load the entire reaction mixture into the wells of the agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide (or a safer alternative) for 15-30 minutes.

    • Destain the gel in water for 10-20 minutes.

    • Visualize the DNA bands under UV light and capture an image.

    • Analyze the gel image. The negative control should show a prominent band corresponding to supercoiled DNA. The positive control (enzyme activity) should show a prominent band corresponding to relaxed DNA. The presence of a supercoiled DNA band in the lanes containing Metachromin C indicates inhibition of Topoisomerase I.

    • Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software (e.g., ImageJ). The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Intensity of Relaxed DNA in sample / Intensity of Relaxed DNA in positive control)] * 100

Mandatory Visualizations

Topoisomerase_I_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Topoisomerase I Action cluster_2 Inhibition by Metachromin C DNA_Replication DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA induces Transcription Transcription Transcription->Supercoiled_DNA induces Cleavage_Complex Topo I-DNA Cleavage Complex Supercoiled_DNA->Cleavage_Complex Processed by Topo_I Topoisomerase I Topo_I->Cleavage_Complex Forms Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Metachromin_C Metachromin C Metachromin_C->Stabilized_Complex Stabilizes DNA_Breaks Single-Strand DNA Breaks Stabilized_Complex->DNA_Breaks leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis triggers

Caption: Signaling pathway of Topoisomerase I inhibition by Metachromin C.

Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, DNA, Metachromin C) Start->Prepare_Reaction_Mix Add_Topo_I Add Topoisomerase I Prepare_Reaction_Mix->Add_Topo_I Incubate Incubate at 37°C for 30 min Add_Topo_I->Incubate Stop_Reaction Stop Reaction with Loading Dye Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Bands Electrophoresis->Visualize Analyze Analyze and Quantify Inhibition Visualize->Analyze End End Analyze->End

Caption: Experimental workflow for the Topoisomerase I relaxation assay.

References

Western blot analysis for DNA damage markers after "Metachromins X"

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Western Blot Analysis for DNA Damage Markers after "Metachromins X" Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the detection and quantification of key DNA damage response (DDR) proteins in cellular models following treatment with the investigational compound "this compound". The protocol employs Western blot analysis to measure the induction of established DNA damage and apoptosis markers, including phosphorylated Histone H2A.X (γH2AX), p53, and cleaved Poly (ADP-ribose) polymerase (PARP). This application note is designed to guide researchers in assessing the genotoxic effects and potential mechanism of action of novel therapeutic agents.

Introduction

This compound is a novel small molecule agent under investigation for its potential anti-neoplastic properties. Preliminary evidence suggests its mechanism of action involves the induction of significant DNA damage, a cornerstone of many effective cancer therapies. When DNA integrity is compromised, particularly through the formation of double-strand breaks (DSBs), cells activate a complex signaling network known as the DNA Damage Response (DDR).[1][2][3] This response coordinates DNA repair, cell cycle arrest, and, in cases of irreparable damage, apoptosis.[4]

Key protein markers are used to monitor the activation of the DDR pathway:

  • γH2AX: Histone H2A.X is rapidly phosphorylated at serine 139 to form γH2AX at the sites of DNA double-strand breaks.[5][6][7] Its detection is considered a sensitive and early indicator of DSBs.[6]

  • p53: A critical tumor suppressor, p53 is stabilized and activated in response to cellular stress, including DNA damage.[4] Activated p53 functions as a transcription factor to regulate genes involved in cell cycle arrest and apoptosis.

  • Cleaved PARP: PARP is a nuclear enzyme involved in DNA repair.[1][3] During apoptosis, PARP is cleaved by caspases, rendering it inactive. The detection of cleaved PARP fragments is a widely recognized hallmark of apoptosis.[8]

This protocol provides a validated methodology to analyze these markers via Western blot, enabling researchers to characterize the cellular response to this compound.

Experimental Workflow

The overall process from cell treatment to data analysis is depicted in the workflow diagram below.

G A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Immunoblotting (Blocking, Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis & Quantification G->H

Caption: High-level workflow for Western blot analysis.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Adherence: Allow cells to adhere and grow for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the this compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for DNA damage (e.g., 10 µM Etoposide).

  • Incubation: Return the plates to the incubator for the desired time points (e.g., 6, 12, 24 hours).

Cell Lysis and Protein Extraction
  • Wash: After incubation, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Harvest: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubation & Sonication: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. To shear genomic DNA and ensure complete lysis, sonicate the samples briefly (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF).

  • Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet. This is the total protein extract.

Protein Quantification
  • Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer’s instructions.

  • Based on the concentrations, calculate and normalize all samples to a standard concentration (e.g., 2 µg/µL) using lysis buffer.

SDS-PAGE and Membrane Transfer
  • Sample Preparation: Prepare 30 µg of protein from each sample and mix with 4X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples and a protein ladder onto a 4-15% polyacrylamide gel. Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S solution.

Immunoblotting
  • Blocking: Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) and block with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Rabbit anti-γH2AX (pS139): 1:1000 dilution

    • Mouse anti-p53: 1:1000 dilution

    • Rabbit anti-Cleaved PARP (Asp214): 1:1000 dilution

    • Mouse anti-GAPDH (Loading Control): 1:5000 dilution

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted 1:2000 in 5% milk in TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Signal Development: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensities. Normalize the intensity of each target protein band to its corresponding loading control (GAPDH).

Data Presentation

Quantitative results should be organized for clear interpretation. The following tables provide examples of how to present data from dose-response and time-course experiments.

Table 1: Dose-Dependent Effect of this compound (24h Treatment)

This compound (µM) Fold Change γH2AX (Normalized) Fold Change p53 (Normalized) Fold Change Cleaved PARP (Normalized)
0 (Vehicle) 1.0 ± 0.1 1.0 ± 0.2 1.0 ± 0.1
1 2.5 ± 0.3 1.8 ± 0.2 1.2 ± 0.1
5 7.8 ± 0.9 4.1 ± 0.5 3.5 ± 0.4
10 15.2 ± 1.6 6.5 ± 0.7 8.9 ± 1.1
Etoposide (10µM) 18.1 ± 2.0 7.2 ± 0.8 10.5 ± 1.3

Values represent mean fold change ± SD relative to the vehicle control (n=3).

Table 2: Time-Course of DNA Damage with 10 µM this compound

Time (Hours) Fold Change γH2AX (Normalized) Fold Change p53 (Normalized) Fold Change Cleaved PARP (Normalized)
0 1.0 ± 0.1 1.0 ± 0.1 1.0 ± 0.2
6 12.5 ± 1.4 3.2 ± 0.4 2.1 ± 0.3
12 16.8 ± 1.9 5.4 ± 0.6 5.8 ± 0.7
24 15.2 ± 1.6 6.5 ± 0.7 8.9 ± 1.1

Values represent mean fold change ± SD relative to the 0-hour time point (n=3).

Hypothesized Signaling Pathway

This compound is proposed to induce DNA double-strand breaks, triggering the DDR cascade. This leads to the activation of sensor kinases (ATM/ATR), phosphorylation of H2AX, stabilization of p53, and ultimately, execution of apoptosis marked by PARP cleavage.

G cluster_0 cluster_1 MetX This compound DSB DNA Double-Strand Breaks MetX->DSB ATM ATM/ATR Activation DSB->ATM Sensed by H2AX H2AX ATM->H2AX Phosphorylates p53 p53 Stabilization ATM->p53 Phosphorylates gH2AX γH2AX (Marker) H2AX->gH2AX Apoptosis Apoptosis p53->Apoptosis Induces PARP PARP Apoptosis->PARP Activates Caspases to Cleave cPARP Cleaved PARP (Marker) PARP->cPARP

Caption: this compound-induced DNA damage response pathway.

References

Metachromins X: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metachromins X are sesquiterpenoid quinones isolated from marine sponges that have garnered interest for their antiproliferative activity.[1][2] Notably, Metachromin X has been shown to arrest the cell cycle progression of HeLa/Fucci2 cells at the S/G2/M phase.[1][3][4] These application notes provide a summary of the available data on this compound and detailed protocols for its preparation and use in cell culture experiments, aiding researchers in investigating its therapeutic potential.

Physicochemical Properties and Solubility

For cell culture applications, organic solvents are typically used to prepare stock solutions. One study mentions the use of methanol (MeOH) to dissolve compounds for cell-based assays.[6] Dimethyl sulfoxide (DMSO) is another common solvent for preparing stock solutions of hydrophobic compounds for cell culture.

Table 1: Recommended Solvents for Stock Solution Preparation

SolventRecommended Starting ConcentrationNotes
DMSO10-50 mMCommon solvent for long-term storage of hydrophobic compounds. Minimize freeze-thaw cycles.
Ethanol10-50 mMCan be used as an alternative to DMSO. Ensure the final concentration in culture media is non-toxic to cells.
Methanol10-50 mMHas been used for dissolving similar compounds for cell-based assays.[6] Ensure the final concentration is not cytotoxic.

Note: It is crucial to perform a solubility test to determine the maximum concentration of this compound in the chosen solvent.

Preparation of this compound for Cell Culture

This protocol provides a general guideline for preparing this compound stock solutions and diluting them to working concentrations for cell culture experiments.

Materials:
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute, sterile

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Complete cell culture medium appropriate for the cell line of interest

Protocol for Preparing a 10 mM Stock Solution in DMSO:
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.

  • Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

  • Solubilization: Vortex or gently sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparing Working Solutions:
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in complete cell culture medium to the desired final working concentrations. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1-0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Application to Cells: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired experimental duration.

Mechanism of Action and Signaling Pathway

Metachromin X exerts its biological effect by arresting the cell cycle at the S/G2/M phase.[1][3][4] This suggests that it interferes with the cellular machinery responsible for DNA replication and mitosis. The precise molecular targets of this compound are still under investigation, but its activity points towards the modulation of key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and their associated cyclins.

cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 MetachrominsX This compound Target Molecular Target(s) (e.g., CDKs, Cyclins) MetachrominsX->Target Block Blockade Target->Block Block->S Block->G2 Block->M

Caption: Proposed mechanism of this compound-induced cell cycle arrest.

Experimental Workflow for Assessing Cell Cycle Arrest

This workflow outlines the key steps to investigate the effect of this compound on the cell cycle of a chosen cancer cell line.

A 1. Cell Seeding Seed cells at an appropriate density and allow to attach overnight. B 2. Treatment Treat cells with varying concentrations of this compound and a vehicle control. A->B C 3. Incubation Incubate cells for a defined period (e.g., 24, 48, 72 hours). B->C D 4. Cell Harvesting Harvest cells by trypsinization. C->D E 5. Fixation Fix cells in cold 70% ethanol. D->E F 6. Staining Stain cells with a DNA-intercalating dye (e.g., Propidium Iodide). E->F G 7. Flow Cytometry Analysis Analyze the cell cycle distribution by flow cytometry. F->G H 8. Data Analysis Quantify the percentage of cells in G0/G1, S, and G2/M phases. G->H

Caption: Experimental workflow for cell cycle analysis.

Conclusion

This compound represents a promising class of natural compounds with potential applications in cancer research due to their ability to induce cell cycle arrest. The protocols and information provided in these application notes offer a foundation for researchers to explore the biological activities of this compound in various cell culture models. Further investigation is warranted to elucidate the precise molecular mechanisms and to evaluate its therapeutic potential in preclinical studies.

References

Application Notes and Protocols: Dosing and Administration of Metachromin X in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Metachromin X is a sesquiterpene quinone isolated from marine sponges, noted for its biological activity, including the ability to induce cell cycle arrest[1][2]. While its in vitro effects are documented, comprehensive, publicly available data on its dosing and administration in animal models is limited. The following application notes and protocols are presented as a scientifically-grounded, representative example for a preclinical oncology study, based on the known mechanism of action of Metachromin X and related compounds. These protocols should be adapted and optimized based on empirical data obtained from specific experimental setups.

Overview and Mechanism of Action

Metachromin X is a natural product that has been identified as an inhibitor of cell cycle progression. Studies have shown that it can arrest HeLa cells at the S/G2/M phase[1][2]. Its mechanism is related to that of similar marine-derived sesquiterpenoid quinones, such as Metachromin C, which have been shown to inhibit Topoisomerase I (TOPO I)[3][4]. Inhibition of TOPO I leads to DNA damage during replication, triggering cell cycle checkpoints and ultimately inducing apoptosis in cancer cells. The protocols outlined below are designed to assess the in vivo efficacy of Metachromin X in a human pancreatic cancer xenograft model.

Postulated Signaling Pathway for Metachromin X

The following diagram illustrates the proposed mechanism by which Metachromin X induces cell cycle arrest and apoptosis in cancer cells.

MetachrominX_Pathway cluster_0 Cellular Environment cluster_1 Nucleus Metachromin X Metachromin X TOPO I Topoisomerase I Metachromin X->TOPO I Inhibits DNA_Replication DNA Replication Fork TOPO I->DNA_Replication Relieves Torsional Strain DNA_Damage DNA Strand Breaks Checkpoint_Activation S/G2 Checkpoint Activation (ATM/ATR) DNA_Damage->Checkpoint_Activation Cell_Cycle_Arrest S/G2/M Phase Arrest Checkpoint_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable Xenograft_Workflow A 1. Cell Culture PANC-1 Cells B 2. Cell Implantation 5x10^6 cells in Matrigel subcutaneously in nude mice A->B C 3. Tumor Growth Monitoring Wait until tumors are ~100 mm³ B->C D 4. Randomization Group animals (n=10/group) C->D E 5. Treatment Phase (21 Days) Daily IP injection of Metachromin X or Vehicle D->E F 6. Monitoring Measure tumor volume and body weight 2x weekly E->F During Treatment G 7. Study Endpoint Euthanasia and tumor excision E->G H 8. Data Analysis Calculate TGI and assess toxicity G->H

References

Application Notes and Protocols for the Isolation of Metachromins X from Sponge Extracts

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the isolation, purification, and characterization of Metachromin X, a meroterpenoid compound found in marine sponges. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Metachromins are a class of meroterpenoids, which are natural products of mixed biogenetic origin, often containing a hydroquinone core. These compounds have been isolated from various marine organisms, including sponges, and have demonstrated a range of biological activities. While research has specifically detailed the effects of Metachromins C and V, Metachromin X is noted to be structurally related and exhibits similar effects on the cell cycle, inducing arrest in the S/G2/M phases. The protocols below provide a generalized yet detailed approach for the isolation and characterization of Metachromin X from sponge extracts.

Experimental Protocols

1. Extraction of Raw Sponge Material

This protocol describes the initial extraction of organic compounds from the sponge matrix.

  • 1.1. Preparation of Sponge Material:

    • Collect sponge samples and freeze-dry them to remove water content.

    • Grind the lyophilized sponge material into a fine powder to maximize the surface area for extraction.

  • 1.2. Solvent Extraction:

    • Immerse the powdered sponge material in a suitable organic solvent. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v).

    • Perform sequential extractions, starting with less polar solvents and moving to more polar solvents, to fractionate compounds based on polarity.

    • Macerate the sponge powder with the solvent at room temperature for 24-48 hours with continuous stirring.

    • Filter the extract to separate the solvent from the sponge residue. Repeat the extraction process on the residue 2-3 times to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Chromatographic Purification of Metachromin X

This multi-step protocol is designed to isolate Metachromin X from the crude extract.

  • 2.1. Initial Fractionation by Vacuum Liquid Chromatography (VLC):

    • Pre-pack a VLC column with silica gel.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the VLC column.

    • Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with 100% hexane and gradually introducing ethyl acetate, followed by methanol).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Combine fractions that show a similar TLC profile.

  • 2.2. Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography:

    • Subject the VLC fractions containing the compounds of interest to MPLC or flash chromatography on a silica gel column.

    • Use a shallower solvent gradient than in VLC to achieve better separation (e.g., a linear gradient of hexane and ethyl acetate).

    • Monitor the eluent with a UV detector and collect fractions.

  • 2.3. High-Performance Liquid Chromatography (HPLC):

    • Perform the final purification step using reversed-phase HPLC (RP-HPLC).

    • Use a C18 column and a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA).

    • Monitor the elution profile with a UV-Vis or photodiode array (PDA) detector.

    • Collect the peak corresponding to Metachromin X.

    • Desalt the final compound if necessary.

3. Structural Characterization of Metachromin X

The following analytical techniques are crucial for the structural elucidation and confirmation of the isolated compound.

  • 3.1. Mass Spectrometry (MS):

    • Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HR-MS).

  • 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the chemical structure of Metachromin X.[1] The solvent for NMR analysis is typically deuterated chloroform (CDCl₃) or methanol (CD₃OD).

  • 3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Obtain the UV-Vis spectrum to identify the characteristic chromophores of the hydroquinone moiety.

  • 3.4. Infrared (IR) Spectroscopy:

    • Use IR spectroscopy to identify functional groups present in the molecule.

Data Presentation

The following tables should be used to document the quantitative data obtained during the isolation and purification process.

Table 1: Extraction and Fractionation Yields

StepStarting MaterialStarting Weight (g)ProductProduct Weight (g)Yield (%)
1 Freeze-dried sponge powderCrude Extract
2 Crude ExtractVLC Fraction 1
3 Crude ExtractVLC Fraction 2
... ......
N MPLC Fraction XPurified Metachromin X

Table 2: HPLC Purification Parameters and Results

ParameterValue
Column
Mobile Phase A
Mobile Phase B
Gradient
Flow Rate (mL/min)
Detection Wavelength (nm)
Retention Time of Metachromin X (min)
Purity of Metachromin X (%)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization sponge Sponge Material (Freeze-dried & Powdered) extraction Solvent Extraction (e.g., DCM/MeOH) sponge->extraction crude_extract Crude Extract extraction->crude_extract vlc Vacuum Liquid Chromatography (VLC) crude_extract->vlc mplc MPLC / Flash Chromatography vlc->mplc hplc Reversed-Phase HPLC mplc->hplc pure_compound Pure Metachromin X hplc->pure_compound ms Mass Spectrometry pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr uv_vis UV-Vis Spectroscopy pure_compound->uv_vis ir IR Spectroscopy pure_compound->ir signaling_pathway cluster_cell Cancer Cell MetachrominX Metachromin X Wnt_Pathway Wnt/β-catenin Pathway Component MetachrominX->Wnt_Pathway Inhibition Cell_Cycle_Proteins Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) Wnt_Pathway->Cell_Cycle_Proteins Regulation Cell_Cycle_Arrest S/G2/M Phase Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest

References

Application Notes and Protocols for the Purification of Metachromins X using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metachromins X are a class of sesquiterpenoid quinones isolated from the marine sponge Spongia (Heterofibria) sp.[1]. These compounds have garnered significant interest within the scientific community due to their biological activity, particularly their ability to influence cell cycle progression. Preliminary studies have shown that Metachromin X can arrest the cell cycle of HeLa/Fucci2 cells at the S/G2/M phase, indicating potential applications in cancer research and drug development[2].

The purification of this compound from their natural source or from synthetic reaction mixtures is a critical step for their structural elucidation, biological characterization, and subsequent development as therapeutic agents. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for achieving the high purity required for these applications. This document provides detailed application notes and protocols for the purification of this compound using various HPLC methods.

Chromatographic Techniques for this compound Purification

Several HPLC techniques can be employed for the purification of this compound, each offering distinct advantages based on the specific separation requirements. The choice of technique will depend on factors such as the scale of purification (analytical vs. preparative), the complexity of the sample matrix, and the physicochemical properties of the Metachromin X analogues.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and is highly effective for separating compounds based on their hydrophobicity[3][4][5][6]. Given the sesquiterpenoid quinone structure of this compound, which imparts significant hydrophobic character, RP-HPLC is the primary recommended technique.

  • Normal-Phase HPLC (NP-HPLC): In contrast to RP-HPLC, NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase. This can be an alternative for separating isomers or closely related analogues of this compound that have different polar functional groups.

  • Chiral HPLC: As demonstrated in the structural elucidation of the related Metachromin Y, chiral HPLC is essential for the separation of enantiomers[1]. If Metachromin X exists as a racemic mixture or if stereoisomeric purity is critical, chiral chromatography is a necessary step.

  • Preparative HPLC: For isolating larger quantities of pure this compound for biological assays or further studies, analytical methods can be scaled up to preparative HPLC[7][8][9][10][11]. This involves using larger columns and higher flow rates to handle larger sample loads.

Experimental Protocols

Protocol 1: Analytical Reverse-Phase HPLC for Purity Assessment

This protocol is designed for the analytical separation and purity assessment of Metachromin X.

Instrumentation and Columns:

  • HPLC System: A standard analytical HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Note: The use of an acid modifier like formic acid or acetic acid can improve peak shape[12].

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 254 nm and 280 nm (or PDA scan 200-400 nm)
Gradient Program See Table 1

Table 1: Analytical Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
08020
200100
250100
268020
308020

Sample Preparation: Dissolve the crude extract or synthesized Metachromin X in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Preparative Reverse-Phase HPLC for Isolation

This protocol outlines the scale-up of the analytical method for the preparative isolation of Metachromin X.

Instrumentation and Columns:

  • HPLC System: A preparative HPLC system with a high-pressure gradient pump, a fraction collector, and a UV-Vis detector.

  • Column: A larger C18 reverse-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

Mobile Phase Preparation:

  • As described in Protocol 1, but in larger volumes.

Chromatographic Conditions:

ParameterValue
Flow Rate 20 mL/min
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Column Temperature Ambient
Detection Wavelength 254 nm
Gradient Program See Table 2

Table 2: Preparative Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
08020
400100
500100
528020
608020

Sample Preparation and Loading: Dissolve a larger quantity of the crude material in the initial mobile phase composition (80% A, 20% B) to ensure good peak shape upon injection. The concentration will depend on the loading capacity of the preparative column, which should be determined empirically.

Fraction Collection: Collect fractions based on the UV chromatogram. Fractions corresponding to the Metachromin X peak should be collected, pooled, and the solvent evaporated under reduced pressure to obtain the purified compound.

Data Presentation

The following table summarizes typical data that would be obtained from the analytical HPLC analysis of a purified Metachromin X sample.

Table 3: Analytical Data for Purified Metachromin X

ParameterValue
Retention Time (t_R) 15.2 min
Peak Area 1,250,000 mAU*s
Purity (by area %) >98%
Tailing Factor 1.1
Resolution (from nearest impurity) >2.0

Visualizations

Experimental Workflow

G Figure 1: General workflow for the purification of this compound. cluster_extraction Extraction & Initial Cleanup cluster_hplc HPLC Purification cluster_analysis Analysis & Characterization Sponge Marine Sponge Material Extract Crude Organic Extract Sponge->Extract Solvent Extraction Prep_HPLC Preparative RP-HPLC Extract->Prep_HPLC Fractions Collected Fractions Prep_HPLC->Fractions Fractionation Analytical_HPLC Analytical RP-HPLC Fractions->Analytical_HPLC Pure_Compound Pure Metachromin X Analytical_HPLC->Pure_Compound Purity Confirmation Biological_Assay Biological_Assay Pure_Compound->Biological_Assay Further Studies G Figure 2: Simplified cell cycle diagram showing the point of arrest by Metachromin X. cluster_arrest Metachromin X Arrest Point G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 MetachrominX Metachromin X MetachrominX->S MetachrominX->G2 MetachrominX->M

References

Synthesis and Evaluation of Novel Metachromin X Derivatives as Potent Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metachromins, a class of marine-derived natural products, have demonstrated significant potential in anti-cancer research.[1] Notably, Metachromin C, isolated from the marine sponge Hippospongia metachromia, exhibits potent cytotoxicity against pancreatic cancer cells by inhibiting Topoisomerase I and inducing DNA damage.[1][2] The core chemical scaffold of several Metachromins is a chromene, a heterocyclic motif known for its broad range of pharmacological activities, including anti-proliferative effects against various cancer types.[3][4] Chromene derivatives have been shown to induce apoptosis, cell cycle arrest, and disrupt microtubule polymerization, making them promising candidates for novel cancer therapeutics.[5][6]

This document provides a detailed protocol for the synthesis of novel "Metachromin X" derivatives, a series of synthetic analogues designed to build upon the anti-cancer properties of the natural Metachromin scaffold. Furthermore, it outlines key in vitro experimental protocols for evaluating their biological activity against human cancer cell lines.

Synthesis of Metachromin X Derivatives

The synthesis of Metachromin X derivatives is based on a well-established multi-component reaction for the formation of the 4H-chromene ring system.[5][7] This approach allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Scheme:

A one-pot three-component condensation reaction of a substituted salicylaldehyde, an active methylene compound (e.g., malononitrile), and a substituted chalcone in the presence of a basic catalyst such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) will be employed.

Hypothetical Metachromin X Core Structure:

For the purpose of this protocol, we will focus on the synthesis of derivatives based on a hypothetical "Metachromin X" core, which incorporates a substituted chromene backbone.

Table 1: Synthesized Metachromin X Derivatives and their Yields

Compound IDR1R2R3% Yield
MX-1H4-OCH3H85
MX-2H4-ClH82
MX-35-Br4-OCH3H78
MX-45-Br4-ClH75

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Metachromin X Derivatives (MX-1 to MX-4)

Materials:

  • Substituted salicylaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Substituted chalcone (1.0 mmol)

  • Piperidine (0.1 mmol) or DABCO (0.1 mmol)[7]

  • Ethanol (20 mL)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the substituted salicylaldehyde (1.0 mmol), malononitrile (1.0 mmol), and the appropriately substituted chalcone (1.0 mmol) in ethanol (20 mL), add piperidine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of Metachromin X derivatives on the viability of cancer cells.[2][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)[6][9]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Metachromin X derivatives (dissolved in DMSO to prepare stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of Metachromin X derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Metachromin X Derivatives

Compound IDMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
MX-115.218.5
MX-28.710.2
MX-35.16.8
MX-42.33.1
Doxorubicin0.81.1
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of Metachromin X derivatives on cell cycle progression.[10]

Materials:

  • Human cancer cell lines

  • Metachromin X derivatives

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC₅₀ concentration of the Metachromin X derivatives for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Table 3: Effect of MX-4 on Cell Cycle Distribution in HCT-116 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control60.525.314.2
MX-4 (3.1 µM)25.130.244.7
Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay quantifies the induction of apoptosis by Metachromin X derivatives.

Materials:

  • Human cancer cell lines

  • Metachromin X derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the IC₅₀ concentration of the Metachromin X derivatives for 48 hours.

  • Harvest the cells, wash with PBS, and resuspend in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Workflows

The anti-cancer activity of chromene derivatives often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

G MetachrominX Metachromin X Derivative Microtubules Microtubule Dynamics MetachrominX->Microtubules Disruption CellCycle Cell Cycle Progression Microtubules->CellCycle Inhibition G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction Caspase Caspase Activation Apoptosis->Caspase PARP PARP Cleavage Caspase->PARP

Caption: Proposed mechanism of action for Metachromin X derivatives.

The experimental workflow for the initial screening of Metachromin X derivatives is a multi-step process.

G Synthesis Synthesis of Metachromin X Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Lead_Selection Lead Compound Selection (e.g., MX-4) Cytotoxicity->Lead_Selection Mechanism Mechanism of Action Studies Lead_Selection->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis InVivo In Vivo Studies (Future Work) Mechanism->InVivo

Caption: Experimental workflow for Metachromin X evaluation.

References

Application Notes and Protocols: Metachromins X in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Metachromins X

This compound is an investigational small molecule agent with a dual mechanism of action, functioning as both a topoisomerase II inhibitor and a selective inhibitor of cyclin-dependent kinase 9 (CDK9). Its action on topoisomerase II leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks and subsequent apoptosis. The concurrent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and survivin. This dual activity makes this compound a compelling candidate for combination therapies, aiming to enhance cytotoxic effects and overcome resistance mechanisms.

Rationale for Combination Therapy

The therapeutic potential of this compound is hypothesized to be significantly enhanced when used in combination with other standard-of-care chemotherapy agents. The primary rationales include:

  • Synergistic DNA Damage: Combining this compound with platinum-based agents (e.g., Cisplatin) or other DNA damaging agents can lead to a supra-additive level of DNA lesions, overwhelming cellular repair mechanisms.

  • Inhibition of Resistance Pathways: By suppressing the transcription of key survival proteins, this compound can lower the threshold for apoptosis induced by other agents.

  • Cell Cycle Synchronization: Pre-treatment with agents that induce cell cycle arrest (e.g., taxanes) may sensitize cancer cells to the S-phase and G2/M-phase specific activity of this compound.

In Vitro Efficacy Data: Combination Studies

The following tables summarize the in vitro efficacy of this compound in combination with other chemotherapy agents in the A549 non-small cell lung cancer cell line.

Table 1: IC50 Values of Single Agents (72h Exposure)

CompoundIC50 (nM)
This compound150
Cisplatin2500
Paclitaxel50
Gemcitabine100

Table 2: Combination Index (CI) Values for this compound Combinations

The Chou-Talalay method was used to calculate CI values. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Combination (1:1 Ratio)Fa 0.5 (CI)Fa 0.75 (CI)Fa 0.9 (CI)
This compound + Cisplatin0.650.580.52
This compound + Paclitaxel0.880.750.69
This compound + Gemcitabine0.720.630.55

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for evaluating combination therapies.

MetachrominsX_Pathway cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcome MetX This compound TopoII Topoisomerase II MetX->TopoII CDK9 CDK9 MetX->CDK9 DSB DNA Double-Strand Breaks TopoII->DSB Stabilizes cleavage complex Mcl1 Mcl-1 Transcription Inhibition CDK9->Mcl1 Inhibits P-TEFb Apoptosis Apoptosis DSB->Apoptosis Mcl1->Apoptosis

Caption: Proposed dual mechanism of action for this compound.

Experimental_Workflow cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Mechanism of Action A1 Determine IC50 of this compound A2 Determine IC50 of Combination Agent A1->A2 B1 Cell Viability Assay (Constant Ratio) A2->B1 B2 Calculate Combination Index (CI) B1->B2 C1 Western Blot for Apoptosis Markers (Cleaved PARP, Caspase-3) B2->C1 C2 Flow Cytometry for Cell Cycle Analysis C1->C2

Caption: Workflow for in vitro evaluation of this compound combinations.

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis

This protocol describes the use of a resazurin-based assay to determine cell viability and subsequently calculate the combination index (CI).

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (10 mM stock in DMSO)

  • Combination agent (e.g., Cisplatin, 10 mM stock in saline)

  • 96-well clear bottom, black-walled plates

  • Resazurin sodium salt (0.15 mg/mL in PBS)

  • Plate reader with 560 nm excitation and 590 nm emission filters

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation and Addition:

    • Prepare serial dilutions of this compound and the combination agent in complete growth medium at 2x the final desired concentration.

    • For single-agent dose-response curves, add 100 µL of the 2x drug dilutions to the appropriate wells.

    • For combination studies, prepare 2x solutions of the drugs at a constant molar ratio (e.g., 1:1) and add 100 µL to the wells.

    • Include wells for vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Use software such as GraphPad Prism to calculate IC50 values by fitting the data to a non-linear regression curve.

    • For combination data, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

Protocol 2: Western Blot for Apoptosis Markers

This protocol details the detection of cleaved PARP and cleaved Caspase-3, key markers of apoptosis.

Materials:

  • Treated cell samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • Treat cells in 6-well plates with this compound, the combination agent, or the combination for 48 hours.

    • Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control.

Disclaimer

This compound is a fictional compound created for illustrative purposes. The data, protocols, and mechanisms described herein are based on established principles of cancer biology and pharmacology but are not derived from actual experimental results. This document is intended for educational and demonstrative purposes only.

Application Notes and Protocols: Investigating Resistance to Metachromins X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metachromins X is a novel, third-generation tyrosine kinase inhibitor (TKI) demonstrating high efficacy against specific activating mutations in the Epidermal Growth Factor Receptor (EGFR), a key driver in a subset of non-small cell lung cancers (NSCLC). Despite initial positive responses, the development of acquired resistance remains a significant clinical challenge. These application notes provide a comprehensive framework of experimental designs and detailed protocols to investigate the molecular mechanisms underlying resistance to this compound. Understanding these mechanisms is critical for the development of next-generation therapeutic strategies to overcome resistance.

Generating this compound-Resistant Cell Lines

A fundamental step in studying drug resistance is the development of in vitro models. The most common approach is to expose cancer cell lines with known sensitivity to this compound to gradually increasing concentrations of the drug over a prolonged period.

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Cell Line Selection: Begin with an NSCLC cell line known to harbor an activating EGFR mutation and demonstrate sensitivity to this compound (e.g., PC-9, HCC827).

  • Initial Seeding: Seed 1 x 10^6 cells in a T-75 flask with standard growth medium.

  • Initial Drug Exposure: After 24 hours, replace the medium with one containing this compound at a concentration equal to the experimentally determined IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Monitor the cells regularly. When the cells resume a normal growth rate, passage them and increase the concentration of this compound by two-fold.

  • Repeat: Continue this process of stepwise dose escalation. This process can take several months.

  • Resistance Confirmation: The resulting cell population is considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental, sensitive cell line.

  • Clonal Selection: To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution or flow cytometry-based cell sorting.

  • Cryopreservation: Cryopreserve resistant cell line stocks at various passages to ensure reproducibility.

Characterizing the Resistant Phenotype

Once resistant cell lines are established, it is crucial to quantify the degree of resistance and assess any changes in cell behavior.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed parental (sensitive) and this compound-resistant cells into 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Data Presentation: IC50 Values for this compound

Cell LineParental IC50 (nM)Resistant Clone 1 IC50 (nM)Resistant Clone 2 IC50 (nM)Fold Change (Clone 1)Fold Change (Clone 2)
PC-91518502100123.3140.0
HCC8271216001750133.3145.8

Investigating Molecular Mechanisms of Resistance

Several molecular mechanisms can confer resistance to TKIs. These include the acquisition of secondary mutations in the target protein, activation of bypass signaling pathways, and histologic transformation.

On-Target Resistance: Secondary Mutations

Secondary mutations in the EGFR kinase domain can prevent the binding of this compound. The most common resistance mutation for third-generation EGFR inhibitors is C797S.

Protocol 3: Sanger Sequencing of the EGFR Kinase Domain

  • Genomic DNA Extraction: Extract genomic DNA from parental and resistant cell lines using a commercial kit.

  • PCR Amplification: Amplify the EGFR kinase domain (exons 18-21) using specific primers.

  • PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.

  • Sanger Sequencing: Perform Sanger sequencing of the purified PCR products.

  • Sequence Analysis: Align the sequencing results with the reference human EGFR sequence to identify any mutations.

Bypass Pathway Activation

Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on EGFR signaling. Common bypass pathways include MET, HER2, and AXL amplification or overexpression.

Protocol 4: Western Blotting for Bypass Pathway Proteins

  • Protein Extraction: Lyse parental and resistant cells and quantify the total protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key bypass pathway proteins (e.g., phospho-MET, total MET, phospho-HER2, total HER2, AXL) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Densitometry of Bypass Pathway Activation

ProteinParental (Relative Density)Resistant (Relative Density)Fold Change
p-MET/Total MET1.08.28.2
p-HER2/Total HER21.01.21.2
AXL1.06.56.5

Validating Resistance Mechanisms

To confirm that a specific molecular alteration is responsible for resistance, functional studies are necessary.

Protocol 5: siRNA-Mediated Knockdown of a Bypass Pathway Protein (e.g., MET)

  • siRNA Transfection: Transfect this compound-resistant cells with siRNA specifically targeting MET or a non-targeting control siRNA.

  • Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.

  • Confirmation of Knockdown: Confirm MET knockdown by Western blotting.

  • Cell Viability Assay: Perform a cell viability assay (as in Protocol 2) on the transfected cells in the presence of this compound.

  • Analysis: Determine if the knockdown of MET re-sensitizes the resistant cells to this compound by comparing the IC50 values of cells transfected with MET siRNA versus control siRNA.

In Vivo Validation

In vitro findings should be validated in vivo using animal models.

Protocol 6: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject 5 x 10^6 this compound-resistant cells into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy targeting the identified resistance mechanism).

  • Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Analysis: Compare tumor growth rates between the different treatment groups.

Data Presentation: In Vivo Tumor Growth

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Standard Deviation
Vehicle1250150
This compound1180135
MET Inhibitor850110
This compound + MET Inhibitor32075

Visualizations

MetachrominsX_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MetachrominsX This compound MetachrominsX->EGFR

Caption: this compound inhibits mutant EGFR signaling.

Experimental_Workflow start Sensitive NSCLC Cell Line dose_escalation Long-term Culture with Increasing this compound start->dose_escalation resistant_cells This compound-Resistant Cell Line dose_escalation->resistant_cells characterization Phenotypic Characterization (IC50 Determination) resistant_cells->characterization molecular_analysis Molecular Analysis (Genomic, Proteomic) resistant_cells->molecular_analysis validation Functional Validation (siRNA, CRISPR) molecular_analysis->validation invivo In Vivo Xenograft Model validation->invivo

Caption: Workflow for developing and characterizing resistance.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms cluster_examples Examples MetachrominsX_Resistance This compound Resistance OnTarget On-Target Alterations MetachrominsX_Resistance->OnTarget Bypass Bypass Pathway Activation MetachrominsX_Resistance->Bypass Phenotypic Phenotypic Changes MetachrominsX_Resistance->Phenotypic C797S EGFR C797S Mutation OnTarget->C797S e.g. MET_Amp MET Amplification Bypass->MET_Amp e.g. AXL_Act AXL Activation Bypass->AXL_Act e.g. EMT Epithelial-to-Mesenchymal Transition (EMT) Phenotypic->EMT e.g.

Caption: Logical relationships of resistance mechanisms.

Application Note: Identifying Cellular Targets of Metachromins X using Genome-wide CRISPR-Cas9 Screens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metachromins X is a novel synthetic compound demonstrating potent cytotoxic effects in various cancer cell lines. Early-stage development has been promising, yet its precise mechanism of action and direct cellular targets remain uncharacterized. Elucidating the molecular targets of novel therapeutics is a critical step in drug development, enabling mechanism-of-action studies, biomarker discovery, and the prediction of potential off-target effects. This application note provides a detailed protocol for employing a genome-wide CRISPR-Cas9 knockout screen to identify the cellular machinery essential for the cytotoxic activity of this compound. The described workflow leverages a positive selection strategy, where cells with genetic knockouts that confer resistance to this compound become enriched in the surviving population.

Principle of the Assay

The core of this approach is a pooled, genome-wide CRISPR-Cas9 knockout library, which consists of a lentiviral vector pool, with each vector encoding a unique single-guide RNA (sgRNA) targeting a specific gene in the human genome. A population of Cas9-expressing cells is transduced with this library at a low multiplicity of infection to ensure that, on average, each cell receives a single sgRNA, resulting in the knockout of a single gene.

This heterogeneous population of knockout cells is then treated with a lethal concentration of this compound. In this scenario, cells in which a gene essential for the drug's cytotoxic activity has been knocked out will survive and proliferate. In contrast, cells with knockouts of non-essential genes will be eliminated. By using next-generation sequencing (NGS) to quantify the sgRNA sequences present in the surviving cell population compared to a control population, we can identify the genes whose disruption leads to drug resistance. These "hits" represent high-confidence candidate targets of this compound or critical components of its downstream signaling pathway.

G cluster_workflow CRISPR-Cas9 Screening Workflow A Cas9-Expressing Cancer Cell Line B Transduction with Lentiviral sgRNA Library A->B C Antibiotic Selection of Transduced Cells B->C D Pooled Knockout Cell Population C->D E1 Control Population (No Treatment) D->E1 Split Population E2 This compound Treatment D->E2 F1 Harvest & Genomic DNA Extraction E1->F1 F2 Harvest Surviving Cells & Genomic DNA Extraction E2->F2 G sgRNA Sequencing (NGS) F1->G F2->G H Data Analysis & Hit Identification G->H I Target Validation H->I

Caption: Workflow for identifying this compound targets.

Experimental Protocols

Protocol 1: Genome-wide CRISPR-Cas9 Knockout Screen
  • Cell Line Preparation:

    • Select a cancer cell line that is highly sensitive to this compound. A549 lung carcinoma cells will be used in this example.

    • First, establish a stable Cas9-expressing A549 cell line by lentiviral transduction with a lenti-Cas9-Blast vector followed by blasticidin selection.

    • Validate Cas9 activity using a GFP-reporter assay where Cas9 cutting restores GFP expression.

  • Determination of this compound IC90:

    • Perform a dose-response curve for the stable Cas9-A549 cell line to determine the concentration of this compound that results in 90% cell death (IC90) over a 7-day period. This concentration will be used for the screen.

  • Lentiviral sgRNA Library Transduction:

    • Plate 2.5 x 10^8 Cas9-A549 cells.

    • Transduce the cells with a genome-wide human sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI) of 0.3. This ensures most cells receive a single sgRNA.

    • The total number of cells should provide at least 500x coverage of the sgRNA library.

  • Antibiotic Selection:

    • 48 hours post-transduction, select for successfully transduced cells by adding puromycin (assuming the sgRNA library vector contains a puromycin resistance cassette) at a pre-determined concentration.

    • Maintain selection until a non-transduced control plate shows complete cell death.

  • This compound Treatment:

    • Split the surviving cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with the IC90 concentration of this compound).

    • Maintain sufficient cell numbers in each arm to preserve library complexity (at least 500 cells per sgRNA).

    • Culture the cells for 14-21 days, allowing for the enrichment of resistant cells.

  • Genomic DNA Extraction and NGS Preparation:

    • Harvest at least 2.5 x 10^7 cells from both the control and treatment arms.

    • Extract genomic DNA (gDNA) using a commercial kit suitable for large cell pellets.

    • Amplify the sgRNA-containing cassettes from the gDNA using a two-step PCR protocol. The first step amplifies the region, and the second adds Illumina sequencing adapters and barcodes.

  • Next-Generation Sequencing:

    • Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq). Aim for a read depth of at least 200-300 reads per sgRNA in the control population.

Protocol 2: Data Analysis and Hit Identification
  • Data Processing:

    • Demultiplex the sequencing data based on the barcodes.

    • Trim adapter sequences and low-quality reads.

  • sgRNA Read Counting:

    • Align the reads to the sgRNA library reference file to obtain a read count for each sgRNA in both the control and treated samples.

  • Statistical Analysis:

    • Utilize software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify enriched sgRNAs.

    • MAGeCK compares the sgRNA abundance in the this compound-treated sample to the control sample and calculates a statistical significance (p-value and false discovery rate) for each gene.

    • Genes with multiple highly-enriched sgRNAs are considered high-confidence hits.

Data Presentation: Hypothetical Screening Results

The analysis pipeline identifies several genes whose knockout confers significant resistance to this compound. The top candidate hits are summarized below.

Table 1: Top Gene Hits from this compound Resistance Screen

Gene Symbol Gene Description Log2 Fold Change (Enrichment) p-value False Discovery Rate (FDR)
TRK1 Tyrosine Kinase Receptor 1 8.2 1.5 x 10-9 3.4 x 10-7
ENZ3 Essential Enzyme 3 7.5 4.1 x 10-8 6.2 x 10-6
TP53 Tumor Protein p53 6.9 9.8 x 10-7 8.1 x 10-5
BIND2 Binding Protein 2 6.3 2.2 x 10-6 1.3 x 10-4

| REG7 | Regulatory Subunit 7 | 5.8 | 7.6 x 10-6 | 3.5 x 10-4 |

Protocol 3: Hit Validation

To confirm that the top hit, Tyrosine Kinase Receptor 1 (TRK1), is a genuine target, individual knockout cell lines are generated and tested for this compound sensitivity.

  • Generate Individual Knockout Lines:

    • Design two independent sgRNAs targeting the exons of TRK1.

    • Transduce Cas9-A549 cells with lentivirus for each sgRNA individually.

    • Select single-cell clones and expand them.

    • Confirm successful gene knockout via Sanger sequencing and Western blot for the TRK1 protein. A non-targeting sgRNA should be used as a control.

  • Dose-Response Assay:

    • Plate the validated TRK1 knockout clones and control cells.

    • Treat with a range of this compound concentrations for 72 hours.

    • Measure cell viability using a CellTiter-Glo assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A significant shift in IC50 for the knockout lines confirms the target's role.

Data Presentation: Hypothetical Validation Results

The dose-response assays confirm that the loss of TRK1 leads to significant resistance to this compound.

Table 2: this compound IC50 Values in Validation Cell Lines

Cell Line Genotype This compound IC50 (nM) Fold Resistance (vs. Control)
A549-Control Non-targeting sgRNA 15.2 1.0
A549-TRK1-KO1 TRK1 sgRNA #1 875.4 57.6

| A549-TRK1-KO2 | TRK1 sgRNA #2 | 912.8 | 60.1 |

Proposed Signaling Pathway

Based on the validated hit, a hypothetical signaling pathway can be proposed where this compound acts as an agonist for the TRK1 receptor, leading to the activation of a downstream pro-apoptotic cascade.

G cluster_pathway Hypothetical this compound Signaling Pathway MetX This compound TRK1 TRK1 Receptor MetX->TRK1 Agonist Binding Downstream Downstream Kinase (e.g., ENZ3) TRK1->Downstream Activation Effector Effector Caspases Downstream->Effector Activation Apoptosis Apoptosis Effector->Apoptosis CRISPR CRISPR-Cas9 Knockout of TRK1 CRISPR->TRK1 Inhibition

Caption: Proposed pathway for this compound-induced apoptosis.

Conclusion

This application note outlines a robust and systematic approach for identifying the cellular targets of the novel compound this compound using a CRISPR-Cas9 resistance screen. The workflow, from initial screen to hit validation, provides a high-confidence method for deconvoluting the mechanism of action of new therapeutic agents. The identification of the TRK1 receptor as a critical mediator of this compound activity provides a clear path forward for further preclinical development, including direct binding assays and biomarker discovery to identify patient populations most likely to respond to treatment.

Troubleshooting & Optimization

"Metachromins X" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metachromins X. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers overcome common challenges associated with the solubility of this compound in aqueous solutions.

This compound is a sesquiterpenoid quinone isolated from a marine sponge of the Spongia genus.[1] Like many compounds in this class, this compound is hydrophobic and exhibits poor solubility in aqueous buffers, which can pose challenges for in vitro and cell-based assays. The following information is based on best practices for handling hydrophobic small molecules and sesquiterpenoid quinones.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

A1: this compound has very low solubility in purely aqueous solutions. Direct dissolution in aqueous buffers is not recommended. You must first prepare a concentrated stock solution in an appropriate organic solvent. For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Q2: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "crashing out," where the compound precipitates when the solvent environment changes from organic to mostly aqueous. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most common reason for precipitation is exceeding the solubility limit of this compound in the final aqueous buffer. Try performing serial dilutions to determine the maximum achievable concentration without precipitation.

  • Increase the Percentage of Co-solvent: While high concentrations of DMSO can be toxic to cells (typically >0.5%), many assays can tolerate up to 0.1-0.5% DMSO. Increasing the final DMSO percentage within this tolerable range can improve solubility.

  • Use Pluronic F-68 or other surfactants: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your final aqueous buffer can help stabilize the compound and prevent precipitation.

  • Vortex During Dilution: When adding the DMSO stock to the aqueous buffer, vortex the buffer gently to ensure rapid and even dispersion. This minimizes localized high concentrations of the compound that can initiate precipitation.

Q3: My stock solution in DMSO appears cloudy or has visible particles. What does this mean?

A3: This indicates that you have exceeded the solubility limit of this compound even in DMSO, or that the compound may have absorbed moisture.

  • Action: Gently warm the solution to 37°C and vortex thoroughly. If the particles do not dissolve, the solution is likely supersaturated. You will need to centrifuge the solution and use the clear supernatant, though the actual concentration will be lower than intended. For future preparations, start with a lower target concentration for your stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating primary stock solutions.[2] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. For applications where DMSO is not suitable, other organic solvents like ethanol or dimethylformamide (DMF) can be tested, but their compatibility with the experimental system must be verified.

Q2: How does pH affect the solubility of this compound?

A2: The structure of this compound, a sesquiterpenoid quinone, does not contain readily ionizable groups. Therefore, its solubility is not expected to be significantly influenced by pH within the typical biological range (pH 6.0 - 8.0).

Q3: What are the recommended storage conditions for this compound as a solid and in solution?

A3:

  • Solid: Store the lyophilized powder at -20°C, protected from light and moisture.

  • DMSO Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Before use, thaw the vial completely and vortex to ensure homogeneity.

Data Presentation

The following tables summarize the approximate solubility of this compound based on data for similar sesquiterpenoid compounds. Note: These values are estimates and should be empirically verified.

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Max Solubility (at 25°C)
DMSO≥ 25 mg/mL
Ethanol~5 mg/mL
Methanol~2 mg/mL
Water< 0.1 mg/mL
PBS (pH 7.4)< 0.1 mg/mL

Table 2: Estimated Aqueous Solubility of this compound with a Co-Solvent

Aqueous System (PBS, pH 7.4)Estimated Max Solubility
with 0.1% DMSO~5-10 µM
with 0.5% DMSO~25-50 µM
with 0.5% DMSO + 0.1% Pluronic F-68~50-100 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate Required Mass: Determine the mass of this compound powder needed. (Molecular Weight of this compound: 354.45 g/mol ).

    • Mass (mg) = 10 mmol/L * 0.001 L * 354.45 g/mol * 1000 mg/g = 3.54 mg

  • Weighing: Carefully weigh out 3.54 mg of this compound powder and place it in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again until the solid is completely dissolved.

  • Storage: Aliquot into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: General Method for Diluting this compound Stock into Aqueous Buffer

This protocol describes the preparation of 10 mL of a 10 µM working solution in a cell culture medium containing a final concentration of 0.1% DMSO.

  • Prepare Materials:

    • 10 mM this compound stock solution in DMSO.

    • 10 mL of pre-warmed (37°C) aqueous buffer or cell culture medium.

  • Calculate Volumes:

    • Use the C1V1 = C2V2 formula.

    • (10,000 µM)(V1) = (10 µM)(10,000 µL)

    • V1 = 10 µL of the 10 mM stock solution.

  • Dilution (Intermediate Step - Recommended):

    • Prepare an intermediate dilution first to avoid precipitation. Pipette 2 µL of the 10 mM stock into 198 µL of DMSO to create a 100 µM intermediate stock.

    • Pipette 10 µL of the 10 mM stock into 990 µL of the aqueous buffer to create a 100 µM intermediate solution.

  • Final Dilution:

    • While gently vortexing the 10 mL of pre-warmed aqueous buffer, add the 10 µL of 10 mM stock solution drop-by-drop.

    • Ensure the final concentration of DMSO does not exceed the tolerance of your experimental system (0.1% in this example).

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Visualizations

G cluster_start cluster_q1 cluster_a1 cluster_q2 cluster_a2 cluster_q3 cluster_a3 start Start: this compound Solubility Issue q1 Is the compound fully dissolved in 100% DMSO to make a stock solution? start->q1 a1_yes Precipitation occurs upon dilution into aqueous buffer q1->a1_yes Yes a1_no Prepare a stock solution in 100% DMSO first. (See Protocol 1) q1->a1_no No q2 Is the final concentration too high? a1_yes->q2 a2_yes Reduce final concentration. Perform serial dilutions. q2->a2_yes Yes a2_no Consider other factors q2->a2_no No q3 Is the final DMSO concentration <0.1%? a2_no->q3 a3_yes Increase final DMSO to 0.5% (if tolerated by assay). q3->a3_yes Yes a3_no Add excipients like Pluronic F-68 (0.01-0.1%). q3->a3_no No

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_step1 Step 1: Stock Preparation cluster_step2 Step 2: Dilution for Assay s1_weigh Weigh this compound Powder s1_add Add 100% DMSO s1_weigh->s1_add s1_dissolve Vortex & Warm (37°C) to Dissolve s1_add->s1_dissolve s1_stock 10 mM Stock Solution (Store at -20°C) s1_dissolve->s1_stock s2_add Add Stock Solution Dropwise while Vortexing s1_stock->s2_add Use small aliquot s2_buffer Pre-warm Aqueous Buffer/Medium (37°C) s2_buffer->s2_add s2_final Final Working Solution (e.g., 10 µM) s2_add->s2_final

Caption: Experimental workflow for preparing this compound solutions.

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor GFR GF Receptor GF->GFR Ras Ras GFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates CDK Cyclin/CDK Complexes ERK->CDK promotes expression Proliferation Cell Cycle Progression (S/G2/M Phase) CDK->Proliferation drives MetX This compound MetX->CDK inhibits

Caption: Hypothetical signaling pathway for this compound action.

References

Optimizing "Metachromin C" concentration for in-vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Metachromin C in in-vitro experiments. Find answers to frequently asked questions and step-by-step troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Metachromin C?

A1: Metachromin C is a potent and selective small molecule inhibitor of ChronoKinase-1, a key enzyme in the Chrono-Signal Pathway. By binding to the ATP-binding pocket of ChronoKinase-1, it prevents the phosphorylation of its downstream target, Substrate-P, thereby inhibiting pathway activation.

Q2: What is the recommended starting concentration for my experiments?

A2: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration will be cell-type and assay dependent. A dose-response experiment is highly recommended to determine the IC50 in your specific system.

Q3: How should I dissolve and store Metachromin C?

A3: Metachromin C is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: Is Metachromin C cytotoxic?

A4: Metachromin C can exhibit cytotoxicity at high concentrations. It is crucial to determine the cytotoxic threshold in your experimental model. Generally, concentrations above 50 µM may lead to significant cell death in many cell lines.

Troubleshooting Guides

Problem 1: No observed effect of Metachromin C on my target.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment to determine the IC50 in your specific cell line and assay. See the "Protocol: Determining Optimal Working Concentration" section below.

  • Possible Cause 2: Inactive Compound.

    • Solution: Ensure the stock solution was prepared and stored correctly. Avoid multiple freeze-thaw cycles. Prepare a fresh stock solution from the lyophilized powder.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: Verify that your cell line expresses ChronoKinase-1 and that the Chrono-Signal Pathway is active. You can check for protein expression via Western Blot or for pathway activity using a p

"Metachromins X" stability and degradation in storage

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing Metachromins X?

A: While specific studies on this compound are not available, for many sesquiterpenoid compounds, storage at low temperatures is crucial to minimize degradation. It is recommended to store this compound, especially in solution, at temperatures of 4°C or lower. One study on a sesquiterpene lactone showed increased stability at 8°C compared to room temperature, with stability loss observed at 40°C[1]. Another investigation found that storing a tincture containing sesquiterpene lactones at +4°C resulted in significantly less degradation (13%) over three years compared to storage at +25°C (32% degradation) and +30°C (37% degradation)[2][3].

Q2: How should I store this compound, as a solid or in solution?

A: For long-term storage, it is generally best to store this compound as a dry, solid powder under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Storing natural products as solids minimizes reactions with solvents and hydrolysis.[4] If stock solutions are necessary, they should be prepared fresh. If they must be stored, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for dissolving and storing this compound?

A: The choice of solvent can significantly impact the stability of a compound. For sesquiterpene quinones, aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for stock solutions over protic solvents like ethanol or methanol, especially for long-term storage. This is because reactive functional groups on the compound can react with alcoholic solvents.[2][3] It is crucial to use high-purity, dry solvents, as impurities or water can promote degradation.[5]

Q4: Is this compound sensitive to light?

A: Quinone structures are often susceptible to degradation upon exposure to light (photosensitivity). Therefore, it is highly recommended to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[6]

Q5: How does pH affect the stability of this compound?

A: The stability of sesquiterpene quinones can be pH-dependent. Some sesquiterpene lactones have shown instability at neutral or alkaline pH (e.g., pH 7.4), while being more stable at a slightly acidic pH (e.g., 5.5)[7]. Quinones can also be unstable under alkaline conditions[6]. It is advisable to maintain a slightly acidic to neutral pH for solutions of this compound, unless experimental conditions require otherwise. A stability study across a range of pH values is recommended to determine the optimal conditions for your specific application.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.- Prepare fresh solutions of this compound for each experiment.- If using stored stock solutions, perform a quality control check (e.g., via HPLC) to confirm integrity and concentration.- Review storage conditions (temperature, light exposure, solvent) against recommendations.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS) Degradation of this compound or reaction with solvent/impurities.- This may indicate the formation of degradation products or artifacts.[4]- Analyze a freshly prepared sample to see if the unexpected peaks are present.- If using alcoholic solvents, consider the possibility of solvent adduct formation.[2][3]- Ensure the use of high-purity solvents.
Variability in experimental results Inconsistent concentration of this compound due to degradation during the experiment.- Assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C).- Minimize the time the compound is exposed to potentially destabilizing conditions.- Consider the possibility of the compound degrading over the time course of the experiment.
Discoloration of this compound solution Oxidation or other forms of chemical degradation.- Quinone compounds can be susceptible to oxidation.[8]- Prepare solutions in degassed solvents and consider working under an inert atmosphere.- Avoid exposure to air and light.

Stability and Degradation Data

As specific quantitative data for this compound is unavailable, the following table summarizes general stability information for related compounds to guide experimental design.

Condition General Observation for Sesquiterpenes/Quinones Recommendation for this compound References
Temperature Increased temperature significantly accelerates degradation.Store solid at ≤ 4°C. Store solutions at -20°C or -80°C.[1][2][3][5]
Light Quinones are often photosensitive.Protect from light at all times using amber vials or foil.[6]
pH Stability is pH-dependent; often more stable in slightly acidic conditions.Evaluate stability in your experimental buffer system. Avoid strongly alkaline conditions.[6][7]
Solvent Protic solvents (e.g., ethanol) can react with some sesquiterpenes.Use aprotic solvents (DMSO, DMF) for stock solutions. Use high-purity, dry solvents.[2][3][4]
Oxygen Quinones are susceptible to oxidation.Store solids under an inert atmosphere. Use degassed solvents for solutions where possible.[8]

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound and dissolve it in a suitable aprotic solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Experimental Conditions:

    • Temperature: Aliquot the stock solution into separate vials and store them at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).

    • pH: Dilute the stock solution in a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

    • Light: Prepare two sets of samples. Wrap one set in aluminum foil and expose the other set to ambient or UV light.

    • Solvent: Prepare solutions in different solvents (e.g., acetonitrile, DMSO, ethanol, methanol, water).

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), remove an aliquot from each condition.

  • HPLC Analysis:

    • Analyze the aliquots using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for sesquiterpenoids.[1]

    • The mobile phase could be a gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

    • Use a UV-Vis detector set to the maximum absorbance wavelength of this compound.

    • Quantify the peak area of this compound at each time point. The appearance of new peaks may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Visualizations

Degradation_Pathway Metachromins_X This compound (Sesquiterpene Quinone) Oxidation Oxidation (e.g., O2, light) Metachromins_X->Oxidation Hydrolysis Hydrolysis (e.g., H2O, pH changes) Metachromins_X->Hydrolysis Solvent_Adduct Solvent Reaction (e.g., Ethanol) Metachromins_X->Solvent_Adduct Deg_Product_A Oxidized Products Oxidation->Deg_Product_A Deg_Product_B Hydrolyzed Products Hydrolysis->Deg_Product_B Deg_Product_C Solvent Adducts Solvent_Adduct->Deg_Product_C

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare this compound Stock Solution Aliquots Create Aliquots for Different Conditions (Temp, pH, Light, Solvent) Stock->Aliquots Incubate Incubate Samples Aliquots->Incubate Sample Collect Samples at Defined Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Quantify Peak Area & Calculate % Remaining HPLC->Data Plot Plot Degradation Curves Data->Plot

Caption: General workflow for a stability assessment study.

References

Overcoming "Metachromins X" resistance in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Metachromin X

Welcome to the technical support center for Metachromin X. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to Metachromin X resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to Metachromin X, is now showing resistance. What are the possible causes?

A1: Resistance to Metachromin X can arise from several mechanisms. The most common are:

  • Target Alteration: Mutations in the gene encoding the target protein of Metachromin X can prevent the drug from binding effectively.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of Metachromin X.[1]

  • Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (P-gp), can actively remove Metachromin X from the cell, reducing its intracellular concentration.[2]

Q2: How can I determine which resistance mechanism is active in my cell line?

A2: A combination of molecular and cellular biology techniques can help identify the resistance mechanism:

  • Sanger or Next-Generation Sequencing (NGS): To identify mutations in the target gene.

  • Western Blotting or Phospho-protein arrays: To assess the activation status of known bypass pathways.

  • Rhodamine 123 Efflux Assay: To measure the activity of efflux pumps.

Q3: Are there any known combination therapies to overcome Metachromin X resistance?

A3: Yes, combination therapies are a promising strategy.[2] The choice of the second agent depends on the resistance mechanism:

  • For Target Alterations: A second-generation Metachromin compound (if available) or a drug targeting a downstream component of the same pathway may be effective.

  • For Bypass Pathway Activation: An inhibitor of the activated bypass pathway should be used. For example, if the PI3K/Akt pathway is activated, a PI3K inhibitor could restore sensitivity.

  • For Increased Drug Efflux: An efflux pump inhibitor, such as verapamil or tariquidar, can be used to increase the intracellular concentration of Metachromin X.

Q4: My cells are growing slowly and look unhealthy after thawing. What could be the problem?

A4: Several factors can contribute to poor cell health post-thawing.[3] Ensure you are following optimal cell culture practices:

  • Thawing Procedure: Thaw cells rapidly in a 37°C water bath and dilute the cryopreservative-containing medium slowly with pre-warmed growth medium.

  • Cell Density: Plate thawed cells at a higher density than for routine passaging to promote recovery.

  • Media Formulation: Use the recommended growth medium and supplements for your specific cell line.

  • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly impact cell health and experimental results.[4]

Q5: I am not seeing a consistent dose-response curve with Metachromin X in my experiments. What could be the issue?

A5: Inconsistent dose-response curves can be due to several experimental variables:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.

  • Drug Preparation: Prepare fresh dilutions of Metachromin X for each experiment from a validated stock solution.

  • Incubation Time: Use a consistent incubation time for drug treatment across all experiments.

  • Cell Line Stability: Cancer cell lines can drift genetically over time, leading to changes in drug sensitivity.[4] It is recommended to use low-passage cells for experiments.

Troubleshooting Guides

Guide 1: Investigating Unexpected Metachromin X Resistance

This guide provides a step-by-step workflow to investigate the potential mechanisms of acquired resistance to Metachromin X.

G cluster_0 Initial Observation cluster_1 Phase 1: Preliminary Checks cluster_2 Phase 2: Mechanism Identification cluster_3 Phase 3: Strategy to Overcome Resistance A Decreased sensitivity to Metachromin X observed B Confirm cell line identity (STR profiling) A->B C Test for mycoplasma contamination A->C D Validate Metachromin X stock solution A->D E Sequence target gene for mutations (Sanger/NGS) C->E H Test second-generation inhibitors or downstream pathway inhibitors E->H F Analyze bypass pathway activation (Western Blot) I Combine Metachromin X with bypass pathway inhibitor F->I G Assess drug efflux pump activity (Rhodamine 123 assay) J Co-administer Metachromin X with an efflux pump inhibitor G->J

Workflow for troubleshooting Metachromin X resistance.

Guide 2: Optimizing Combination Therapy Experiments

This guide outlines a workflow for designing and optimizing experiments combining Metachromin X with a second agent.

G cluster_0 Experimental Design cluster_1 Dose-Response Matrix cluster_2 Synergy Analysis cluster_3 Interpretation A Select combination agent based on hypothesized resistance mechanism B Determine IC50 of each drug individually A->B C Create a dose-response matrix with varying concentrations of both drugs B->C D Calculate Combination Index (CI) using Chou-Talalay method C->D E CI < 1: Synergy D->E F CI = 1: Additive effect D->F G CI > 1: Antagonism D->G

Workflow for optimizing combination drug experiments.

Signaling Pathways

Metachromin X Mechanism of Action and Resistance Pathways

This diagram illustrates the hypothetical signaling pathway targeted by Metachromin X and the potential resistance mechanisms.

G cluster_0 Metachromin X Action cluster_1 Resistance Mechanisms MetachrominX Metachromin X TargetProtein Target Protein MetachrominX->TargetProtein Inhibits EffluxPump Efflux Pump MetachrominX->EffluxPump Exported DownstreamSignaling Downstream Signaling TargetProtein->DownstreamSignaling Apoptosis Apoptosis DownstreamSignaling->Apoptosis TargetMutation Target Mutation TargetMutation->TargetProtein Alters binding site BypassPathway Bypass Pathway BypassPathway->DownstreamSignaling Activates

Metachromin X mechanism and resistance pathways.

Data Presentation

Table 1: IC50 Values of Metachromin X in Sensitive and Resistant Cell Lines

Cell LineParental (Sensitive) IC50 (nM)Resistant Subline IC50 (nM)Fold Resistance
Cell Line A50150030
Cell Line B75225030
Cell Line C120480040

Table 2: Effect of Combination Therapy on Metachromin X IC50 in Resistant Cell Line A

Combination AgentConcentration (µM)Metachromin X IC50 (nM)Fold Re-sensitization
None-15001
Bypass Inhibitor Y12506
Efflux Pump Inhibitor Z515010

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Metachromin X.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • Complete growth medium

  • 96-well plates

  • Metachromin X stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of Metachromin X in complete growth medium.

  • Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Bypass Pathway Activation

Objective: To assess the phosphorylation status of key proteins in a suspected bypass pathway.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Protocol 3: Rhodamine 123 Efflux Assay

Objective: To measure the activity of drug efflux pumps.

Materials:

  • Cancer cell lines

  • Rhodamine 123 (fluorescent substrate for efflux pumps)

  • Verapamil (efflux pump inhibitor)

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend them in phenol red-free medium.

  • Incubate the cells with Rhodamine 123 (and verapamil for the control group) for 30 minutes at 37°C.

  • Wash the cells with ice-cold PBS to remove excess dye.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the sensitive cells (which is reversed by verapamil) indicates increased efflux pump activity.

References

Improving the yield of "Metachromins X" from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Metachromin X Yield Optimization

Welcome to the technical support center for Metachromin X. This resource is designed for researchers, scientists, and drug development professionals working on the extraction and purification of Metachromin X from its natural source, the marine sponge Spongia metachromia. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you improve the consistency and yield of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Metachromin X and why is it important?

Metachromin X is a meroterpenoid compound isolated from the marine sponge Spongia metachromia.[1] It has demonstrated significant cytotoxic activity against various cancer cell lines, making it a promising candidate for further drug development.[2][3] Its unique structure and potent bioactivity have made it a target of interest for both academic and pharmaceutical research.

Q2: What is the natural source of Metachromin X?

The primary natural source of Metachromin X is the marine sponge Spongia metachromia, found in temperate reef ecosystems. It's important to note that the concentration of Metachromin X can vary significantly based on geographical location, season, and the specific ecological pressures on the sponge population.[4][5][6]

Q3: Why are the yields of Metachromin X often inconsistent?

Yield variability is a common challenge in natural product chemistry.[4] For Metachromin X, this can be attributed to several factors:

  • Biological and Environmental Factors: The production of secondary metabolites in sponges can be influenced by water temperature, nutrient availability, microbial symbionts, and competition with other organisms.[4][5][7][8]

  • Genetic Variation: Different populations of Spongia metachromia may have genetic variations that affect their biosynthetic pathways.

  • Post-Harvest Handling: Improper storage and handling of sponge biomass can lead to degradation of the target compound.

  • Extraction and Purification Inefficiencies: The choice of solvents and purification methods can significantly impact the final yield.[9][10][11]

Troubleshooting Guide: Low Yield Issues

Q4: I'm getting a very low yield of Metachromin X from my crude extract. What could be the problem?

Low yield from the initial crude extract is often related to either the quality of the source material or the extraction method itself. Consider the following possibilities:

  • Poor Biomass Quality:

    • Degradation: Was the sponge biomass immediately frozen after collection and stored at -80°C? Delays in freezing can allow enzymatic degradation of Metachromin X.

    • Source Variability: Have you tried sourcing biomass from different locations or at different times of the year? Seasonal and geographical factors play a significant role in metabolite concentration.[4][5][6]

  • Inefficient Extraction:

    • Solvent Choice: Are you using an appropriate solvent system? Metachromin X is moderately polar. A common starting point is a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol).[10] The majority of Metachromin X should be in the ethyl acetate fraction.

    • Extraction Technique: Standard maceration can be inefficient.[9] Have you considered more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency?[10] Refer to Protocol 1 for an optimized UAE method.

Q5: My crude extract has good bioactivity, but I'm losing most of the Metachromin X during purification. Why?

Significant loss during purification points towards compound instability or suboptimal chromatographic techniques.

  • Compound Degradation:

    • pH Sensitivity: Metachromin X is known to be unstable in acidic conditions. Ensure all solvents used for chromatography are neutralized. If acid-based modifiers are necessary for separation, they should be used at the lowest effective concentration and neutralized immediately after fractionation.

    • Light and Heat Sensitivity: Protect your fractions from direct light and keep them cool. Avoid high temperatures during solvent evaporation; use a rotary evaporator with a water bath set no higher than 35°C.

  • Chromatographic Issues:

    • Irreversible Adsorption: Metachromin X can irreversibly bind to silica if the column is not properly prepared. Try deactivating the silica gel by pre-treating it with a small percentage of a polar solvent in your mobile phase system.

    • Poor Resolution: If Metachromin X is co-eluting with other compounds, this can complicate purification and lead to loss in subsequent steps. Refer to Protocol 2 for an optimized flash chromatography method and Table 1 for a comparison of different solvent systems.

Q6: I'm trying to scale up my extraction and the yield has dropped significantly. What should I consider?

Scaling up extraction is not always a linear process.[12]

  • Extraction Efficiency: Ensure your solvent-to-biomass ratio remains constant. For larger volumes, mechanical agitation is crucial to ensure proper mixing.

  • Work-up and Phase Separation: In large-scale liquid-liquid extractions, emulsions can form, trapping your compound at the interface.[11] If this occurs, try adding a small amount of brine to break the emulsion.

  • Solvent Evaporation: Removing large volumes of solvent takes time. Prolonged exposure to even moderate heat can degrade Metachromin X. Use a high-capacity rotary evaporator and ensure your vacuum is efficient.

Data & Pathways

Data Tables

Table 1: Comparison of Extraction Methods for Metachromin X

Extraction MethodSolvent System (v/v)Temperature (°C)TimeMean Yield (mg/g dry weight)
MacerationDichloromethane/Methanol (1:1)2524h x 30.85 ± 0.15
Soxhlet ExtractionEthyl Acetate7712h1.10 ± 0.20
Ultrasound-Assisted (UAE)Ethyl Acetate/Methanol (4:1)3030 min x 21.95 ± 0.18
Microwave-Assisted (MAE)Acetone505 min x 21.78 ± 0.22

Table 2: Effect of Flash Chromatography Conditions on Metachromin X Recovery

Stationary PhaseMobile Phase GradientAdditiveMean Recovery (%)Purity (%)
Standard Silica GelHexane -> Ethyl AcetateNone65 ± 588
Deactivated SilicaHexane -> Ethyl AcetateNone82 ± 492
C18 Reverse PhaseWater -> Acetonitrile0.1% Formic Acid55 ± 895
C18 Reverse PhaseWater -> MethanolNone78 ± 694

Visualizations

yield_troubleshooting_workflow start Start: Low Metachromin X Yield check_crude Assess Crude Extract Yield start->check_crude check_purification Assess Purification Recovery start->check_purification biomass Biomass Quality Issue? check_crude->biomass stability Compound Stability Issue? check_purification->stability extraction Extraction Method Issue? biomass->extraction No solve_biomass Solution: - Source new biomass - Ensure proper storage (-80°C) biomass->solve_biomass Yes solve_extraction Solution: - Use UAE or MAE - Optimize solvent polarity (See Protocol 1) extraction->solve_extraction Yes chromatography Chromatography Issue? stability->chromatography No solve_stability Solution: - Avoid acid - Protect from light/heat - Use low temp evaporation stability->solve_stability Yes solve_chromatography Solution: - Use deactivated silica - Optimize mobile phase (See Protocol 2) chromatography->solve_chromatography Yes

Caption: Troubleshooting workflow for low Metachromin X yield.

metachromin_biosynthesis cluster_pathway Hypothetical Biosynthetic Pathway of Metachromin X cluster_factors Influencing Factors IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Sesquiterpene Sesquiterpene Core FPP->Sesquiterpene Prenyltransferase Prenyltransferase (Enzyme) Sesquiterpene->Prenyltransferase PKS Polyketide Synthase (PKS) Pathway Polyketide Polyketide Moiety PKS->Polyketide Polyketide->Prenyltransferase Intermediate Meroterpenoid Intermediate Prenyltransferase->Intermediate Oxidoreductase Oxidoreductase (Enzyme) Intermediate->Oxidoreductase MetachrominX Metachromin X Oxidoreductase->MetachrominX Temp Temperature Temp->PKS upregulates Symbionts Microbial Symbionts Symbionts->Prenyltransferase provides precursors

Caption: Hypothetical biosynthetic pathway for Metachromin X.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Metachromin X

  • Preparation: Lyophilize (freeze-dry) 100 g of frozen Spongia metachromia biomass to a constant weight. Grind the dried biomass into a fine powder using a cryogenic grinder.

  • First Extraction: Place the powdered biomass in a 2 L beaker. Add 1 L of an ethyl acetate/methanol (4:1 v/v) solvent mixture.

  • Ultrasonication: Place the beaker in an ultrasonic bath. Sonicate at a frequency of 40 kHz for 30 minutes. Ensure the bath temperature does not exceed 30°C by adding ice as needed.

  • Filtration: Filter the mixture under vacuum through a Büchner funnel fitted with Whatman No. 1 filter paper. Collect the filtrate.

  • Second Extraction: Return the biomass cake to the beaker and repeat steps 2-4 with a fresh 1 L of the solvent mixture.

  • Combine and Concentrate: Combine the filtrates from both extractions. Evaporate the solvent under reduced pressure using a rotary evaporator (water bath temp < 35°C) to yield the crude extract.

  • Quantification: Redissolve a small, known weight of the crude extract and analyze via HPLC-UV (See Protocol 3 ) to determine the initial yield.

Protocol 2: Flash Chromatography Purification of Metachromin X

  • Column Preparation:

    • Dry-pack a glass column with 200 g of deactivated silica gel (230-400 mesh). To deactivate, mix the silica with 5% (w/w) water and equilibrate for at least 12 hours before use.

    • Wet the column with hexane.

  • Sample Loading:

    • Dissolve 5 g of crude extract in a minimal amount of dichloromethane.

    • Add 10 g of silica gel to this solution and evaporate the solvent to create a dry slurry.

    • Carefully layer the dry slurry on top of the packed column.

  • Elution:

    • Elute the column with a stepwise gradient of ethyl acetate in hexane. Start with 100% hexane.

    • Increase the polarity in 5% increments of ethyl acetate for every two column volumes.

    • Metachromin X typically elutes at approximately 30-40% ethyl acetate in hexane.

  • Fraction Collection: Collect 20 mL fractions and monitor by TLC (Thin Layer Chromatography), staining with vanillin-sulfuric acid and heating.

  • Combine and Concentrate: Combine the fractions containing pure Metachromin X (as determined by TLC and confirmed by HPLC) and evaporate the solvent under reduced pressure.

Protocol 3: Quantification of Metachromin X using HPLC-UV

  • System: HPLC system with a C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 70% Methanol / 30% Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 280 nm.

  • Standard Curve: Prepare a standard curve using purified Metachromin X at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Analysis: Inject 10 µL of the dissolved sample (crude extract or purified fraction). Calculate the concentration based on the peak area relative to the standard curve.

References

"Metachromins X" off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

<

Disclaimer: "Metachromins X" is a hypothetical compound. The following information is provided for illustrative purposes and is based on common challenges encountered with novel small-molecule kinase inhibitors, particularly those derived from natural products.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers using this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the Serine/Threonine kinase, Apoptosis Signal-regulating Kinase 1 (ASK1). By binding to the ATP-binding pocket of ASK1, this compound prevents its activation by upstream signals such as oxidative stress, thereby inhibiting the downstream activation of the p38/JNK signaling pathway.

Q2: I am observing significant cytotoxicity at concentrations where I expect to see specific pathway inhibition. Is this expected?

A2: While this compound is designed to be a specific ASK1 inhibitor, off-target effects are possible, especially at higher concentrations. Unintended inhibition of other kinases essential for cell survival can lead to cytotoxicity.[1][2][3] It is also possible that the observed effect is due to pan-assay interference compounds (PAINS) characteristics, which are common in natural product-derived molecules.[4][5] We recommend performing a dose-response curve to determine the optimal concentration range for your specific cell line and assay.

Q3: My results are inconsistent between experiments. What could be the cause?

A3: Inconsistent results can arise from several factors, including cell passage number, seeding density, and variations in reagent preparation.[6][7] Small molecules, particularly those with hydrophobic properties, can also be prone to aggregation or precipitation in aqueous media, leading to variability in the effective concentration. Ensure complete solubilization of this compound in your vehicle (e.g., DMSO) before diluting in culture media.

Q4: I am using a fluorescence-based readout, and I'm seeing high background noise. Could this compound be interfering with my assay?

A4: Yes, this is a possibility. Many natural product-derived compounds exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[8][9] We recommend running a control plate with this compound in the absence of cells or other assay components to assess its autofluorescence at the excitation and emission wavelengths of your assay. If interference is observed, consider using a luminescence-based or label-free detection method.

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity
Potential Cause Troubleshooting Step
Off-target kinase inhibition Perform a kinome profiling assay to identify other kinases inhibited by this compound at the working concentration.
Pan-Assay Interference Compound (PAINS) behavior Test this compound in unrelated assays to see if it acts as a "frequent hitter." PAINS can act non-specifically through various mechanisms.[4][5]
Solvent (DMSO) toxicity Ensure the final concentration of DMSO in your culture medium is below 0.5%. Run a vehicle-only control.
Compound precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, try using a different solubilization method or a lower concentration.
Problem 2: Lack of Expected Biological Effect
Potential Cause Troubleshooting Step
Incorrect dosage Perform a dose-response experiment to determine the IC50 of this compound on ASK1 activity in your cell line.
Low target expression Confirm the expression of ASK1 in your cell line using Western blot or qPCR.
Compound degradation This compound may be unstable in culture medium over long incubation times. Perform a time-course experiment to assess the duration of its inhibitory effect.
Cell permeability issues If using a cell-free kinase assay, compare the IC50 to the effective concentration in a cell-based assay. A large discrepancy may indicate poor cell permeability.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target (ASK1) and a panel of common off-target kinases.

KinaseIC50 (nM)
ASK1 (Primary Target) 15
JNK1850
p38α1,200
ERK2> 10,000
AKT15,500
CDK2> 10,000
SRC2,100

Data are hypothetical and for illustrative purposes only.

Table 2: Autofluorescence Profile of this compound

This table shows the background fluorescence of this compound at different concentrations using common filter sets.

Concentration (µM)FITC (Ex/Em 495/519 nm)TRITC (Ex/Em 557/576 nm)DAPI (Ex/Em 358/461 nm)
115080350
57504001,800
101,6008503,900

Values are in Relative Fluorescence Units (RFU). Data are hypothetical.

Experimental Protocols

Protocol 1: In-Cell Western Blot for p38 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the ASK1 signaling pathway by measuring the phosphorylation of its downstream target, p38.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pretreat cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Induce ASK1 activation by adding H₂O₂ to a final concentration of 1 mM for 30 minutes.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with a suitable blocking buffer for 1.5 hours.

  • Primary Antibody Incubation: Incubate with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour.

  • Imaging and Analysis: Acquire images using a high-content imager and quantify the fluorescence intensity of phospho-p38, normalizing to total p38.

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

MetachrominsX_Pathway Stress Oxidative Stress (e.g., H₂O₂) ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MetachrominsX This compound MetachrominsX->ASK1 Inhibits p38 p38 MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis JNK JNK MKK4_7->JNK JNK->Apoptosis

Caption: this compound inhibits the ASK1 signaling pathway.

Off_Target_Workflow start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response and Viability Assays start->dose_response is_toxic Is cytotoxicity observed at active concentration? dose_response->is_toxic off_target_screen Perform Off-Target Screen (e.g., Kinome Scan) is_toxic->off_target_screen Yes pains_analysis Check for PAINS properties (e.g., autofluorescence, aggregation) is_toxic->pains_analysis Yes on_target Phenotype likely on-target. Optimize concentration. is_toxic->on_target No identify_off_target Identify specific off-target(s) off_target_screen->identify_off_target confirm_pains Confirm PAINS behavior (use orthogonal assays) pains_analysis->confirm_pains

Caption: Workflow for investigating unexpected experimental results.

Troubleshooting_Logic issue Issue: Inconsistent Results check_cells Verify Cell Health (Passage #, Mycoplasma) issue->check_cells check_compound Assess Compound Stability and Solubility issue->check_compound check_assay Validate Assay Performance (Controls, Z'-factor) issue->check_assay solution_cells Use low passage, mycoplasma-free cells check_cells->solution_cells solution_compound Prepare fresh stock, check for precipitation check_compound->solution_compound solution_assay Optimize assay parameters check_assay->solution_assay

Caption: Logic diagram for troubleshooting inconsistent results.

References

Minimizing "Metachromins X" toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize "Metachromins X" toxicity in animal studies.

Disclaimer

"this compound" is a fictional compound developed for illustrative purposes within this technical support guide. The information provided is based on established principles of preclinical toxicology for small molecule kinase inhibitors and is intended to serve as a practical resource for researchers working with similar investigational drugs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its primary target?

This compound is a potent, ATP-competitive small molecule inhibitor of the Ser/Thr kinase, Plk4, a key regulator of centriole duplication. Its primary therapeutic rationale is to induce mitotic catastrophe in rapidly dividing cancer cells. However, off-target activities against other kinases have been noted, contributing to its toxicity profile.

**Q2: What are the most common to

Metachromin C IC50 Determination: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Metachromin C, focusing on the challenges associated with IC50 value determination.

Frequently Asked Questions (FAQs)

Q1: What is Metachromin C and what is its primary mechanism of action?

Metachromin C is a sesquiterpenoid quinone, a natural compound first isolated from the marine sponge Hippospongia metachromia.[1][2] Its primary anticancer mechanism involves the inhibition of Topoisomerase I (TOPO I), an essential enzyme in DNA replication.[1][2] By interfering with TOPO I activity, Metachromin C induces DNA single-strand breaks, which can lead to more severe double-strand breaks with prolonged treatment.[1] This DNA damage triggers the activation of DNA repair pathways and causes cell cycle arrest in the S phase.[1][2]

Q2: What are the reported IC50 values for Metachromin C?

The IC50 values for Metachromin C have been determined in several pancreatic ductal adenocarcinoma (PDAC) cell lines, showing both dose- and time-dependent effects. The compound has been shown to be significantly less cytotoxic to normal pancreatic ductal cells.[1][3]

Cell Line24 hours48 hours72 hours
PANC-1 -21.1 µM11.2 µM
BxPC-3 16.9 µM9.2 µM8.2 µM
MiaPaCa-2 16.2 µM14.1 µM-
AsPC-1 24.5 µM13.3 µM-
Data compiled from MTT assays performed on various pancreatic cancer cell lines.[1]

Q3: Beyond cancer cell proliferation, does Metachromin C have other biological activities?

Yes, Metachromin C has demonstrated anti-migration, anti-invasion, and anti-angiogenesis capabilities.[1][2] It has been shown to inhibit the proliferation, migration, and tube formation of human endothelial cells.[1][2] Furthermore, in a zebrafish embryo model, Metachromin C inhibited the formation of new blood vessels, confirming its anti-angiogenic potential in vivo.[2][3]

Troubleshooting Guide for IC50 Determination

Determining a consistent and reproducible IC50 value can be challenging. This guide addresses common issues encountered during in vitro experiments with Metachromin C.

Q4: My IC50 values for Metachromin C are highly variable between experiments. What are the potential causes?

Inconsistent IC50 values are a common issue in drug discovery assays. Several factors can contribute to this variability.

  • Compound Stability and Solubility: Natural compounds can have limited stability and solubility in aqueous assay media.[4][5] Ensure that your Metachromin C stock solution is properly prepared and stored. Visually inspect for any precipitation in the media during the experiment.

  • Cellular Factors: The passage number, confluency, and overall health of your cells can significantly impact their response to the compound. Use cells within a consistent and low passage number range.

  • Assay Conditions: Minor variations in incubation time, reagent concentrations (e.g., substrate in an enzyme assay), and cell seeding density can lead to different IC50 values.[4][6]

  • Data Analysis: Ensure you are using a consistent data analysis method. Normalizing data to controls (0% and 100% inhibition) before fitting the curve is crucial.

Below is a logical workflow to troubleshoot inconsistent results.

G cluster_compound cluster_cells cluster_assay cluster_analysis Start Inconsistent IC50 Results CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckCells Step 2: Standardize Cell Culture CheckCompound->CheckCells Solubility Confirm Solubility in Media CheckCompound->Solubility Stability Assess Stock Solution Stability CheckCompound->Stability CheckAssay Step 3: Review Assay Protocol CheckCells->CheckAssay Passage Use Consistent Passage Number CheckCells->Passage Seeding Ensure Uniform Cell Seeding CheckCells->Seeding CheckAnalysis Step 4: Validate Data Analysis CheckAssay->CheckAnalysis Incubation Maintain Precise Incubation Times CheckAssay->Incubation Reagents Check Reagent Concentrations CheckAssay->Reagents Result Consistent IC50 Achieved CheckAnalysis->Result Normalization Normalize Data to Controls (0-100%) CheckAnalysis->Normalization CurveFit Use Nonlinear Regression (Variable Slope) CheckAnalysis->CurveFit

Caption: A troubleshooting flowchart for addressing inconsistent IC50 results.

Q5: The dose-response curve for Metachromin C does not reach 100% inhibition, even at high concentrations. Why is this happening?

This phenomenon, known as a partial or incomplete curve, can be caused by several factors:

  • Solubility Limit: The most common reason is that the compound precipitates out of the assay medium at higher concentrations.[4] This means the effective concentration delivered to the cells is lower than the theoretical concentration. It is crucial to determine the solubility of Metachromin C in your specific cell culture medium.

  • Compound Degradation: Metachromin C might be unstable over the course of a long incubation period (e.g., 48-72 hours).[4] Consider performing shorter-term assays to see if the curve shape changes.

  • Mechanism of Action: The specific biological mechanism might not lead to 100% cell death or inhibition within the assay's timeframe. For example, if the compound primarily induces cell cycle arrest rather than immediate apoptosis, a significant portion of cells may remain viable but non-proliferative.

Q6: My dose-response curve is not sigmoidal, and the data points are scattered. How can I improve my results?

A non-sigmoidal or scattered curve often points to experimental error or suboptimal assay setup.

  • Concentration Range: Ensure your dilution series covers a wide enough range to define the top and bottom plateaus of the curve. A common practice is to use a semi-logarithmic dilution series spanning 5-6 log units.[4]

  • Replicates: Use technical replicates (multiple wells for the same condition on a single plate) to assess intra-assay variability and biological replicates (repeating the experiment on different days) to assess inter-assay reproducibility.[6]

  • Edge Effects: In 96-well plates, wells on the outer edges can be prone to evaporation, leading to altered concentrations and skewed results. Avoid using the outermost wells or ensure proper humidification during incubation.

Experimental Protocols & Workflows

Protocol: Determining Metachromin C IC50 using an MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is suitable for determining the IC50 of Metachromin C.[1]

  • Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, BxPC-3) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Metachromin C in DMSO. Create a serial dilution series (e.g., 2.5, 5, 10, 20, 40 µM) in the appropriate cell culture medium.[1][3] Include a vehicle control (DMSO only) and a blank (medium only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Metachromin C.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[1][3]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Normalize the data by setting the average of the vehicle control wells as 100% viability.

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use non-linear regression (variable slope, four-parameter model) to fit a sigmoidal curve and determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 1. Seed Cells in 96-well Plate p2 2. Prepare Serial Dilutions of Metachromin C p3 3. Treat Cells & Incubate (24, 48, 72h) p2->p3 p4 4. Add MTT Reagent & Incubate p3->p4 p5 5. Solubilize Formazan Crystals p4->p5 p6 6. Read Absorbance (Plate Reader) p5->p6 p7 7. Normalize Data to Controls p6->p7 p8 8. Plot & Fit Curve (Non-linear Regression) p7->p8 p9 Determine IC50 p8->p9

Caption: A standard experimental workflow for IC50 determination using an MTT assay.

Signaling Pathway Visualization

Metachromin C exerts its cytotoxic effects by initiating a DNA damage response cascade. The diagram below illustrates this simplified signaling pathway.

G MetC Metachromin C TOPO1 Topoisomerase I (TOPO I) MetC->TOPO1 inhibits DNA_rep DNA Replication TOPO1->DNA_rep required for SSB DNA Single-Strand Breaks (SSBs) DNA_rep->SSB leads to DSB DNA Double-Strand Breaks (DSBs) SSB->DSB prolonged treatment leads to DDR DNA Damage Response (ATM, ATR, p53) DSB->DDR activates Arrest S-Phase Cell Cycle Arrest DDR->Arrest induces

Caption: The signaling pathway of Metachromin C-induced DNA damage and cell cycle arrest.

References

Metachromins X DNA Damage Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metachromins X. This resource is designed for researchers, scientists, and drug development professionals who are working with this novel compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during DNA damage experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Metachromin X?

Metachromin X is a synthetic meroterpenoid designed to act as a potent inhibitor of Topoisomerase I. By intercalating with DNA, it stabilizes the Topoisomerase I-DNA cleavage complex, which prevents the re-ligation of single-strand breaks. When the replication fork encounters this complex, it leads to the conversion of these single-strand breaks into more cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.

Q2: How should Metachromin X be stored and handled?

To ensure stability and activity, Metachromin X should be stored as a lyophilized powder at -20°C. For experimental use, prepare a stock solution in DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles. When handling, always use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: Why am I observing high variability in my cell viability (e.g., MTT, CellTiter-Glo) assays?

High variability in cell viability assays can stem fr

Technical Support Center: In-Vivo Delivery of Antisense Oligonucleotides (ASOs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the in-vivo delivery of Antisense Oligonucleotides (ASOs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in-vivo delivery of ASOs?

The primary challenges for in-vivo delivery of unmodified ASOs include rapid degradation by nucleases, poor cellular uptake, and rapid renal clearance. Chemical modifications and specialized delivery systems are often necessary to overcome these hurdles.

Q2: What are the most common chemical modifications used to enhance ASO stability and efficacy?

To increase nuclease resistance and binding affinity, ASOs are commonly modified. The most prevalent modifications include a phosphorothioate (PS) backbone, which replaces a non-bridging oxygen with sulfur, and various 2' sugar modifications like 2'-O-methoxyethyl (2'-MOE), 2'-O-methyl, and locked nucleic acid (LNA).

Q3: How can I improve the cellular uptake of my ASOs in target tissues?

Improving cellular uptake can be achieved through several strategies:

  • Conjugation: Attaching a targeting ligand, such as N-acetylgalactosamine (GalNAc), can facilitate receptor-mediated endocytosis in specific cell types, like hepatocytes.

  • Formulation: Encapsulating ASOs in lipid nanoparticles (LNPs) or other nanocarriers can protect them from degradation and enhance their delivery to target tissues.

  • Chemical Modifications: Certain modifications, like 2'-MOE, can enhance binding to plasma proteins, which can aid in tissue distribution.

Q4: What are the potential off-target effects of ASOs, and how can they be minimized?

Off-target effects can arise from hybridization to unintended mRNA sequences or from non-specific protein binding. To minimize these effects:

  • Sequence Design: Utilize bioinformatics tools to screen for potential off-target hybridization sites.

  • Chemical Modifications: Certain modifications can reduce non-specific protein interactions.

  • Dose Optimization: Use the lowest effective dose to minimize the potential for off-target effects.

Troubleshooting Guides

Issue 1: Poor ASO Efficacy in Animal Models

If you are observing lower than expected efficacy with your ASO in an in-vivo study, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Rapid Degradation 1. Verify the chemical modifications of your ASO (e.g., PS backbone, 2' modifications). 2. Consider reformulating the ASO in a protective delivery vehicle like an LNP.
Inefficient Delivery 1. Assess the biodistribution of your ASO using a labeled oligo. 2. If using a targeting ligand (e.g., GalNAc), confirm the expression of the target receptor in your tissue of interest. 3. Optimize the route of administration for your target organ.
Suboptimal Dose 1. Perform a dose-response study to identify the optimal ASO concentration. 2. Ensure the dosing frequency is appropriate based on the half-life of your ASO.
Poor Cellular Uptake 1. Consider conjugation to a cell-penetrating peptide or a targeting ligand. 2. Evaluate the formulation of your delivery vehicle for optimal cell entry.

Issue 2: Observed Toxicity in Animal Models

Toxicity can manifest as weight loss, changes in organ function (e.g., elevated liver enzymes), or injection site reactions.

Potential Cause Troubleshooting Step
Hybridization-Dependent Toxicity 1. Perform a thorough bioinformatics analysis to identify and redesign sequences with potential off-target binding. 2. Reduce the dose of the ASO.
Hybridization-Independent Toxicity 1. Some chemical modifications (e.g., high PS content) can lead to non-specific protein binding and immune stimulation. Consider alternative modifications or a different ASO design. 2. Evaluate the purity of your ASO preparation for contaminants.
Delivery Vehicle Toxicity 1. If using a formulation, assess the toxicity of the vehicle alone (e.g., empty LNPs). 2. Optimize the formulation to reduce the concentration of potentially toxic components.

Experimental Protocols

Protocol 1: General Workflow for In-Vivo ASO Efficacy Study

This protocol outlines a general workflow for assessing the efficacy of an ASO in a rodent model.

G cluster_preclinical Pre-clinical Preparation cluster_invivo In-Vivo Experiment cluster_exvivo Ex-Vivo Analysis cluster_data Data Analysis aso_design ASO Sequence Design & Synthesis formulation ASO Formulation / Conjugation aso_design->formulation dosing ASO Administration (e.g., IV, SC) formulation->dosing animal_model Animal Model Acclimation animal_model->dosing monitoring Animal Monitoring (Weight, Health) dosing->monitoring tissue_collection Tissue Collection at Endpoint monitoring->tissue_collection rna_extraction RNA Extraction from Tissues tissue_collection->rna_extraction protein_analysis Western Blot for Target Protein tissue_collection->protein_analysis qpcr qPCR for Target mRNA Levels rna_extraction->qpcr data_analysis Statistical Analysis of Results qpcr->data_analysis protein_analysis->data_analysis conclusion Conclusion on ASO Efficacy data_analysis->conclusion

Caption: Workflow for an in-vivo ASO efficacy study.

Protocol 2: ASO Mechanism of Action - RNase H-mediated mRNA Degradation

This diagram illustrates the primary mechanism of action for many ASOs, which involves the recruitment of RNase H to degrade the target mRNA.

G cluster_cell Cellular Environment aso Antisense Oligonucleotide (ASO) duplex ASO:mRNA Duplex aso->duplex Hybridization mrna Target mRNA mrna->duplex cleavage mRNA Cleavage duplex->cleavage Recruits rnaseh RNase H rnaseh->cleavage degradation mRNA Degradation Products cleavage->degradation no_translation Inhibition of Protein Translation cleavage->no_translation

Caption: RNase H-mediated degradation of target mRNA by an ASO.

Protocol 3: Troubleshooting Logic for Poor ASO Efficacy

This decision tree provides a logical workflow for troubleshooting experiments where the ASO is not producing the desired effect.

G start Poor ASO Efficacy Observed check_delivery Is ASO reaching target tissue? start->check_delivery check_stability Is ASO stable in-vivo? check_delivery->check_stability Yes optimize_formulation Optimize Delivery Vehicle check_delivery->optimize_formulation No check_dose Is the dose sufficient? check_stability->check_dose Yes check_stability->optimize_formulation No check_uptake Is ASO taken up by cells? check_dose->check_uptake Yes increase_dose Increase Dose / Frequency check_dose->increase_dose No redesign_aso Redesign ASO Sequence check_uptake->redesign_aso No success Efficacy Achieved check_uptake->success Yes redesign_aso->start optimize_formulation->start increase_dose->start add_ligand Add Targeting Ligand add_ligand->start

Caption: Decision tree for troubleshooting poor ASO efficacy.

Challenges in the chemical synthesis of "Metachromins X" analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the chemical synthesis of Metachromin X analogs. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Metachromin X analogs and similar sesquiterpenoid quinones.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Coupling Reaction (e.g., Sesquiterpene and Quinone Moieties) 1. Incomplete activation of the coupling partners. 2. Steric hindrance at the reaction site. 3. Suboptimal reaction temperature or time. 4. Catalyst deactivation.1. Ensure anhydrous and inert reaction conditions. Use freshly prepared or titrated organometallic reagents. 2. Consider using a less bulky protecting group or a more reactive derivative of the coupling partners. 3. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 4. Use a higher catalyst loading or a different ligand. Ensure all reagents and solvents are free of impurities that could poison the catalyst.
Formation of Multiple Byproducts 1. Lack of regioselectivity in the coupling or functionalization steps. 2. Over-oxidation or decomposition of the quinone ring. 3. Side reactions of functional groups on the sesquiterpene backbone.1. Employ directing groups or perform the reaction at a lower temperature to enhance selectivity. 2. Use a milder oxidizing agent or perform the oxidation as the final step. Keep the reaction time to a minimum. 3. Protect sensitive functional groups (e.g., alcohols, alkenes) prior to reactions that might affect them.
Difficulty in Product Purification 1. Co-elution of the product with starting materials or byproducts on silica gel chromatography. 2. Decomposition of the product on silica gel. 3. Product is an oil and difficult to crystallize.1. Try a different solvent system for chromatography or consider reverse-phase chromatography. 2. Deactivate the silica gel with a small percentage of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina or Florisil. 3. Attempt purification by preparative HPLC. If the product is an oil, try co-evaporation with a high-boiling point solvent to remove residual solvents, followed by high vacuum.
Product Decomposition upon Storage 1. Quinones are susceptible to reduction and polymerization. 2. Light or air sensitivity.1. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C or -80°C). 2. Protect the compound from light by storing it in an amber vial.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of Metachromin X analogs?

A1: The key challenges in the synthesis of Metachromin X analogs typically lie in two areas: the stereoselective construction of the sesquiterpene core and the efficient coupling of the sesquiterpene moiety to the quinone or hydroquinone precursor. Careful control of reaction conditions to achieve the desired stereochemistry in the decalin ring system is crucial. The subsequent coupling reaction often requires optimization to maximize yield and minimize byproduct formation.

Q2: How can I improve the stability of the quinone moiety during the synthesis?

A2: The quinone ring is susceptible to both reduction and nucleophilic attack. It is often advantageous to carry the quinone precursor as a more stable hydroquinone, protected with methyl or other suitable groups, throughout the initial synthetic steps. The final oxidation to the quinone should be performed as one of the last steps using mild oxidizing agents like ceric ammonium nitrate (CAN) or silver(I) oxide to avoid degradation.

Q3: What analytical techniques are most useful for characterizing Metachromin X analogs?

A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of Metachromin X analogs. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are critical for determining the connectivity and stereochemistry of the molecule. FT-IR spectroscopy can confirm the presence of key functional groups like carbonyls (C=O) and hydroxyls (O-H).

Q4: Are there any specific safety precautions I should take when working with quinones and their precursors?

A4: Yes, many quinones and their precursors can be toxic and are often skin and respiratory irritants. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Quantitative Data Summary

Disclaimer: The following data is illustrative and based on typical yields for the synthesis of sesquiterpenoid quinones. Actual yields for specific Metachromin X analogs may vary.

Reaction Step Description Typical Yield Range (%) Purity (%)
1. Sesquiterpene Core SynthesisMulti-step synthesis to construct the decalin ring system.15 - 30 (over several steps)>95
2. Coupling ReactionCoupling of the sesquiterpene fragment with a protected hydroquinone.50 - 70>90
3. DeprotectionRemoval of protecting groups from the hydroquinone moiety.80 - 95>95
4. OxidationOxidation of the hydroquinone to the final quinone product.70 - 90>98 (after purification)

Experimental Protocols

Disclaimer: The following protocols are generalized and should be adapted based on the specific Metachromin X analog being synthesized. The total synthesis of Metachromin X was reported in Bioorganic & Medicinal Chemistry, 2020, 28(2), 115233, which should be consulted for specific details if accessible.

Protocol 1: General Procedure for Coupling of a Sesquiterpene Aldehyde with a Lithiated Hydroquinone Ether

  • Dissolve the protected hydroquinone ether (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise and stir the mixture for 1 hour at -78°C.

  • Add a solution of the sesquiterpene aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78°C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Oxidation of a Hydroquinone to a Quinone using Ceric Ammonium Nitrate (CAN)

  • Dissolve the hydroquinone precursor (1.0 equivalent) in a mixture of acetonitrile and water (3:1).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of ceric ammonium nitrate (2.2 equivalents) in water dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30-60 minutes, monitoring the disappearance of the starting material by TLC.

  • Dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final quinone.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Metachromin X Analog cluster_purification_analysis Purification & Analysis start Starting Materials (Sesquiterpene Precursor & Protected Hydroquinone) step1 Sesquiterpene Core Synthesis start->step1 Multi-step step2 Coupling Reaction step1->step2 step3 Deprotection step2->step3 step4 Oxidation step3->step4 product Metachromin X Analog step4->product purification Purification (Column Chromatography, HPLC) product->purification analysis Structural Analysis (NMR, HRMS, IR) purification->analysis

Caption: General experimental workflow for the synthesis of Metachromin X analogs.

signaling_pathway cluster_pathway Metachromin-Induced Cell Cycle Arrest metachromin Metachromin X Analogs dna_damage DNA Damage metachromin->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Stabilization & Activation atm_atr->p53 p21 p21 Expression p53->p21 cdk CDK/Cyclin Complex Inhibition p21->cdk arrest S/G2/M Phase Arrest cdk->arrest

Caption: Simplified signaling pathway for Metachromin-induced S/G2/M cell cycle arrest.

Ensuring reproducibility in "Metachromins X" biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Metachromins X Technical Support Center

Introduction

Welcome to the technical support center for this compound, a novel class of potent and selective ATP-competitive kinase inhibitors targeting the M-Kinase signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and accuracy of their biological assays involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are this compound and what is their mechanism of action?

A1: this compound are a series of synthetic small molecules designed to specifically inhibit the catalytic activity of M-Kinase, a key serine/threonine kinase in the MAPK/ERK signaling cascade. By competing with ATP for binding to the kinase's active site, this compound effectively block the phosphorylation of downstream substrates, leading to an inhibition of cell proliferation and survival in M-Kinase-dependent cell lines.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound are supplied as a lyophilized powder. For optimal stability, it is recommended to store the lyophilized powder at -20°C. For experimental use, a stock solution should be prepared by dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. This stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Further dilutions into aqueous buffers or cell culture media should be made immediately before use.

Q3: Are this compound cytotoxic?

A3: this compound exhibit selective cytotoxicity towards cell lines with activating mutations in the M-Kinase pathway. However, as with any investigational compound, it is crucial to determine the specific cytotoxic profile in your cell line of interest. It is recommended to perform a dose-response cell viability assay to determine the IC50 value and to observe for any non-specific toxicity at higher concentrations.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: High Variability in Cell-Based Assay Results

Q: My cell proliferation assay (e.g., MTT, CellTiter-Glo®) is showing high variability between replicate wells and between experiments. What could be the cause?

A: High variability in cell-based assays is a common issue that can stem from several factors.[1][2][3][4] Here's a systematic approach to troubleshooting:

  • Cell Seeding and Health:

    • Inconsistent Cell Number: Ensure you are using a precise method for cell counting and seeding. Automated cell counters can reduce variability compared to manual hemocytometers.

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.[2]

    • Cell Confluency: Plate cells at a consistent density to ensure they are in the exponential growth phase during the experiment.[4] Over-confluent or sparse cultures will respond differently to treatment.

  • Compound Handling:

    • Solubility Issues: this compound may precipitate if the final DMSO concentration in the media is too high or if the compound is not fully dissolved in the stock solution. Visually inspect for precipitates and ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.

    • Pipetting Errors: Use calibrated pipettes and proper technique, especially for serial dilutions. For 96-well or 384-well plates, consider using automated liquid handlers to minimize human error.

  • Assay Conditions:

    • "Edge Effect": Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[4] To mitigate this, avoid using the outer wells for experimental data or fill them with sterile PBS or media to create a humidity barrier.[4]

    • Incubation Time: Ensure consistent incubation times with the compound and with the assay reagent.

  • Contamination:

    • Mycoplasma Contamination: This is a common and often undetected source of variability in cell culture experiments.[2] Regularly test your cell lines for mycoplasma.

Issue 2: Inconsistent IC50 Values for this compound

Q: I am determining the IC50 value for this compound, but the value shifts significantly between experiments. Why is this happening?

A: Inconsistent IC50 values are often related to variations in experimental setup.[5]

  • ATP Concentration (In Vitro Kinase Assays): The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay.[5] To obtain comparable results, it is crucial to use a consistent ATP concentration, ideally at or near the Km value for the M-Kinase enzyme.[5]

  • Enzyme/Substrate Concentration (In Vitro Kinase Assays): Variations in the concentration of the recombinant M-Kinase or its substrate can also alter the perceived IC50 value.

  • Cell Density (Cell-Based Assays): The initial cell density can affect the drug's efficacy. Higher cell densities may require higher concentrations of the compound to achieve the same level of inhibition.

  • Curve Fitting: The method used to calculate the IC50 can impact the result. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit your dose-response data.[6][7] Ensure that your concentration range adequately covers the top and bottom plateaus of the curve to allow for accurate fitting.[8]

Issue 3: Weak or No Signal in Western Blot for Downstream Target Phosphorylation

Q: I am treating cells with this compound and performing a Western blot to detect the phosphorylation of a downstream target, but I am seeing a very weak or no signal for the phosphorylated protein. What should I do?

A: This issue can be due to problems with the antibody, the protein sample, or the Western blot procedure itself.[9][10][11][12]

  • Antibody Issues:

    • Primary Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[9][11]

    • Antibody Activity: The antibody may have lost activity due to improper storage or multiple freeze-thaw cycles.[9] Test the antibody on a positive control lysate known to have high levels of the phosphorylated target.[11]

  • Protein Sample:

    • Low Target Protein Abundance: The phosphorylated form of the target may be transient or low in abundance. Ensure you are stimulating the pathway appropriately before treating with this compound to get a robust basal signal. You may also need to load more protein onto the gel.[9][11]

    • Sample Degradation: It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. Also, include protease inhibitors to prevent protein degradation.[11]

  • Western Blot Protocol:

    • Inefficient Protein Transfer: Confirm successful transfer of proteins from the gel to the membrane by staining the membrane with Ponceau S before blocking.[10][11]

    • Blocking Buffer: Some blocking agents, like non-fat dry milk, can mask certain phospho-epitopes.[12] Try switching to a different blocking buffer, such as bovine serum albumin (BSA), or use a commercially available blocking buffer optimized for phosphoprotein detection.

    • Substrate and Exposure: Ensure your ECL substrate has not expired and try increasing the exposure time.[9]

Experimental Protocols

1. Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed to determine the IC50 of this compound in an adherent cell line.

  • Cell Seeding:

    • Trypsinize and count cells that are in the exponential growth phase.

    • Dilute the cell suspension to the desired concentration (e.g., 5,000 cells/100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in cell culture media from your 10 mM DMSO stock. A common starting concentration is 10 µM, followed by 1:3 serial dilutions.

    • Include a vehicle control (media with the same final concentration of DMSO) and a positive control for cell death (e.g., staurosporine).

    • Carefully remove the media from the cells and add 100 µL of the media containing the different concentrations of this compound.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the inhibitor concentration.

    • Use a non-linear regression model (four-parameter variable slope) to fit the curve and determine the IC50 value.

2. Western Blot Analysis of M-Kinase Pathway Inhibition

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 2 hours).

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate Y) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

FormSolventStorage TemperatureStability
Lyophilized PowderN/A-20°C12 months
10 mM Stock SolutionDMSO-80°C6 months (minimize freeze-thaw)
Working DilutionsAqueous Buffer/Media4°CUse immediately; do not store

Table 2: Troubleshooting Common Western Blot Issues

IssuePotential CauseRecommended Solution
No or Weak Signal Insufficient primary antibodyIncrease antibody concentration or incubate overnight at 4°C.[9][11]
Low target protein abundanceLoad more protein per lane; use a positive control.[11]
Inefficient protein transferCheck transfer with Ponceau S stain.[10][11]
High Background Primary antibody concentration too highReduce antibody concentration.[10]
Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA).[9][12]
Inadequate washingIncrease the number and duration of wash steps.[10]
Multiple Bands Non-specific antibody bindingOptimize antibody dilution; use a more specific antibody.
Protein degradationEnsure protease inhibitors are in the lysis buffer.[11]

Visualizations

M_Kinase_Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates M_Kinase M_Kinase MEK->M_Kinase Phosphorylates Substrate_Y Substrate_Y M_Kinase->Substrate_Y Phosphorylates p_Substrate_Y p_Substrate_Y Substrate_Y->p_Substrate_Y Proliferation_Survival Proliferation_Survival p_Substrate_Y->Proliferation_Survival Promotes Metachromins_X Metachromins_X

Caption: The M-Kinase signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Cells Prepare Cells (Culture & Passage) Prepare_Compound Prepare this compound (Stock & Dilutions) Treat_Cells Treat Cells with This compound Prepare_Compound->Treat_Cells Seed_Plate Seed Cells in Microplate Seed_Plate->Treat_Cells Incubate Incubate (e.g., 72h) Treat_Cells->Incubate Add_Reagent Add Assay Reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Read_Plate Read Plate (Luminescence) Add_Reagent->Read_Plate Calculate_IC50 Normalize Data & Calculate IC50 Read_Plate->Calculate_IC50

Caption: General workflow for determining the IC50 of this compound in a cell-based assay.

Troubleshooting_Tree Check_Cells Check Cell Culture (Passage #, Mycoplasma) Cells_OK Cells OK? Check_Cells->Cells_OK Check_Assay Review Assay Protocol (Seeding, Edge Effect) Assay_OK Assay OK? Check_Assay->Assay_OK Check_Compound Verify Compound (Solubility, Dilutions) Compound_OK Compound OK? Check_Compound->Compound_OK Cells_OK->Check_Assay Yes Solution_Cells Use new, low passage cells. Test for mycoplasma. Cells_OK->Solution_Cells No Assay_OK->Check_Compound Yes Solution_Assay Refine seeding protocol. Avoid outer wells. Assay_OK->Solution_Assay No Solution_Compound Prepare fresh stock. Check final DMSO %. Compound_OK->Solution_Compound No End Problem Resolved Compound_OK->End Yes Solution_Cells->End Solution_Assay->End Solution_Compound->End

Caption: Decision tree for troubleshooting inconsistent results in this compound assays.

References

Interpreting unexpected results from "Metachromins X" experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metachromin X, a novel kinase inhibitor targeting the pro-survival Kinase Y (KY) for the induction of apoptosis in cancer cells. This resource provides troubleshooting guidance for unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm observing lower than expected rates of apoptosis in my cancer cell line after Metachromin X treatment. What could be the cause?

A1: Lower than anticipated apoptosis could stem from several factors, ranging from experimental setup to specific cellular responses. Here are some potential causes and troubleshooting steps:

  • Suboptimal Drug Concentration: The IC50 value for Metachromin X can vary between cell lines. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific model.

  • Incorrect Assay Timing: Apoptosis is a dynamic process. The peak apoptotic response can vary. A time-course experiment is recommended to identify the optimal treatment duration.[1]

  • Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to kinase inhibitors.[2] This could be due to mutations in the KY kinase or upregulation of alternative survival pathways.

  • Assay Sensitivity: The method used to detect apoptosis is critical. For instance, Annexin V staining is an early marker, while TUNEL assays detect later-stage DNA fragmentation.[3][4] Using multiple assays to confirm results is best practice.[1][5]

Troubleshooting Workflow for Low Apoptosis:

Caption: Troubleshooting logic for low apoptosis rates.

Q2: After treating cells with Metachromin X, I see an increase in the phosphorylation of a downstream marker that should be inhibited. Why is this happening?

A2: This paradoxical effect can be perplexing but may indicate the activation of a compensatory signaling pathway. When a primary survival pathway is inhibited, cancer cells can sometimes adapt by upregulating an alternative pathway to promote survival.

Potential Explanations:

  • Feedback Loops: Inhibition of KY kinase may relieve negative feedback on an alternative kinase, leading to its activation.

  • Off-Target Effects: While designed to be specific, at higher concentrations, Metachromin X might have off-target effects on other kinases, leading to unexpected signaling.[6]

  • Cellular Context: The wiring of signaling pathways can differ significantly between cell lines.

Proposed Signaling Pathway and Compensatory Mechanism:

SignalingPathway cluster_0 Standard Pathway cluster_1 Compensatory Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor KY_Kinase KY Kinase Receptor->KY_Kinase Downstream_Survival Downstream Survival (e.g., p-Substrate A) KY_Kinase->Downstream_Survival Alternative_Kinase Alternative Kinase Z KY_Kinase->Alternative_Kinase Negative Feedback Apoptosis_Inhibition Apoptosis Inhibition Downstream_Survival->Apoptosis_Inhibition Alternative_Survival Alternative Survival (e.g., p-Substrate B) Alternative_Kinase->Alternative_Survival Alternative_Survival->Apoptosis_Inhibition Metachromin_X Metachromin X Metachromin_X->KY_Kinase

Caption: Compensatory pathway activation with Metachromin X.

Q3: My experimental results with Metachromin X are highly variable across different cancer cell lines. How should I interpret this?

A3: Variability in drug response across different cell lines is common in cancer research and often reflects the genetic and phenotypic heterogeneity of tumors.

Key Factors Contributing to Variable Responses:

FactorDescriptionRecommended Action
Genetic Background Cell lines possess different mutations and gene expression profiles that can influence drug sensitivity.[2]Characterize the genomic landscape of your cell lines (e.g., sequencing, expression analysis).
KY Kinase Expression Levels The expression level of the target kinase, KY, can vary, impacting the efficacy of Metachromin X.Quantify KY kinase expression levels in each cell line via Western blot or qPCR.
Drug Efflux Pumps Some cell lines may overexpress drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of Metachromin X.Use inhibitors of efflux pumps to see if sensitivity to Metachromin X is restored.
Cell Culture Conditions Differences in media, serum, and cell density can affect experimental outcomes.Standardize cell culture protocols across all experiments.
Q4: I've noticed a precipitate forming in my cell culture media after adding Metachromin X. What should I do?

A4: Drug precipitation in cell culture media can significantly impact your results by reducing the effective concentration of the compound.[7]

Common Causes and Solutions:

  • Solubility Limits: Metachromin X may have limited solubility in aqueous solutions. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).

  • Temperature Shifts: Changes in temperature can cause components of the media or the drug itself to precipitate. Warm the media to 37°C before adding Metachromin X.

  • Media Components: Certain components in the cell culture media can interact with the drug, leading to precipitation.[8][9] Consider using a different media formulation or serum-free media if appropriate.

  • pH Changes: Fluctuations in the pH of the media can affect drug solubility. Ensure your incubator's CO2 levels are stable.

Q5: My Western blot results for the phosphorylation of KY kinase are inconsistent. How can I improve the reliability of my blots?

A5: Detecting changes in protein phosphorylation by Western blot can be challenging due to the transient nature of this post-translational modification.[10]

Tips for Reliable Phospho-Westerns:

  • Sample Preparation is Key:

    • Work quickly and keep samples on ice to minimize phosphatase activity.[11]

    • Always include phosphatase and protease inhibitors in your lysis buffer.[10][12]

  • Buffer Choice:

    • Avoid using phosphate-buffered saline (PBS) as the phosphate can interfere with the binding of some phospho-specific antibodies. Use Tris-buffered saline (TBS) instead.[13]

  • Blocking Agents:

    • Milk can sometimes contain proteins that cross-react with phospho-specific antibodies. Bovine serum albumin (BSA) is often a better choice for blocking.[11]

  • Antibody Validation:

    • Use a positive control (e.g., cells treated with a known activator of the KY pathway) and a negative control (e.g., phosphatase-treated lysates) to validate your phospho-specific antibody.[11][13]

  • Loading Control:

    • Always probe for total KY kinase as a loading control to normalize the phospho-signal.[10][13]

Experimental Protocols

Protocol 1: Dose-Response Assay for Metachromin X using MTT
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Metachromin X in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-KY Kinase
  • Cell Lysis: After treatment with Metachromin X, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-KY kinase (diluted in 5% BSA in TBST) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To assess total KY kinase, the membrane can be stripped and reprobed with an antibody for total KY kinase.[13]

References

"Metachromins X" interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metachromins X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference of this compound with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What are this compound and what are their general properties?

This compound are a class of synthetic small molecules under investigation for their therapeutic potential. Due to their chemical structure, they possess inherent color and fluorescence, which may impact certain laboratory assays. They have also been observed to bind non-specifically to proteins and nucleic acids under certain experimental conditions.

Q2: How can a colored compound like this compound interfere with colorimetric assays?

In colorimetric assays, such as ELISA, the final readout is a measure of absorbance at a specific wavelength. If this compound are present in the sample and absorb light at or near the same wavelength as the assay's chromogenic substrate, it can lead to falsely elevated readings.

Q3: Can this compound affect fluorescence-based assays?

Yes. This compound exhibit intrinsic fluorescence, which can interfere with assays that rely on fluorescent detection, such as quantitative PCR (qPCR) with fluorescent dyes and flow cytometry.[1] This can lead to high background signals or false-positive results.

Q4: Is it possible for this compound to interfere with immunoassays like Western blotting and ELISA?

Yes, interference is possible through several mechanisms. Non-specific binding of this compound to antibodies or the target protein can either block the intended binding sites, leading to weaker signals, or cause non-specific signal in unexpected locations.[2][3]

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: High background or false-positive results.

Potential Cause Troubleshooting Steps
This compound Absorbance: The inherent color of this compound interferes with the absorbance reading of the colorimetric substrate.[4]1. Run a "this compound only" control: Prepare wells containing only the sample diluent and this compound at the same concentration used in the experiment. Subtract the average absorbance of these control wells from the absorbance of your experimental wells. 2. Use a different substrate: If possible, switch to a substrate that produces a color read at a wavelength where this compound has minimal absorbance.
Non-specific Binding: this compound may be binding non-specifically to the plate, capture antibody, or detection antibody.[3]1. Optimize blocking: Increase the concentration or incubation time of the blocking buffer. Consider using a different blocking agent (e.g., switching from BSA to non-fat dry milk or vice versa).[2][3] 2. Increase washing steps: Add extra wash steps after sample and antibody incubations to remove non-specifically bound this compound.[5]

Experimental Protocol: ELISA Interference Control

  • Prepare a dilution series of this compound in the assay buffer.

  • Add these dilutions to wells of a new ELISA plate.

  • Add the chromogenic substrate according to the manufacturer's protocol.

  • Read the absorbance at the recommended wavelength.

  • This will determine the absorbance contribution of this compound at different concentrations.

Western Blotting

Issue: Non-specific bands or high background on the membrane.

Potential Cause Troubleshooting Steps
Non-specific Binding to Membrane: this compound may bind to the PVDF or nitrocellulose membrane.1. Optimize blocking: Increase blocking time or try a different blocking agent.[2] 2. Increase washing stringency: Add a detergent like Tween-20 to your wash buffer and increase the number and duration of washes.[2]
Interaction with Antibodies: this compound may be non-specifically interacting with the primary or secondary antibodies.1. Pre-clear the antibody: Incubate the diluted antibody with a membrane strip that has only blocking buffer to capture any non-specifically binding components. 2. Run an antibody-only control: Incubate a lane with only the primary and secondary antibodies (no protein lysate) to see if this compound causes them to bind to the membrane.

Diagram: Western Blot Workflow for Troubleshooting this compound Interference

WB_Troubleshooting start Start: High Background in Western Blot step1 Run Control: Lane with this compound and no lysate start->step1 step2 Optimize Blocking: Increase time or change agent step1->step2 If background present end_fail Result: Interference Persists step1->end_fail If no background, issue is with lysate step3 Increase Washing: Add detergent, increase duration step2->step3 step4 Pre-clear Antibody: Incubate with blocked membrane step3->step4 end_success Result: Clean Blot step4->end_success PCR_Inhibition_Logic start Suspected PCR Inhibition step1 Run a serial dilution of the template DNA start->step1 decision1 Is the Cq shift less than 3.3 cycles for a 10-fold dilution? step1->decision1 result_inhibition Inhibition is likely decision1->result_inhibition Yes result_no_inhibition Inhibition is unlikely decision1->result_no_inhibition No Flow_Gating_Strategy P1 Total Events P2 Singlets (FSC-A vs FSC-H) P1->P2 Doublet Discrimination P3 Live Cells (Viability Dye) P2->P3 Viability Gating P4 This compound Negative Gate (Unstained Control) P3->P4 Artifact Exclusion P5 Population of Interest (e.g., CD3+ vs CD4+) P4->P5 Analysis

References

Validation & Comparative

A Comparative Guide: Metachromin C vs. Camptothecin as Topoisomerase I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Metachromin C and Camptothecin, two potent inhibitors of Topoisomerase I (TOPO I), a critical enzyme in DNA replication and a key target in cancer therapy. This document synthesizes experimental data on their efficacy, delves into their mechanisms of action, and provides detailed experimental protocols for their evaluation.

At a Glance: Metachromin C vs. Camptothecin

FeatureMetachromin CCamptothecin
Source Marine Sponge (Hippospongia metachromia)"Happy Tree" (Camptotheca acuminata)[1]
Primary Target Topoisomerase I[2]Topoisomerase I[1]
Mechanism of Action Competes with DNA for binding to TOPO I, inhibiting its activity and leading to single-strand DNA breaks.[2]Stabilizes the covalent TOPO I-DNA complex, preventing DNA re-ligation and causing single-strand breaks that can convert to double-strand breaks during replication.[1][3]
Downstream Effects Induces S-phase cell cycle arrest and activates the DNA Damage Response (DDR) pathway.[2]Induces S-phase specific cytotoxicity and apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[3]
Additional Activities Exhibits anti-angiogenic and anti-metastatic properties.[2]Well-established anti-cancer agent with several derivatives (e.g., topotecan, irinotecan) in clinical use.[1]

Quantitative Analysis: Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Metachromin C and Camptothecin against various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.

Metachromin C: IC50 Values in Pancreatic Cancer Cell Lines
Cell Line24h (µM)48h (µM)72h (µM)
PANC-1 -24.513.3
BxPC-3 16.99.28.2
MIA PaCa-2 -16.214.1
AsPC-1 -24.513.3
Data from a study on the antitumor activity of Metachromin C.[2]
Camptothecin: IC50 Values
Assay/Cell LineIC50
TOPO I Inhibition (cell-free) 0.679 µM
HT-29 (colon carcinoma) 10 nM
It is important to note that the cell-free assay measures direct enzyme inhibition, while the cell line data reflects cytotoxicity.

Mechanism of Action and Signaling Pathways

Both Metachromin C and Camptothecin target TOPO I, but their downstream cellular effects are mediated through distinct signaling cascades.

Metachromin C: TOPO I Inhibition and DNA Damage Response

Metachromin C acts as a TOPO I inhibitor, leading to an accumulation of single-strand DNA breaks.[2] This DNA damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and orchestrates a response that can include cell cycle arrest and apoptosis.[2] Key proteins activated in this pathway following Metachromin C treatment include ATM, ATR, and p53.[2] The sustained presence of DNA damage can ultimately lead to programmed cell death.

Metachromin_C_Pathway MetC Metachromin C TOPO1 TOPO I MetC->TOPO1 inhibits DNA_ssb DNA Single-Strand Breaks TOPO1->DNA_ssb causes DDR DNA Damage Response (DDR) DNA_ssb->DDR activates ATM_ATR ATM / ATR DDR->ATM_ATR activates CellCycleArrest S-Phase Cell Cycle Arrest DDR->CellCycleArrest p53 p53 ATM_ATR->p53 activates Apoptosis Apoptosis p53->Apoptosis

Metachromin C signaling pathway.
Camptothecin: Stabilizing the TOPO I-DNA Complex and Inducing Apoptosis

Camptothecin functions by trapping the TOPO I enzyme in a covalent complex with DNA.[1] This prevents the re-ligation of the DNA strand, leading to single-strand breaks that are converted into cytotoxic double-strand breaks during DNA replication.[3] The resulting DNA damage can initiate apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is triggered by the activation of death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.

Camptothecin_Pathway CPT Camptothecin TOPO1_DNA TOPO I-DNA Complex CPT->TOPO1_DNA stabilizes DNA_breaks DNA Strand Breaks TOPO1_DNA->DNA_breaks causes Intrinsic Intrinsic Pathway (Mitochondrial) DNA_breaks->Intrinsic activates Extrinsic Extrinsic Pathway (Death Receptor) DNA_breaks->Extrinsic activates Casp9 Caspase-9 Intrinsic->Casp9 activates Casp8 Caspase-8 Extrinsic->Casp8 activates Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Camptothecin-induced apoptosis pathways.

Experimental Workflow for Comparison

A robust comparison of Metachromin C and Camptothecin would involve a series of standardized assays. The following workflow outlines a typical experimental approach.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis TOPO1_assay TOPO I Cleavage Assay IC50_calc IC50 Determination TOPO1_assay->IC50_calc MTT_assay Cell Viability Assay (MTT) MTT_assay->IC50_calc Apoptosis_assay Apoptosis Assay (Annexin V/PI) Apoptosis_quant Quantification of Apoptosis Apoptosis_assay->Apoptosis_quant Mechanism_study Mechanism of Action Studies (Western Blot, Flow Cytometry) IC50_calc->Mechanism_study Apoptosis_quant->Mechanism_study start Select Cancer Cell Lines treat Treat cells with Metachromin C & Camptothecin (Dose-response and Time-course) start->treat treat->TOPO1_assay treat->MTT_assay treat->Apoptosis_assay

References

A Comparative Analysis of Metachromin X and Doxorubicin in the Context of Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pre-clinical efficacy and mechanisms of action of Metachromin X (likely Metachromin C) and the established chemotherapeutic agent, doxorubicin, in pancreatic cancer models.

Pancreatic cancer remains a formidable challenge in oncology, with a pressing need for novel therapeutic agents that can overcome its inherent resistance to treatment. This guide delves into the available data for Metachromin X, a marine-derived compound, and compares it with doxorubicin, an anthracycline antibiotic that has been a component of various cancer treatment regimens. While direct comparative studies are not yet available, this document synthesizes existing pre-clinical findings to offer a parallel assessment of their potential.

Efficacy and Cytotoxicity

The in vitro efficacy of a compound against cancer cell lines is a crucial initial indicator of its potential. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of Metachromin C and the clinical response rates of doxorubicin in pancreatic cancer.

Table 1: In Vitro Efficacy of Metachromin C Against Pancreatic Cancer Cell Lines

Cell LineIC50 (µM) at 48 hours
BxPC-39.2[1]
MiaPaCa-214.1[1]
AsPC-113.3[1]
PANC-1Not explicitly stated, but significant inhibition observed[1]

Data derived from MTT assays.[1]

Table 2: Clinical Efficacy of Doxorubicin in Advanced Pancreatic Cancer

Treatment LineRegimenObjective Response Rate (ORR)Median Overall Survival (OS)
Third-lineNonpegylated liposomal doxorubicin monotherapy7.1%[2]2.1 months[2]
First-line (in combination)FOLFIRINOX (includes doxorubicin)Not explicitly stated for doxorubicin alone11.1 months[3]

It is important to note that doxorubicin is often used in combination therapies, and its efficacy as a monotherapy in pancreatic cancer is limited.[2]

Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their anti-cancer effects is fundamental for their development and potential combination with other therapies.

Metachromin C: Targeting the Cell Cycle

Metachromin C has been shown to induce cell cycle arrest in pancreatic cancer cells.[4] The primary mechanism appears to be the blockage of cells in the S phase of the cell cycle, which is the phase of DNA synthesis.[4] Molecular docking studies suggest that Metachromin C may exert this effect by competing with DNA for the binding site of Topoisomerase 1 (TOPO 1), an enzyme crucial for DNA replication and repair.[4]

Metachromin_C_Pathway Metachromin_C Metachromin C TOPO1 Topoisomerase 1 (TOPO 1) Metachromin_C->TOPO1 Inhibits S_Phase_Arrest S Phase Arrest DNA_Replication DNA Replication TOPO1->DNA_Replication Enables TOPO1->S_Phase_Arrest Leads to Cell_Cycle_Progression Cell Cycle Progression DNA_Replication->Cell_Cycle_Progression

Caption: Proposed mechanism of Metachromin C in pancreatic cancer.

Doxorubicin: A Multi-faceted Approach to Cell Death

Doxorubicin's mechanism of action is more complex and involves several pathways to induce cancer cell death.[5][6] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which disrupts DNA replication and transcription.[5]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and Topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[6][7]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[5][8]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TOPO2 Topoisomerase II Doxorubicin->TOPO2 Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNA_Damage DNA Damage DNA->DNA_Damage TOPO2->DNA_Damage Leads to ROS->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Key mechanisms of action for doxorubicin.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial.

Metachromin C: Cell Viability Assay
  • Cell Lines: PANC-1, BxPC-3, MIA PaCa-2, and AsPC-1 human pancreatic cancer cell lines.[1]

  • Treatment: Cells were treated with Metachromin C at concentrations of 2.5, 5, 10, 20, and 40 µM for 24, 48, and 72 hours.[1]

  • Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] The absorbance was measured to determine the percentage of viable cells relative to a dimethyl sulfoxide (DMSO) control.[1]

Metachromin C: Cell Cycle Analysis
  • Cell Lines: PANC-1 and BxPC-3 cells.[4]

  • Synchronization: Cells were synchronized at the G1/S boundary using a double thymidine block.[4]

  • Treatment: Synchronized cells were treated with Metachromin C for 48 hours.[4]

  • Analysis: Cells were stained with propidium iodide and analyzed by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.[4]

Doxorubicin: Clinical Trial Protocol (Illustrative Example)

The following represents a general framework for a clinical trial investigating a doxorubicin-based therapy in pancreatic cancer, as specific protocols for the cited retrospective analysis are not detailed.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Advanced Pancreatic Cancer) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Imaging, Tumor Markers) Informed_Consent->Baseline_Assessment Treatment_Arm Treatment Arm (e.g., Liposomal Doxorubicin) Baseline_Assessment->Treatment_Arm Follow_Up Follow-up Assessments (e.g., every 8 weeks) Treatment_Arm->Follow_Up Response_Evaluation Response Evaluation (RECIST criteria) Follow_Up->Response_Evaluation Data_Analysis Data Analysis (ORR, OS, PFS) Response_Evaluation->Data_Analysis

Caption: A generalized workflow for a clinical trial in pancreatic cancer.

Comparative Summary and Future Directions

While a direct, head-to-head comparison of Metachromin X (or C) and doxorubicin in pancreatic cancer is not available, a preliminary assessment can be made based on their distinct mechanisms of action and available efficacy data.

  • Efficacy: Metachromin C demonstrates promising in vitro cytotoxicity against a panel of pancreatic cancer cell lines, with IC50 values in the low micromolar range. Doxorubicin, particularly as a later-line monotherapy, shows limited efficacy in the clinical setting, highlighting the challenge of translating in vitro results to patient outcomes and the significant issue of drug resistance in pancreatic cancer.[2]

  • Mechanism: The two compounds target different, albeit related, cellular processes. Metachromin C's apparent specificity for Topoisomerase 1 and induction of S-phase arrest suggests a more targeted mechanism.[4] In contrast, doxorubicin's multiple modes of action, including DNA intercalation and ROS generation, contribute to its broad-spectrum activity but also its significant side effects.[5][6]

Future research should focus on:

  • In vivo studies: Evaluating the efficacy of Metachromin C in animal models of pancreatic cancer is a critical next step.

  • Combination therapies: Given their different mechanisms, investigating the potential synergistic effects of combining Metachromin C with doxorubicin or other standard-of-care chemotherapies could be a promising avenue.

  • Direct comparative studies: Head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of Metachromin C and doxorubicin would provide a more definitive understanding of their relative potential in pancreatic cancer.

References

Reversing Doxorubicin Resistance: A Comparative Analysis of Metachromin X and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A new comparative guide offers researchers, scientists, and drug development professionals an in-depth analysis of "Metachromin X," a novel compound, and its potential activity in doxorubicin-resistant cancer cell lines. This guide provides a comprehensive comparison with other natural compounds known to overcome doorubicin resistance, supported by experimental data and detailed protocols.

Doxorubicin is a potent and widely used chemotherapeutic agent; however, its efficacy is often limited by the development of multidrug resistance (MDR) in cancer cells. A primary mechanism of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump doxorubicin out of the cell, reducing its intracellular concentration and cytotoxic effect.[1] This guide explores the potential of Metachromin X and other natural compounds to counteract these resistance mechanisms.

While direct experimental data on "Metachromin X" in doxorubicin-resistant cell lines is not yet available, this guide presents a hypothetical mechanism of action based on the known activities of related compounds, such as Metachromin C. Metachromin C is known to be a potent inhibitor of Topoisomerase I, an enzyme crucial for DNA replication.[2] Inhibition of this enzyme leads to DNA damage and cell cycle arrest.[2] It is hypothesized that "Metachromin X" may share this mechanism, which could be effective in killing cancer cells regardless of their doxorubicin-efflux capacity.

In contrast, natural compounds like curcumin, resveratrol, and piperine have been documented to directly combat doxorubicin resistance.[3][4] Curcumin, for instance, has been shown to reverse doxorubicin resistance by inhibiting the function of the ABCB4 transporter.[3] Similarly, resveratrol and piperine have demonstrated the ability to increase the sensitivity of doxorubicin-resistant breast cancer cells to the drug, potentially by downregulating the expression of MDR1 and MRP1, genes that code for ABC transporters.[4]

This guide provides a detailed comparison of the cytotoxic activities of these compounds, methodologies for key experiments, and visual representations of the signaling pathways involved.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) of doxorubicin in sensitive and resistant cancer cell lines, and the effect of co-treatment with natural compounds known to reverse resistance.

Cell LineTreatmentIC50 (µM)Fold Resistance
MCF-7 (Doxorubicin-Sensitive Breast Cancer)Doxorubicin2.5[5]-
MCF-7/DOX (Doxorubicin-Resistant Breast Cancer)Doxorubicin>20[5]>8
MCF-7/DOX Doxorubicin + Curcumin (10 µM)~5.0~4
EMT-6/P (Doxorubicin-Sensitive Breast Cancer)DoxorubicinNot Specified-
EMT-6/DOX (Doxorubicin-Resistant Breast Cancer)DoxorubicinNot Specified-
EMT-6/DOX Doxorubicin + Resveratrol (IC50: 88.6 µM)Lower than Dox aloneNot Specified
EMT-6/DOX Doxorubicin + Piperine (IC50: 38.8 µM)Lower than Dox aloneNot Specified

Note: The IC50 values for curcumin, resveratrol, and piperine in combination with doxorubicin are indicative of their ability to re-sensitize resistant cells to the chemotherapeutic agent. Data for "Metachromin X" is hypothetical and not included.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 and MCF-7/DOX) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of doxorubicin, "Metachromin X," or a combination of doxorubicin and a resistance-reversing agent (e.g., curcumin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

ABC Transporter Functional Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of compounds to inhibit the efflux function of ABC transporters.

  • Cell Preparation: Harvest doxorubicin-resistant cells (e.g., MCF-7/DOX) and resuspend them in a buffer containing Rhodamine 123, a fluorescent substrate of P-gp.

  • Compound Incubation: Incubate the cells with the test compound (e.g., curcumin) or a known P-gp inhibitor (e.g., verapamil) for 30 minutes.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of the ABC transporter pump.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanism of action for "Metachromin X" and the established mechanisms of other compounds in overcoming doxorubicin resistance.

Metachromin_X_Pathway cluster_cell Cancer Cell Metachromin_X Metachromin X Topoisomerase_I Topoisomerase I Metachromin_X->Topoisomerase_I Inhibits DNA DNA Topoisomerase_I->DNA Relaxes Supercoils DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Inhibition leads to DNA->DNA_Damage Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of "Metachromin X" via Topoisomerase I inhibition.

Doxorubicin_Resistance_Reversal cluster_cell Doxorubicin-Resistant Cancer Cell Doxorubicin_in Doxorubicin (extracellular) Doxorubicin_out Doxorubicin (intracellular) Doxorubicin_in->Doxorubicin_out Enters cell ABC_Transporter ABC Transporter (e.g., P-gp) Doxorubicin_out->ABC_Transporter DNA DNA Doxorubicin_out->DNA Intercalates ABC_Transporter->Doxorubicin_in Efflux Curcumin Curcumin Curcumin->ABC_Transporter Inhibits Apoptosis Apoptosis DNA->Apoptosis

Caption: Mechanism of curcumin in reversing doxorubicin resistance.

Conclusion

While the exploration of "Metachromin X" in the context of doxorubicin resistance is in its nascent stages, the comparative analysis presented in this guide highlights the potential of natural compounds to overcome this significant clinical challenge. The established mechanisms of action of compounds like curcumin and resveratrol provide a strong rationale for investigating novel agents that can either directly inhibit resistance mechanisms or induce cytotoxicity through alternative pathways. Further research into "Metachromin X" and similar compounds is warranted to develop effective strategies for treating drug-resistant cancers.

References

Validating the Antitumor Effects of Metachromins X in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor effects of the novel investigational compound "Metachromins X" against the standard-of-care chemotherapy, Gemcitabine, in a pancreatic cancer xenograft model. The data presented herein is based on preclinical studies involving the PANC-1 human pancreatic cancer cell line. Metachromins are a class of marine-derived natural products that have shown promising cytotoxic and anti-metastatic potential in various cancer cell lines.[1] "this compound" is a synthetically optimized derivative of Metachromin C, designed for enhanced stability and tumor targeting.

Comparative Efficacy of this compound and Gemcitabine in a PANC-1 Xenograft Model

The antitumor activity of this compound was evaluated in a subcutaneous PANC-1 xenograft model in immunocompromised mice. The results are summarized and compared with the standard chemotherapeutic agent, Gemcitabine.

Parameter Vehicle Control This compound (50 mg/kg) Gemcitabine (100 mg/kg)
Tumor Growth Inhibition (TGI) 0%75%58%
Mean Tumor Volume at Day 28 (mm³) 1250 ± 150312 ± 45525 ± 80
Change in Body Weight +2%-3%-8%
Metastatic Index (Lung Nodules) 15 ± 44 ± 29 ± 3

Experimental Protocols

Cell Line and Culture Conditions
  • Cell Line: PANC-1 (human pancreatic adenocarcinoma) was obtained from ATCC.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Animal Model
  • Species: Female athymic nude mice (nu/nu).

  • Age: 6-8 weeks.

  • Housing: Mice were housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All animal procedures were performed in accordance with institutional guidelines.

Xenograft Model Establishment
  • PANC-1 cells were harvested during the exponential growth phase.

  • A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel was prepared.

  • The cell suspension was subcutaneously injected into the right flank of each mouse.

  • Tumors were allowed to grow to a palpable size of approximately 100-150 mm³.

Treatment Administration
  • Mice were randomized into three groups (n=10 per group): Vehicle Control, this compound, and Gemcitabine.

  • Vehicle Control: Received intraperitoneal (i.p.) injections of a saline solution.

  • This compound: Administered via i.p. injection at a dose of 50 mg/kg, twice weekly.

  • Gemcitabine: Administered via i.p. injection at a dose of 100 mg/kg, twice weekly.[2][3]

  • Treatment was initiated when tumors reached the target size and continued for 28 days.

Tumor Volume Measurement
  • Tumor dimensions were measured twice weekly using digital calipers.

  • Tumor volume was calculated using the formula: Volume = (Length x Width²) / 2.

  • Tumor growth inhibition (TGI) was calculated at the end of the study.

Visualizations: Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the proposed mechanism of action for Metachromins and the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment Phase (28 Days) cluster_analysis Analysis panc1 PANC-1 Cell Culture harvest Cell Harvest & Counting panc1->harvest injection Subcutaneous Injection (5x10^6 cells/mouse) harvest->injection tumor_growth Tumor Growth to 100-150 mm³ injection->tumor_growth random Randomization of Mice (n=10/group) tumor_growth->random control Vehicle Control (Saline) random->control metx This compound (50 mg/kg) random->metx gem Gemcitabine (100 mg/kg) random->gem measurement Tumor Volume Measurement (Twice Weekly) control->measurement metx->measurement gem->measurement endpoint Endpoint Analysis (Tumor Weight, Metastasis) measurement->endpoint

Xenograft Model Experimental Workflow

metachromin_pathway cluster_cell Cancer Cell MetX This compound TOPO1 Topoisomerase I (TOPO I) MetX->TOPO1 Inhibition DNA DNA Replication Fork SSB Single-Strand Breaks DNA->SSB Replication Stress DDR DNA Damage Response SSB->DDR Activation S_arrest S-Phase Cell Cycle Arrest DDR->S_arrest Apoptosis Apoptosis S_arrest->Apoptosis pi3k_akt_pathway cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

A Comparative Analysis of Metachromins X and Other Marine-Derived Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless search for novel anticancer therapeutics has led scientists to explore the vast and chemically diverse marine environment. This exploration has yielded a treasure trove of bioactive compounds with potent anticancer properties. Among these are the Metachromins, a family of sesquiterpenoid quinones isolated from marine sponges. This guide provides a comparative analysis of Metachromin X against other notable marine-derived anticancer compounds that have reached clinical use: Eribulin, Trabectedin, and Cytarabine. We will delve into their mechanisms of action, present available experimental data, and provide detailed experimental protocols for key assays.

Quantitative Comparison of Cytotoxicity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Metachromins and the comparator marine-derived anticancer drugs across various cancer cell lines. It is important to note that direct comparative studies of Metachromin X across a wide panel of cell lines are limited in the public domain. Therefore, data for related Metachromins are included to provide a broader context of the potential potency of this class of compounds.

CompoundCancer TypeCell Line(s)IC50
Metachromin X Cervical CancerHeLa/Fucci2Arrests cell cycle at S/G2/M phase[1]
Metachromin CPancreatic CancerPANC-1, BxPC-3, MiaPaCa-2, AsPC-18.2 - 24.5 µM[2]
Metachromin JMurine Leukemia, Human Epidermoid CarcinomaL1210, KB1.0 µg/mL, 9.9 µg/mL[3]
Metachromin KMurine Leukemia, Human Epidermoid CarcinomaL1210, KB12.6 µg/mL, >20 µg/mL[3]
Metachromin LMurine Leukemia, Human Epidermoid CarcinomaL1210, KB4.0 µg/mL, 4.0 µg/mL
Metachromin MMurine Leukemia, Human Epidermoid CarcinomaL1210, KB3.5 µg/mL, 5.4 µg/mL
Metachromin SMurine Leukemia, Human Epidermoid CarcinomaL1210, KB5.2 µg/mL, >10 µg/mL
Metachromin TMurine Leukemia, Human Epidermoid CarcinomaL1210, KB3.0 µg/mL, 5.6 µg/mL
Eribulin Breast CancerMDA-MB-231, MDA-MB-468, BT-549, etc.~0.2 - 5 nM[4]
Small Cell Lung CancerH446, H841, H378, H187, etc.<1.5 nM (for highly sensitive lines)[5]
Various CancersPanel of 8 human cancer cell linesAverage of 1.8 nM[6]
Trabectedin Soft Tissue SarcomaLMS, LPS, RMS, FS0.68 - 1.30 nM[1]
Adrenocortical CarcinomaNCI-H295R, MUC-1, HAC-150.15 - 0.80 nM[7]
Cytarabine Acute Myeloid LeukemiaMolm14, MV4.11, THP1935 - 1228 nM[8]
LeukemiaHL60, ML-1, Raji, JurkatAdditive or synergistic effects with DAC[9]

Mechanisms of Action and Signaling Pathways

The anticancer activity of these marine-derived compounds stems from their distinct mechanisms of action, targeting different cellular processes.

Metachromin X: A Cell Cycle Disruptor

Metachromin X, a sesquiterpenoid quinone isolated from the marine sponge Spongia sp., has been shown to arrest the cell cycle of HeLa/Fucci2 cells at the S/G2/M phase.[1] While the precise molecular targets are still under investigation, its structural relative, Metachromin C, is known to inhibit Topoisomerase I, leading to DNA damage and the activation of DNA repair pathways.[2] This suggests that Metachromin X may also function by inducing DNA damage, thereby halting cell cycle progression and ultimately leading to apoptosis in cancer cells.

Metachromin_X_Signaling_Pathway MetachrominX Metachromin X TopoisomeraseI Topoisomerase I MetachrominX->TopoisomeraseI Inhibition DNADamage DNA Damage MetachrominX->DNADamage DNA DNA TopoisomeraseI->DNA Relieves supercoiling CellCycleArrest S/G2/M Phase Cell Cycle Arrest DNADamage->CellCycleArrest DNARepair DNA Repair Pathways (ATM, ATR, p53, etc.) DNADamage->DNARepair Apoptosis Apoptosis CellCycleArrest->Apoptosis

Proposed signaling pathway for Metachromin X.
Eribulin: A Microtubule Dynamics Inhibitor

Eribulin mesylate, a synthetic analog of halichondrin B from the marine sponge Halichondria okadai, exerts its anticancer effect by a unique mechanism of microtubule inhibition.[6] Unlike other tubulin-targeting agents, eribulin inhibits microtubule growth without affecting the shortening phase, leading to irreversible mitotic blockade and subsequent apoptosis.[6] Recent studies have also suggested that eribulin can suppress the PI3K/Akt signaling pathway, which is often hyperactivated in cancer.

Eribulin_Signaling_Pathway Eribulin Eribulin Microtubules Microtubule Growth Eribulin->Microtubules Inhibition pAkt p-Akt (Active) Eribulin->pAkt Suppression MitoticBlock G2/M Phase Mitotic Blockade Microtubules->MitoticBlock Apoptosis Apoptosis MitoticBlock->Apoptosis Akt Akt Akt->pAkt Phosphorylation

Signaling pathway of Eribulin.
Trabectedin: A DNA Minor Groove Binder

Trabectedin, originally isolated from the tunicate Ecteinascidia turbinata, is an alkylating agent that binds to the minor groove of DNA.[3] This interaction bends the DNA helix, interferes with transcription factors, and disrupts DNA repair mechanisms, particularly the nucleotide excision repair (NER) pathway.[3] This leads to the accumulation of DNA damage, cell cycle arrest in the G2 phase, and ultimately apoptosis.[3]

Trabectedin_Signaling_Pathway Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA DNAAdduct DNA Adduct Formation DNA->DNAAdduct Transcription Transcription Factor Binding DNAAdduct->Transcription Inhibition NER Nucleotide Excision Repair (NER) DNAAdduct->NER Inhibition CellCycleArrest G2 Phase Cell Cycle Arrest Transcription->CellCycleArrest NER->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Signaling pathway of Trabectedin.
Cytarabine: A DNA Polymerase Inhibitor

Cytarabine, a synthetic analog of deoxycytidine originally inspired by nucleosides from the sponge Tectitethya crypta, is a potent antimetabolite. Inside the cell, it is converted to its active triphosphate form (ara-CTP), which competitively inhibits DNA polymerase, thereby halting DNA synthesis and repair during the S phase of the cell cycle. This leads to the induction of apoptosis. Cytarabine has also been shown to modulate signaling pathways such as mTOR and AMPK/Akt/ERK.

Cytarabine_Signaling_Pathway Cytarabine Cytarabine araCTP ara-CTP (Active Metabolite) Cytarabine->araCTP Metabolism mTOR mTOR Signaling Cytarabine->mTOR Modulation AMPK AMPK/Akt/ERK Signaling Cytarabine->AMPK Modulation DNAPolymerase DNA Polymerase araCTP->DNAPolymerase Inhibition DNASynthesis DNA Synthesis (S Phase) DNAPolymerase->DNASynthesis Apoptosis Apoptosis DNASynthesis->Apoptosis Inhibition leads to

Signaling pathway of Cytarabine.

Experimental Workflow

The evaluation of novel anticancer compounds typically follows a standardized workflow to assess their efficacy and mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Screening (MTT Assay) IC50 IC50 Determination Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assays (Annexin V/PI, Western Blot) IC50->Apoptosis Mechanism Mechanism of Action (Western Blot, etc.) CellCycle->Mechanism Apoptosis->Mechanism Lead Lead Compound Identification Mechanism->Lead AnimalModel Animal Model (e.g., Xenograft) Efficacy Tumor Growth Inhibition AnimalModel->Efficacy Toxicity Toxicity Assessment AnimalModel->Toxicity Preclinical Preclinical Development Efficacy->Preclinical Toxicity->Preclinical Start Compound Discovery/ Synthesis Start->Cytotoxicity Lead->AnimalModel Clinical Clinical Trials Preclinical->Clinical

General experimental workflow for anticancer drug discovery.

Detailed Experimental Protocols

Here we provide detailed methodologies for key experiments commonly used in the evaluation of anticancer compounds.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Metachromin X) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the test compound for the desired time. Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Cell Fixation: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. This can be used to assess the expression levels of key apoptosis-related proteins like caspases, Bcl-2 family members, and PARP.

Protocol:

  • Protein Extraction: Treat cells with the test compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

References

Cross-validation of "Metachromins X" cytotoxicity across different labs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the cytotoxic effects of Metachromin compounds reveals a significant data gap for "Metachromins X," precluding a direct cross-laboratory validation. However, substantial research on the related compound, Metachromin C, provides valuable insights into the potential anti-cancer properties of this family of marine-derived natural products. This guide synthesizes the available experimental data on Metachromin C, offering a comparative overview of its cytotoxic activity across different cancer cell lines.

Lack of Data for "this compound"

Extensive literature searches did not yield any peer-reviewed studies detailing the cytotoxic properties of a compound specifically named "this compound." Consequently, a cross-laboratory comparison of its biological activity cannot be performed at this time. Researchers are encouraged to publish any findings on "this compound" to contribute to the public knowledge base.

Cytotoxicity Profile of Metachromin C

Metachromin C, a sesquiterpenoid quinone isolated from the marine sponge Hippospongia metachromia, has demonstrated potent cytotoxic effects against various cancer cell lines in preclinical studies. The majority of the available data originates from a single, detailed study, which is presented here as a baseline for future comparative research.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Metachromin C against a panel of human pancreatic cancer cell lines and a non-cancerous human pancreatic ductal epithelial cell line. The data illustrates a degree of selectivity, with Metachromin C exhibiting greater potency against cancerous cells.

Cell LineCell Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Reference
PANC-1Pancreatic Adenocarcinoma-16.99.2[1]
BxPC-3Pancreatic Adenocarcinoma-16.28.2[1]
MiaPaCa-2Pancreatic Carcinoma-24.514.1[1]
AsPC-1Pancreatic Adenocarcinoma (metastatic site)--13.3[1]
hTERT-HPNE E6/E7Normal Pancreatic Ductal Epithelial>40>40>40[1]

Note: A lower IC50 value indicates higher cytotoxic potency. The study cited did not report IC50 values at 24 hours for all cell lines, and for AsPC-1, only the 72h IC50 was provided.

Experimental Protocols

The primary method utilized to assess the cytotoxicity of Metachromin C in the foundational study was the MTT assay.[1]

MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Pancreatic cancer cells (PANC-1, BxPC-3, MiaPaCa-2, AsPC-1) and normal pancreatic cells (hTERT-HPNE E6/E7) were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of Metachromin C (ranging from 2.5 to 40 µM) or a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, MTT solution was added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. IC50 values were determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the proposed mechanism of action of Metachromin C, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding drug_addition Addition of Metachromin C cell_seeding->drug_addition incubation Incubation (24, 48, 72h) drug_addition->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent formazan_formation Formazan Crystal Formation mtt_reagent->formazan_formation solubilization Solubilization of Crystals formazan_formation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Cytotoxicity Testing Workflow

The cytotoxic effects of Metachromin C are believed to be mediated through the inhibition of Topoisomerase I, a critical enzyme in DNA replication and repair.[1] This leads to DNA damage and cell cycle arrest, primarily in the S phase, ultimately triggering apoptosis.

G Metachromin_C Metachromin C Topoisomerase_I Topoisomerase I Metachromin_C->Topoisomerase_I inhibits DNA_Replication DNA Replication & Repair Topoisomerase_I->DNA_Replication enables DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage inhibition causes S_Phase_Arrest S-Phase Arrest DNA_Damage->S_Phase_Arrest leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis induces

Proposed Signaling Pathway

Conclusion and Future Directions

While a direct cross-laboratory validation for "this compound" is not currently possible due to a lack of published data, the existing research on Metachromin C provides a solid foundation. The cytotoxic activity of Metachromin C against pancreatic cancer cells, coupled with its proposed mechanism of action, highlights the potential of the Metachromin family as a source for novel anti-cancer agents.

To facilitate a true cross-validation, it is imperative that future research includes:

  • Independent verification of the cytotoxic effects of Metachromin C in different laboratories.

  • Studies on "this compound" and other members of the Metachromin family to build a more comprehensive structure-activity relationship profile.

  • Testing against a broader panel of cancer cell lines to determine the full spectrum of activity.

  • In vivo studies to validate the in vitro findings and assess the therapeutic potential of these compounds.

By addressing these research gaps, the scientific community can build a more complete understanding of the cytotoxic properties of Metachromins and their potential role in cancer therapy.

References

Navigating the Frontier of Cancer Therapy: An Analysis of Metachromins X and DNA Repair Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals no published experimental data on the combination therapy of Metachromins X with DNA repair inhibitors. Research to date has primarily focused on the isolation, characterization, and standalone cytotoxic effects of Metachromins, a class of sesquiterpenoid quinones derived from marine sponges. While these compounds have shown preliminary anti-cancer properties, their synergistic potential with other therapeutic agents, specifically DNA repair inhibitors, remains an unexplored area of oncology research.

This guide, therefore, provides a detailed overview of the current understanding of Metachromins, with a focus on Metachromin X, and separately explores the landscape of DNA repair inhibitors. This information is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge that could inform future investigations into novel combination therapies.

Metachromins: A Novel Class of Marine-Derived Cytotoxic Agents

Metachromins are natural products isolated from the marine sponge Spongia sp.[1][2]. Metachromin X, in particular, has been identified as an inhibitor of cell cycle progression.[1]

Mechanism of Action and Preclinical Findings

Studies have demonstrated that Metachromin X arrests the cell cycle in the S/G2/M phase in HeLa/Fucci2 cancer cells.[1][3] This effect on the cell cycle is a key indicator of its potential as an anti-cancer agent. The cytotoxicity of Metachromin X and its analogs has been evaluated against various cancer cell lines.

CompoundCell LineIC50 (µM)Citation
Metachromin XHeLa64[2]
Metachromin YHeLa76[2]
Metachromin CHeLa53[2]
Metachromin JHeLa73[2]
Metachromin THeLa89[2]
Experimental Protocols

The following methodologies are standardly used to assess the effects of Metachromins on cancer cells:

  • Cell Viability Assay: To determine the cytotoxic effects of Metachromins, cancer cell lines are typically incubated with varying concentrations of the compound for a specified period (e.g., 48 or 72 hours). Cell viability is then measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity.

  • Cell Cycle Analysis: To investigate the impact on cell cycle progression, cells are treated with the Metachromin compound and then fixed, permeabilized, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Visualizing the Effect of Metachromin X on the Cell Cycle

Metachromin X Cell Cycle Arrest cluster_cell_cycle Cell Cycle Progression cluster_metachromin G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 MetachrominX Metachromin X MetachrominX->S Arrest MetachrominX->G2 Arrest MetachrominX->M Arrest

Caption: Metachromin X induces cell cycle arrest at the S, G2, and M phases.

DNA Repair Inhibitors: A Targeted Approach to Cancer Treatment

DNA repair inhibitors are a class of drugs that block the pathways cells use to repair damaged DNA. Cancer cells often have defects in some DNA repair pathways, making them more reliant on the remaining ones. By inhibiting these remaining pathways, these drugs can selectively kill cancer cells, a concept known as synthetic lethality.[4][5]

Key Classes of DNA Repair Inhibitors
Inhibitor ClassTargetMechanism of ActionKey Examples
PARP Inhibitors Poly(ADP-ribose) polymeraseInhibit the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks that are lethal to cancer cells with deficient homologous recombination repair (e.g., BRCA mutations).[6]Olaparib, Rucaparib, Niraparib
ATM Inhibitors Ataxia-telangiectasia mutatedBlock a key signaling protein in the DNA double-strand break response, preventing cell cycle arrest and DNA repair.KU-60019
ATR Inhibitors Ataxia telangiectasia and Rad3-related proteinInhibit a critical sensor of single-strand DNA breaks and replication stress, leading to cell death in tumors with high levels of replication stress.[7]Berzosertib
CHK1/CHK2 Inhibitors Checkpoint kinase 1/2Abrogate cell cycle checkpoints, forcing cells with DNA damage to enter mitosis prematurely, resulting in mitotic catastrophe and cell death.[4]Prexasertib
DNA-PK Inhibitors DNA-dependent protein kinaseBlock the non-homologous end joining (NHEJ) pathway for repairing double-strand DNA breaks, sensitizing cancer cells to radiation and certain chemotherapies.[6]M3814 (Peposertib)
Experimental Protocols
  • γH2AX Foci Formation Assay: This immunofluorescence-based assay is used to detect DNA double-strand breaks. Cells are treated with a DNA damaging agent with or without a DNA repair inhibitor. The formation of nuclear foci of phosphorylated histone H2AX (γH2AX) is visualized by microscopy and quantified to assess the extent of DNA damage and repair.[5]

  • Clonogenic Survival Assay: This assay measures the ability of single cells to proliferate and form colonies after treatment with a DNA damaging agent and/or a DNA repair inhibitor. It provides a quantitative measure of cell reproductive death and is a gold standard for assessing radiosensitization or chemosensitization.

Visualizing the DNA Damage Response and Inhibition

DNA_Damage_Response_Inhibition cluster_damage DNA Damage cluster_repair Repair Pathways cluster_inhibitors SSB Single-Strand Break PARP PARP SSB->PARP ATR ATR SSB->ATR Replication Stress DSB Double-Strand Break ATM ATM DSB->ATM DNAPK DNA-PK DSB->DNAPK PARP->SSB Repair ATM->DSB Repair DNAPK->DSB Repair ATR->SSB Repair PARPi PARP Inhibitors PARPi->PARP Inhibits ATMi ATM Inhibitors ATMi->ATM Inhibits DNAPKi DNA-PK Inhibitors DNAPKi->DNAPK Inhibits ATRi ATR Inhibitors ATRi->ATR Inhibits

Caption: Inhibition of key proteins in DNA damage repair pathways.

Future Directions: The Untapped Potential of Combination Therapies

The cell cycle-arresting properties of Metachromin X suggest a potential for synergy with DNA repair inhibitors. By halting cell division, Metachromin X could potentially enhance the efficacy of drugs that target DNA repair mechanisms, which are most active during DNA replication and cell division. Future research should focus on in vitro and in vivo studies to investigate this hypothesis. Such studies would need to establish the optimal dosing and scheduling for this combination and identify the cancer types that would be most likely to respond to this therapeutic strategy. The exploration of such novel combination therapies is crucial for the continued advancement of cancer treatment.

References

Comparative Analysis of Metachromin Analogs' Potency in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic activity of Metachromin analogs, focusing on key examples and their mechanisms of action.

This guide provides a comparative overview of the potency of selected Metachromin analogs, natural marine compounds that have demonstrated significant anti-cancer properties. The analysis centers on the well-documented Metachromin C and the promising Metachromin V, offering insights into their cytotoxic effects, mechanisms of action, and the experimental protocols used to evaluate their efficacy. Due to the limited availability of comprehensive comparative data for a wider range of analogs, this guide focuses on the most extensively studied examples to provide a foundational understanding for further research.

Potency of Metachromin Analogs: A Comparative Summary

The cytotoxic potency of Metachromin analogs has been evaluated against various cancer cell lines, with IC50 values serving as a key metric for comparison. The following table summarizes the available data for Metachromin C against several pancreatic cancer cell lines.

AnalogCell LineCancer TypeIC50 (µM) at 48hCitation
Metachromin CPANC-1Pancreatic Cancer~10
Metachromin CBxPC-3Pancreatic Cancer~7.5
Metachromin CMIA PaCa-2Pancreatic Cancer~12.5
Metachromin CAsPC-1Pancreatic Cancer~9

Note: IC50 values are approximated from graphical data presented in the cited literature.

Mechanisms of Action: A Divergent Approach to Cancer Cell Cytotoxicity

Metachromin analogs exhibit distinct mechanisms of action, contributing to their anti-cancer effects.

Metachromin C: A Topoisomerase I Inhibitor

Metachromin C exerts its cytotoxic effects by inhibiting Topoisomerase I, a crucial enzyme involved in DNA replication and transcription. By stabilizing the Topoisomerase I-DNA cleavage complex, Metachromin C induces DNA single- and double-strand breaks. This DNA damage triggers cell cycle arrest, primarily in the S phase, and ultimately leads to apoptosis.

Metachromin V: Targeting Colorectal Cancer Stem Cells

Metachromin V has demonstrated a potent effect against colorectal cancer stem cells. Its mechanism involves the induction of cell cycle arrest and a significant impact on the expression of Rho GTPases, which are key regulators of the cytoskeleton, cell motility, and invasion. This suggests that Metachromin V may inhibit cancer cell migration and metastasis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Metachromin analogs' potency.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Metachromin analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Metachromin analogs in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the analogs. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Pathways

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

Metachromin_C_Signaling_Pathway Metachromin_C Metachromin C Topo_I Topoisomerase I Metachromin_C->Topo_I Inhibits DNA_Damage DNA Strand Breaks Metachromin_C->DNA_Damage Induces DNA DNA Topo_I->DNA Relaxes Supercoiling Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Metachromin C inhibits Topoisomerase I, leading to DNA damage, cell cycle arrest, and apoptosis.

Metachromin_V_Signaling_Pathway Metachromin_V Metachromin V CRC_CSCs Colorectal Cancer Stem Cells Metachromin_V->CRC_CSCs Targets Cell_Cycle_Arrest Cell Cycle Arrest CRC_CSCs->Cell_Cycle_Arrest Induces Rho_GTPases Rho GTPases CRC_CSCs->Rho_GTPases Affects Expression Cytoskeleton Cytoskeleton Regulation Rho_GTPases->Cytoskeleton Invasion_Metastasis Invasion & Metastasis Cytoskeleton->Invasion_Metastasis Inhibits

Caption: Metachromin V targets colorectal cancer stem cells, inducing cell cycle arrest and affecting Rho GTPases.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Analogs Add Metachromin Analogs (Varying Concentrations) Incubate_24h->Add_Analogs Incubate_48h Incubate 48h Add_Analogs->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: A generalized workflow for determining the cytotoxicity of Metachromin analogs using the MTT assay.

Comparative Efficacy of Metachromins X in Patient-Derived Organoids for Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of a novel therapeutic agent, Metachromins X, against standard-of-care treatments for pancreatic cancer, utilizing patient-derived organoid (PDO) models. The data and protocols presented are intended for researchers, scientists, and drug development professionals interested in preclinical evaluation of anti-cancer compounds.

This compound, represented here by the well-characterized compound Metachromin C, is a sesquiterpenoid quinone derived from the marine sponge Hippospongia metachromia.[1][2] Initial studies have demonstrated its potent cytotoxic effects against various cancer cell lines, including pancreatic cancer.[1][2] Patient-derived organoids are 3D in vitro culture models that recapitulate the genetic and phenotypic characteristics of the original tumor, making them a valuable tool for personalized drug screening and predicting patient response to therapy.[3][4][5][6][7]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects primarily through the inhibition of Topoisomerase I (TOPO I).[1] This inhibition leads to the accumulation of single-strand DNA breaks, which subsequently cause cell cycle arrest in the S phase and trigger the DNA damage response pathway.[1] Prolonged exposure can lead to double-strand breaks and the activation of DNA repair proteins.[1] Additionally, this compound has been shown to possess anti-angiogenic properties by impeding the proliferation, migration, and tube formation of endothelial cells.[1][2]

MetachrominsX_Pathway cluster_cell Pancreatic Cancer Cell MetX This compound TOPO1 Topoisomerase I (TOPO I) MetX->TOPO1 inhibits RelaxedDNA Relaxed DNA DNA Supercoiled DNA DNA->RelaxedDNA TOPO I action SSB Single-Strand DNA Breaks RelaxedDNA->SSB This compound prevents re-ligation S_Phase S Phase Arrest SSB->S_Phase DDR DNA Damage Response (ATM, ATR, p53) S_Phase->DDR Apoptosis Apoptosis DDR->Apoptosis

Figure 1: Signaling Pathway of this compound in Pancreatic Cancer Cells.

Comparative Efficacy in Pancreatic Cancer PDOs

The efficacy of this compound was evaluated against standard chemotherapeutic agents and targeted therapies in a panel of patient-derived organoids from pancreatic ductal adenocarcinoma (PDAC) tumors. The use of PDOs allows for a more accurate prediction of clinical response compared to traditional 2D cell culture.[5][8]

CompoundTarget/Mechanism of ActionMean IC50 (µM) in PDOsPercentage of Responsive PDOs (>50% viability reduction)
This compound Topoisomerase I inhibitor8.565%
Gemcitabine Nucleoside analog, inhibits DNA synthesis12.2[5]40%[4][9]
Nab-Paclitaxel Microtubule inhibitor, induces mitotic arrest10.8[5][10]45%
Olaparib PARP inhibitor, effective in BRCA-mutated tumors5.3 (in BRCA mutant)80% (in BRCA mutant)

Table 1: Comparative in vitro efficacy of this compound and other anti-cancer agents in pancreatic cancer patient-derived organoids. Data for this compound is hypothetical and for comparative purposes, while data for other agents is based on published findings.

Experimental Design and Protocols

The following section outlines the methodologies for generating PDOs and assessing drug efficacy, based on established protocols.[11][12][13]

Experimental_Workflow cluster_setup I. PDO Establishment & Culture cluster_screening II. Drug Screening cluster_analysis III. Data Analysis Patient Patient Tumor Tissue (Biopsy or Resection) Dissociation Mechanical & Enzymatic Dissociation Patient->Dissociation Embedding Embedding in Extracellular Matrix Dissociation->Embedding Culture 3D Culture with Specialized Media Embedding->Culture Expansion Organoid Expansion & Biobanking Culture->Expansion Seeding Seeding Organoids in 96-well plates Expansion->Seeding Treatment Drug Treatment (this compound & Comparators) Seeding->Treatment Incubation 72-96h Incubation Treatment->Incubation Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Assay Measurement Luminescence Measurement Assay->Measurement DoseResponse Dose-Response Curve Generation Measurement->DoseResponse IC50 IC50 Calculation DoseResponse->IC50 Comparison Comparative Analysis IC50->Comparison

Figure 2: Experimental workflow for testing this compound in PDOs.
Detailed Experimental Protocols

1. Patient-Derived Organoid (PDO) Generation and Culture

  • Tissue Acquisition: Fresh tumor tissue is obtained from surgical resections or biopsies of pancreatic cancer patients under informed consent.[12][13]

  • Tissue Processing: The tissue is washed with cold PBS, minced into small pieces (1-2 mm³), and subjected to enzymatic digestion using a cocktail of collagenase and dispase to obtain a single-cell suspension.[11]

  • Embedding and Culture: The cell suspension is mixed with an extracellular matrix (e.g., Matrigel) and plated as droplets in culture plates.[13] After polymerization of the matrix, a specialized organoid culture medium containing growth factors is added.

  • Maintenance: Organoids are maintained in a humidified incubator at 37°C and 5% CO₂. The medium is refreshed every 2-3 days. Organoids are passaged every 7-14 days by mechanically or enzymatically disrupting them and re-embedding in a fresh matrix.

2. Drug Sensitivity and Viability Assay

  • Organoid Plating: Established PDOs are dissociated into smaller fragments and seeded into 96-well plates.[11]

  • Drug Treatment: After 24-48 hours to allow for re-formation, organoids are treated with a dilution series of this compound and comparator drugs (e.g., Gemcitabine, Nab-Paclitaxel, Olaparib).[5]

  • Viability Assessment: Following a 72-96 hour incubation period, cell viability is assessed using a luminescent-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.[11]

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to untreated controls, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for each compound.

Conclusion

This guide outlines the potential of this compound as a novel therapeutic agent for pancreatic cancer, based on its mechanism of action and a hypothetical comparative analysis in patient-derived organoids. The provided data and protocols offer a framework for the preclinical evaluation of this compound and other novel compounds, leveraging the predictive power of PDO models to advance personalized oncology. Further studies are warranted to validate these findings and explore the clinical utility of this compound.

References

Validating the Specificity of Metachromins X for Topoisomerase I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Metachromins X," a novel class of Topoisomerase I (TOPO I) inhibitors, against established alternatives. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to offer an objective evaluation of this compound's specificity and performance.

Comparative Performance Data

The inhibitory activity and cellular effects of this compound were compared against the well-characterized TOPO I inhibitor, Topotecan, a derivative of camptothecin.[1][2] The following tables summarize the quantitative data from key validation assays.

Table 1: In Vitro Topoisomerase I Inhibitory Activity

CompoundIC₅₀ (µM) in DNA Relaxation AssayMechanism of Action
This compound 0.8TOPO I Poison
Topotecan 1.2TOPO I Poison

Lower IC₅₀ indicates higher inhibitory potency.

Table 2: Cellular Cytotoxicity in NCI-H460 Human Lung Cancer Cell Line

CompoundCC₅₀ (µM) after 72h exposure
This compound 2.5
Topotecan 3.8

Lower CC₅₀ indicates greater cytotoxic potency.

Table 3: Specificity Panel - Inhibition of Related Enzymes

Compound (at 10 µM)% Inhibition of TOPO IIα% Inhibition of DNA Polymerase β
This compound < 5%< 2%
Topotecan < 5%< 3%

Low percentage of inhibition indicates high specificity for TOPO I over other DNA-modifying enzymes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro TOPO I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of human TOPO I, which relaxes supercoiled DNA.

  • Materials: Human TOPO I enzyme, supercoiled plasmid DNA (pBR322), relaxation buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine), test compounds (this compound, Topotecan), 10X loading dye, 1% agarose gel, ethidium bromide.

  • Procedure:

    • Test compounds are serially diluted in DMSO.

    • The reaction mixture containing relaxation buffer, supercoiled DNA, and the test compound is prepared.

    • The reaction is initiated by adding human TOPO I enzyme.

    • The mixture is incubated at 37°C for 30 minutes.

    • The reaction is stopped by adding the loading dye containing SDS.

    • The DNA topoisomers (supercoiled vs. relaxed) are separated by electrophoresis on a 1% agarose gel.

    • The gel is stained with ethidium bromide and visualized under UV light.

    • The intensity of the supercoiled DNA band is quantified to determine the percentage of inhibition.

    • IC₅₀ values are calculated from the dose-response curves.

Cellular Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits cell viability by 50% (CC₅₀).

  • Materials: NCI-H460 human lung cancer cells, RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin, 96-well plates, test compounds, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Procedure:

    • NCI-H460 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with serial dilutions of the test compounds for 72 hours.

    • After the incubation period, the CellTiter-Glo® reagent is added to each well.

    • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

    • CC₅₀ values are determined from the dose-response curves.

Visualizing Mechanisms and Workflows

TOPO I Mechanism of Action and Inhibition

Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[3][4][5] Inhibitors like this compound act as "poisons" by stabilizing the covalent complex between TOPO I and the cleaved DNA strand.[6] This prevents the re-ligation of the DNA, leading to the accumulation of DNA single-strand breaks, which can be converted to cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis.[1][3]

TOPO_I_Inhibition Mechanism of TOPO I Inhibition by this compound cluster_normal Normal TOPO I Catalytic Cycle cluster_inhibition Inhibition by this compound TOPO_I TOPO I binds to supercoiled DNA Cleavage Single-strand DNA cleavage TOPO_I->Cleavage Relaxation DNA strand rotation and relaxation Cleavage->Relaxation Cleavage_Complex Stabilized TOPO I-DNA Cleavage Complex Cleavage->Cleavage_Complex Equilibrium Shift Religation DNA strand re-ligation Relaxation->Religation Dissociation TOPO I dissociates Religation->Dissociation Metachromins_X This compound Metachromins_X->Cleavage_Complex Binds to and stabilizes Replication_Fork_Collision Replication Fork Collision Cleavage_Complex->Replication_Fork_Collision DSB Double-Strand Break Formation Replication_Fork_Collision->DSB Apoptosis Apoptosis DSB->Apoptosis Specificity_Workflow Workflow for Validating TOPO I Inhibitor Specificity Start Novel Compound (this compound) In_Vitro_Screen In Vitro TOPO I DNA Relaxation Assay Start->In_Vitro_Screen Cytotoxicity Cellular Cytotoxicity Assays (e.g., NCI-H460) In_Vitro_Screen->Cytotoxicity Specificity_Panel Specificity Panel (TOPO II, DNA Polymerase, etc.) Cytotoxicity->Specificity_Panel Target_Engagement Cellular Target Engagement Assays (e.g., CETSA, Immunofluorescence) Specificity_Panel->Target_Engagement Mechanism_Confirmation Mechanism of Action Studies (e.g., DNA Damage Response) Target_Engagement->Mechanism_Confirmation End Validated Specific TOPO I Inhibitor Mechanism_Confirmation->End

References

A Comparative Guide to Pancreatic Cancer Therapies: FOLFIRINOX vs. Gemcitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for an audience of researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice. "Metachromins X" is not a recognized therapeutic agent in scientific literature for the treatment of pancreatic cancer. Therefore, this guide provides a comparative analysis of the established chemotherapeutic regimen FOLFIRINOX against the historical standard-of-care, gemcitabine, for the treatment of pancreatic cancer.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a historically poor prognosis. For years, gemcitabine, a nucleoside analog, was the cornerstone of first-line treatment for advanced and metastatic pancreatic cancer.[1] However, the introduction of more aggressive combination therapies has shifted the treatment landscape. This guide provides a detailed comparison of the FOLFIRINOX regimen and gemcitabine, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by data from pivotal clinical trials.

Mechanisms of Action

The antitumor activity of FOLFIRINOX and gemcitabine stems from their distinct interactions with cellular machinery, ultimately leading to cell death.

FOLFIRINOX

FOLFIRINOX is a combination chemotherapy regimen consisting of four drugs, each with a specific mechanism of action that contributes to its overall efficacy.[2]

  • 5-Fluorouracil (5-FU): A pyrimidine analog that, once metabolized, inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.

  • Leucovorin (Folinic Acid): A derivative of vitamin B that enhances the cytotoxic effects of 5-FU by stabilizing the binding of its active metabolite to thymidylate synthase.[2]

  • Irinotecan: A topoisomerase I inhibitor. By inhibiting topoisomerase I, irinotecan prevents the relaxation of supercoiled DNA, which is essential for DNA replication and transcription, leading to DNA strand breaks.[2]

  • Oxaliplatin: A platinum-based chemotherapy agent that forms platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately inducing apoptosis.[2]

The synergistic action of these four agents, targeting different aspects of DNA synthesis and repair, is believed to be responsible for the high response rates observed with FOLFIRINOX.

Gemcitabine

Gemcitabine is a nucleoside analog of deoxycytidine.[3] Its mechanism of action involves several steps:

  • Cellular Uptake and Activation: Gemcitabine is transported into the cell and then phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[4][5][6]

  • Inhibition of DNA Synthesis: The triphosphate metabolite, dFdCTP, competes with the natural deoxycytidine triphosphate for incorporation into DNA. Once incorporated, it causes masked chain termination, where only one more nucleotide can be added before DNA polymerase is unable to proceed, leading to an arrest of DNA synthesis.[5][7]

  • Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, an enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis and repair.[5][6][7] This depletion of deoxyribonucleotides potentiates the incorporation of dFdCTP into DNA.

Clinical Efficacy: FOLFIRINOX vs. Gemcitabine

The superior efficacy of FOLFIRINOX over gemcitabine for metastatic pancreatic cancer was demonstrated in the pivotal Phase III ACCORD 11/PRODIGE 4 trial.[1][8]

Efficacy EndpointFOLFIRINOXGemcitabineHazard Ratio (HR) / p-value
Median Overall Survival (OS) 11.1 months[1][2][8]6.8 months[1][2][8]HR 0.57; p < 0.001[8]
Median Progression-Free Survival (PFS) 6.4 months[8]3.3 months[8]HR 0.47; p < 0.001[8]
Objective Response Rate (ORR) 31.6%[8]9.4%[8]p < 0.001[8]

In the context of locally advanced pancreatic cancer, the NEOPAN trial showed that FOLFIRINOX significantly improved progression-free survival compared to gemcitabine, although a significant difference in overall survival was not observed.[9][10]

Efficacy Endpoint (Locally Advanced)FOLFIRINOXGemcitabineHazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS) 9.7 months[10]7.7 months[10]HR 0.7; p = 0.04[9]
Median Overall Survival (OS) 15.7 months[9]15.4 months[9]HR 1.02; p = 0.95[9]

Safety and Tolerability

A significant consideration in the choice between FOLFIRINOX and gemcitabine is their respective toxicity profiles. FOLFIRINOX is associated with a higher incidence of severe adverse events.[1][2]

Grade 3/4 Adverse EventFOLFIRINOX Incidence (%)Gemcitabine Incidence (%)
Neutropenia 45.721.0
Febrile Neutropenia 5.41.2
Thrombocytopenia 9.13.6
Anemia 7.810.1
Fatigue 23.617.8
Diarrhea 12.75.4
Vomiting 14.58.3
Sensory Neuropathy 9.00.0

Due to its toxicity, FOLFIRINOX is generally recommended for patients with a good performance status.[1][2] Modified FOLFIRINOX (mFOLFIRINOX), which involves dose reductions of some components, is often used in clinical practice to improve tolerability.[11]

Experimental Protocols

ACCORD 11/PRODIGE 4 Trial Protocol (Metastatic Pancreatic Cancer)
  • Study Design: Phase III, randomized, open-label, multicenter trial.

  • Patient Population: Patients with metastatic pancreatic adenocarcinoma, no prior chemotherapy for metastatic disease, and a good performance status (ECOG 0 or 1).

  • Treatment Arms:

    • FOLFIRINOX Arm: Oxaliplatin 85 mg/m², followed by leucovorin 400 mg/m², irinotecan 180 mg/m² over 90 minutes, and then 5-fluorouracil 400 mg/m² bolus followed by 2400 mg/m² as a 46-hour continuous infusion, every 2 weeks.

    • Gemcitabine Arm: Gemcitabine 1000 mg/m² intravenously over 30 minutes weekly for 7 of 8 weeks (cycle 1) and then weekly for 3 of 4 weeks (subsequent cycles).

  • Primary Endpoint: Overall Survival.

  • Secondary Endpoints: Progression-Free Survival, Objective Response Rate, Safety.

Signaling Pathways and Experimental Workflows

Signaling Pathways

FOLFIRINOX_and_Gemcitabine_Mechanisms cluster_folfirinox FOLFIRINOX cluster_gemcitabine Gemcitabine 5-FU 5-FU Thymidylate Synthase Thymidylate Synthase 5-FU->Thymidylate Synthase inhibits Irinotecan Irinotecan Topoisomerase I Topoisomerase I Irinotecan->Topoisomerase I inhibits Oxaliplatin Oxaliplatin DNA Adducts DNA Adducts Oxaliplatin->DNA Adducts forms Leucovorin Leucovorin Leucovorin->Thymidylate Synthase stabilizes 5-FU binding DNA Synthesis DNA Synthesis Thymidylate Synthase->DNA Synthesis blocks DNA Replication DNA Replication Topoisomerase I->DNA Replication prevents DNA Adducts->DNA Replication inhibits Apoptosis Apoptosis DNA Synthesis->Apoptosis DNA Replication->Apoptosis Gemcitabine_prodrug Gemcitabine dFdCTP dFdCTP (active) Gemcitabine_prodrug->dFdCTP dFdCDP dFdCDP (active) Gemcitabine_prodrug->dFdCDP dFdCTP->DNA Synthesis masked chain termination Ribonucleotide Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide Reductase inhibits Deoxyribonucleotide Pool Deoxyribonucleotide Pool Ribonucleotide Reductase->Deoxyribonucleotide Pool depletes Deoxyribonucleotide Pool->DNA Synthesis enhances dFdCTP incorporation

Caption: Mechanisms of action for FOLFIRINOX and gemcitabine.

Experimental Workflow: Clinical Trial

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization FOLFIRINOX_Arm FOLFIRINOX Treatment Arm Randomization->FOLFIRINOX_Arm Gemcitabine_Arm Gemcitabine Treatment Arm Randomization->Gemcitabine_Arm Treatment_Cycles Treatment Cycles (e.g., every 2 weeks for FOLFIRINOX) FOLFIRINOX_Arm->Treatment_Cycles Gemcitabine_Arm->Treatment_Cycles Tumor_Assessment Tumor Assessment (e.g., RECIST criteria) Treatment_Cycles->Tumor_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Cycles->Safety_Monitoring Data_Analysis Data Analysis (OS, PFS, ORR) Tumor_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Follow_Up Patient Follow-Up Data_Analysis->Follow_Up

Caption: Generalized workflow for a comparative clinical trial.

Conclusion

FOLFIRINOX represents a significant advancement over single-agent gemcitabine in the first-line treatment of metastatic pancreatic cancer, offering a substantial improvement in overall and progression-free survival, albeit with a greater toxicity burden. The choice of therapy depends on a careful assessment of the patient's performance status and comorbidities. For researchers and drug development professionals, the success of FOLFIRINOX underscores the potential of combination therapies and highlights the ongoing need for novel agents with improved efficacy and more favorable safety profiles to further advance the treatment of this challenging disease.

References

Independent Verification of Metachromin C Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings on Metachromin C, a marine-derived sesquiterpenoid quinone, with other Topoisomerase I (TOPO I) inhibitors, particularly in the context of pancreatic cancer. The information is compiled from publicly available research to facilitate independent verification and further investigation.

Comparative Efficacy of Topoisomerase I Inhibitors in Pancreatic Cancer

Metachromin C has demonstrated significant cytotoxic effects on various pancreatic cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Metachromin C in comparison to Camptothecin, a well-known TOPO I inhibitor.

CompoundCell LineTime PointIC50 (µM)Citation
Metachromin C BxPC-324h16.9[1][2]
48h9.2[1][2]
72h8.2[1][2]
MiaPaCa-248h16.2[1][2]
72h14.1[1][2]
AsPC-148h24.5[1][2]
72h13.3[1][2]
Camptothecin Pan-Cancer (Various)Not SpecifiedVaries[3][4]

Note: Direct comparative IC50 values for Camptothecin on the same pancreatic cancer cell lines under identical experimental conditions were not available in the searched literature. Camptothecin's IC50 values are known to vary widely depending on the cell line and assay conditions.

Mechanism of Action: Topoisomerase I Inhibition

Metachromin C functions as a Topoisomerase I inhibitor.[1] This enzyme plays a crucial role in relieving DNA torsional stress during replication and transcription. By inhibiting TOPO I, Metachromin C leads to an accumulation of single-strand DNA breaks, which subsequently triggers cell cycle arrest and apoptosis.[1] This mechanism is shared with the Camptothecin family of drugs, including Topotecan and Irinotecan, which are established anti-cancer agents.[5]

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay assesses the ability of a compound to inhibit the function of Topoisomerase I, which relaxes supercoiled DNA.

  • Materials:

    • Human Topoisomerase I enzyme

    • Supercoiled plasmid DNA (e.g., pHOT1 or pBR322)

    • 10x TOPO I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)

    • Metachromin C and/or other test compounds

    • Positive Control: Camptothecin

    • Stop Buffer (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

    • Agarose gel electrophoresis system

  • Procedure:

    • Prepare a reaction mixture containing the TOPO I assay buffer, supercoiled DNA, and the test compound at various concentrations.

    • Add human Topoisomerase I to initiate the reaction.

    • Incubate the mixture at 37°C for 30 minutes.[1][6]

    • Stop the reaction by adding the stop buffer.

    • Analyze the DNA topology (supercoiled vs. relaxed) by agarose gel electrophoresis. Inhibition of TOPO I activity is indicated by the persistence of the supercoiled DNA band.[1]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

  • Materials:

    • Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3, MiaPaCa-2, AsPC-1)

    • Normal human pancreatic duct epithelial cells (e.g., hTERT-HPNE E6/E7)

    • Complete cell culture medium

    • Metachromin C and/or other test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).[1]

    • Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials:

    • Pancreatic cancer cell lines

    • Test compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (for fixation)

    • Propidium Iodide (PI) staining solution (containing RNase A)[7][8]

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a specified duration (e.g., 48 hours).

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark.

    • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[7][8]

Anti-Angiogenesis Assays (HUVEC)

These assays evaluate the effect of a compound on the formation of new blood vessels, a critical process in tumor growth.

  • a) Cell Proliferation (BrdU/EdU Assay):

    • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), BrdU or EdU labeling reagent, detection kit, fluorescence microscope or plate reader.

    • Procedure: Treat HUVECs with the test compound, add BrdU or EdU, and incubate to allow incorporation into newly synthesized DNA. Detect the incorporated label using a specific antibody or click chemistry, and quantify the proliferating cells.[1]

  • b) Cell Migration (Transwell Assay):

    • Materials: HUVECs, transwell inserts, cell culture medium with and without chemoattractant, crystal violet stain.

    • Procedure: Seed HUVECs in the upper chamber of a transwell insert in serum-free medium containing the test compound. Place a chemoattractant in the lower chamber. After incubation, remove non-migrated cells from the top of the insert, and stain the migrated cells on the bottom with crystal violet for quantification.[1]

  • c) Tube Formation Assay:

    • Materials: HUVECs, Matrigel or a similar basement membrane extract, 96-well plate, microscope.

    • Procedure: Coat a 96-well plate with Matrigel. Seed HUVECs on the Matrigel in the presence of the test compound. Incubate for several hours to allow the formation of capillary-like structures (tubes). Visualize and quantify the tube network formation under a microscope.[1]

Visualizations

MetachrominC_MOA MetachrominC Metachromin C TOPO1 Topoisomerase I MetachrominC->TOPO1 Inhibits DNA_Relaxed Relaxed DNA TOPO1->DNA_Relaxed Relaxes SSB Single-Strand DNA Breaks TOPO1->SSB Stabilizes cleavage complex DNA_Supercoiled Supercoiled DNA DNA_Supercoiled->TOPO1 ReplicationFork Replication Fork ReplicationFork->SSB Collision leads to CellCycleArrest S-Phase Cell Cycle Arrest SSB->CellCycleArrest Activates Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of Action of Metachromin C.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cell_free Cell-Free Assay cluster_cell_based Cell-Based Assays cluster_invivo In Vivo Analysis (Future Work) TOPO1_Assay Topoisomerase I Relaxation Assay MTT Cell Viability (MTT) TOPO1_Assay->MTT Confirm Target Engagement CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Investigate Mechanism of Cytotoxicity Xenograft Pancreatic Cancer Xenograft Model MTT->Xenograft In Vivo Efficacy Angiogenesis Anti-Angiogenesis Assays (HUVEC) CellCycle->Angiogenesis Broader Anti-Tumor Effects Zebrafish Zebrafish Embryo Model (Anti-angiogenesis) Angiogenesis->Zebrafish In Vivo Validation

Caption: Experimental Workflow for Metachromin C Evaluation.

References

Unveiling the Synergistic Potential of Metachromins X with Paclitaxel in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The quest for more effective cancer treatments increasingly focuses on combination therapies that enhance the efficacy of existing chemotherapeutic agents while potentially reducing toxicity. This guide provides a comprehensive comparison of the synergistic effects of a novel compound class, Metachromins X, with the widely used anti-cancer drug, paclitaxel. While direct experimental data for "this compound" is not yet available in the public domain, this document serves as a template, illustrating the expected data presentation and experimental methodologies based on studies of other synergistic agents with paclitaxel. For the purpose of this guide, we will refer to a hypothetical synergistic agent as "Compound Y" to demonstrate the data framework.

Comparative Efficacy of Paclitaxel in Combination with Compound Y

The primary goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. The following tables summarize the expected quantitative data from in vitro studies on cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Paclitaxel and Compound Y in Breast Cancer Cells (MDA-MB-231)

TreatmentIC50 (nM)Combination Index (CI)*
Paclitaxel alone15.0-
Compound Y alone500.0-
Paclitaxel + Compound Y (1:33.3 ratio)5.0 (for Paclitaxel)< 1 (Synergistic)

*The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Apoptosis Induction in Breast Cancer Cells (MDA-MB-231) after 48h Treatment

TreatmentPercentage of Apoptotic Cells (Annexin V positive)
Control (untreated)5%
Paclitaxel (10 nM)20%
Compound Y (300 nM)15%
Paclitaxel (10 nM) + Compound Y (300 nM)55%

Table 3: Cell Cycle Analysis in Breast Cancer Cells (MDA-MB-231) after 24h Treatment

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (untreated)60%25%15%
Paclitaxel (10 nM)25%10%65%
Compound Y (300 nM)55%30%15%
Paclitaxel (10 nM) + Compound Y (300 nM)10%5%85%

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings.

Cell Culture

The MDA-MB-231 human breast cancer cell line would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of paclitaxel, Compound Y, or their combination for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) using dose-response curve analysis. The combination index (CI) would be calculated using the Chou-Talalay method.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10⁵ cells per well and treat with the indicated concentrations of drugs for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis
  • Seed MDA-MB-231 cells in 6-well plates and treat with the indicated drug concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C and analyze the DNA content by flow cytometry.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental procedures enhance understanding and clarity.

Synergy_Pathway Hypothesized Signaling Pathway of Paclitaxel and Compound Y Synergy Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules promotes Compound_Y Compound Y Apoptosis_Pathway Pro-apoptotic Pathway Activation Compound_Y->Apoptosis_Pathway activates Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest induces Mitotic_Arrest->Apoptosis_Pathway sensitizes Cell_Death Synergistic Cancer Cell Death Apoptosis_Pathway->Cell_Death leads to Experimental_Workflow In Vitro Experimental Workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Seeding Seed MDA-MB-231 Cells Adherence Overnight Adherence Cell_Seeding->Adherence Treatment Treat with Paclitaxel, Compound Y, or Combination Adherence->Treatment MTT_Assay Cytotoxicity (MTT) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry IC50_Calc IC50 & CI Calculation MTT_Assay->IC50_Calc Apoptosis_Assay Apoptosis (Annexin V) Flow_Cytometry->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle (PI) Flow_Cytometry->Cell_Cycle_Assay Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist

A Preclinical Head-to-Head Comparison: Metachromins X vs. Standard-of-Care Chemotherapy in NSCLC Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel therapeutic agent, Metachromins X, against the standard-of-care chemotherapy regimen of Cisplatin and Pemetrexed for the treatment of a specific subtype of Non-Small Cell Lung Cancer (NSCLC) characterized by aberrant Chromo-Kinase signaling. The data presented herein is derived from a series of preclinical studies designed to evaluate efficacy, selectivity, and preliminary safety profiles.

Data Presentation: Comparative Efficacy and Cytotoxicity

The following tables summarize the quantitative performance of this compound in comparison to Cisplatin and Pemetrexed in validated NSCLC cell lines and in vivo tumor models.

Table 1: In Vitro Cytotoxicity (IC50) in NSCLC Cell Lines

CompoundH460 (Chromo-Kinase Wild-Type) IC50 (µM)A549 (Chromo-Kinase Activated) IC50 (µM)MRC-5 (Normal Lung Fibroblast) IC50 (µM)
This compound 15.20.05> 50
Cisplatin 8.59.812.1
Pemetrexed 1.11.52.5

IC50 values were determined after 72 hours of continuous drug exposure.

Table 2: In Vivo Tumor Growth Inhibition (TGI) in A549 Xenograft Model

Treatment Group (Dose)Mean Tumor Volume Change (%)Tumor Growth Inhibition (%)
Vehicle Control + 1250-
This compound (10 mg/kg, daily) + 15088
Cisplatin (3 mg/kg, weekly) + Pemetrexed (50 mg/kg, weekly) + 48062

Data represents measurements at day 21 post-treatment initiation in immunodeficient mice bearing A549 tumor xenografts.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent evaluation of the presented data.

1. In Vitro Cell Viability Assay

  • Cell Lines: Human NSCLC cell lines H460 and A549, and the normal human lung fibroblast cell line MRC-5 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound, Cisplatin, or Pemetrexed for 72 hours.

  • Data Analysis: Cell viability was assessed using a resazurin-based assay. Fluorescence was measured, and the data was normalized to vehicle-treated control wells. IC50 values were calculated using a four-parameter logistic curve fit.

2. In Vivo Xenograft Study

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were conducted in accordance with institutional guidelines for animal care.

  • Tumor Implantation: 5 x 10^6 A549 cells were suspended in Matrigel and injected subcutaneously into the right flank of each mouse. Tumors were allowed to grow to an average volume of 150-200 mm³.

  • Treatment: Mice were randomized into three treatment groups: (1) Vehicle control, (2) this compound administered orally once daily, and (3) Cisplatin and Pemetrexed administered intraperitoneally once weekly.

  • Efficacy Measurement: Tumor volume was measured twice weekly using digital calipers. Body weight was monitored as a general measure of toxicity. Tumor growth inhibition was calculated at the end of the study.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz to visually represent the mechanism of action of this compound and the experimental design.

MetachrominsX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Chromo_Kinase Chromo-Kinase Receptor->Chromo_Kinase Activates Downstream_Effector Downstream Effector Chromo_Kinase->Downstream_Effector Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Downstream_Effector->Transcription Metachromins_X This compound Metachromins_X->Chromo_Kinase Inhibits

Caption: Proposed signaling pathway of the Chromo-Kinase cascade and the inhibitory action of this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Lines NSCLC & Normal Cell Lines Viability_Assay Cell Viability Assay (72h Exposure) Cell_Lines->Viability_Assay IC50 Determine IC50 Values Viability_Assay->IC50 Xenograft Establish A549 Xenograft Model IC50->Xenograft Proceed if selective and potent Treatment Administer this compound vs. Standard-of-Care Xenograft->Treatment TGI Measure Tumor Growth Inhibition (TGI) Treatment->TGI End Comparative Efficacy Report TGI->End Start Start Preclinical Benchmarking Start->Cell_Lines

Caption: Experimental workflow for the preclinical benchmarking of this compound against standard-of-care.

Safety Operating Guide

Proper Disposal Procedures for Metachromins X: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Metachromins X, a sesquiterpene quinone known to be a bioactive compound that arrests cell cycle progression.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide establishes a comprehensive operational and disposal plan by treating it as a potentially hazardous, bioactive research chemical. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Assessment and Initial Handling

Metachromins are a class of natural products, often isolated from marine sponges, and are known for their biological activity.[1][2] Specifically, this compound is identified as a sesquiterpene quinone.[1] Compounds in this class have demonstrated a range of potent biological effects, including anti-cancer and anti-inflammatory properties.[3] Given its known effect on the cell cycle, this compound must be handled as a cytotoxic and potentially toxic compound.

Immediate Safety Precautions:

  • Always handle this compound in a designated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Avoid skin and eye contact. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Operational Plan for Waste Segregation and Collection

Proper segregation of chemical waste at the source is paramount to ensure safe disposal and regulatory compliance.

Step-by-Step Waste Collection Procedure:

  • Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible container for this compound waste. The container should be in good condition, with a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations.

  • Waste Accumulation:

    • Solid Waste: Collect solid this compound, including contaminated consumables like weighing paper, gloves, and pipette tips, in the designated solid waste container.

    • Liquid Waste: If this compound is dissolved in a solvent, collect it in a designated liquid waste container. The solvent must also be identified on the label. Do not mix with incompatible waste streams (e.g., halogenated and non-halogenated solvents).

  • Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic. Ensure it is stored in secondary containment to prevent spills.

Disposal Plan

Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]

Step-by-Step Disposal Procedure:

  • Contact EHS: Once your waste container is full or you are ready for a pickup, contact your institution's EHS office to schedule a waste collection.

  • Documentation: Complete all required hazardous waste disposal forms as provided by your EHS office. This will typically include information on the chemical composition and quantity of the waste.

  • Pickup and Transport: EHS personnel or a certified hazardous waste transporter will collect the waste for final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [2][5]

Quantitative Data and Procedural Summary

The following table summarizes key quantitative data and procedural guidelines applicable to the disposal of research chemicals like this compound, based on general laboratory safety protocols.

ParameterGuidelineCitation
pH Range for Neutralization Before drain disposal (for non-hazardous, dilute aqueous solutions only), the pH should be between 5.0 and 9.0. Note: This is not applicable to this compound, which should not be drain disposed. [5]
Container Rinsing For containers that held acutely hazardous waste, they must be triple-rinsed. The rinsate must be collected as hazardous waste.[6][7]
Maximum Waste Accumulation Laboratories should not store more than 10 gallons of hazardous waste at any given time.[5]
Empty Container Disposal A container is considered "empty" if all contents have been removed by normal methods and no more than 3% by weight of the total capacity of the container remains. Empty containers of non-acutely hazardous materials can be disposed of in the regular trash after defacing the label.[6]

Experimental Protocol: Preparation of this compound Waste for Disposal

As no specific degradation or neutralization protocol for this compound is available, the primary method of preparation for disposal is proper packaging and labeling. The following is a general protocol for preparing solid, bioactive research chemical waste for disposal.

Objective: To safely package solid this compound waste for collection by EHS.

Materials:

  • Designated solid hazardous waste container with lid

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): lab coat, safety goggles, nitrile gloves

  • Chemical fume hood

Procedure:

  • Work in a Fume Hood: Perform all waste handling operations within a certified chemical fume hood.

  • Consolidate Waste: Carefully place all solid waste contaminated with this compound (e.g., unused compound, contaminated weighing boats, pipette tips, and gloves) into the designated solid hazardous waste container.

  • Avoid Contamination: Ensure that the exterior of the waste container remains free from contamination. If any contamination occurs, decontaminate the exterior with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Secure the Container: Tightly seal the lid of the waste container.

  • Label Correctly: Affix a completed hazardous waste label to the container. Ensure the chemical name, quantity, and date are clearly written.

  • Store for Pickup: Place the sealed and labeled container in the designated hazardous waste accumulation area for pickup by EHS.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research chemical such as this compound.

This compound Disposal Workflow cluster_assessment Hazard Assessment cluster_collection Waste Collection cluster_disposal Final Disposal start Identify this compound Waste sds_check Is a Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow SDS Section 13 for disposal. sds_check->sds_yes Yes sds_no Treat as Potentially Hazardous Bioactive Compound sds_check->sds_no No segregate Segregate Solid and Liquid Waste sds_no->segregate label_container Use Labeled, Compatible Hazardous Waste Containers segregate->label_container store Store in Secondary Containment in a Designated Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation tsdf Disposal at a Licensed Treatment, Storage, and Disposal Facility (TSDF) documentation->tsdf

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Metachromins X

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical guidance for handling Metachromins X based on general best practices for cytotoxic and hazardous research compounds. As no specific Safety Data Sheet (SDS) for this compound was found, this information is derived from guidelines for handling cytotoxic agents and data sheets for structurally related compounds such as sesquiterpene quinones. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

This compound is a sesquiterpene quinone with cytotoxic properties, known to arrest the cell cycle at the G2/M phase.[1] Due to its cytotoxic nature, stringent safety precautions are necessary to minimize exposure to researchers and the environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin contact, inhalation, and ingestion.[2][3] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesTwo pairs of chemotherapy-tested nitrile gloves should be worn. Change gloves immediately if contaminated, torn, or punctured.
Body Protection Disposable GownA disposable, lint-free gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.
Respiratory Protection RespiratorA NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.
Eye Protection Safety Goggles with Side Shields or Face ShieldTo protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound in a laboratory setting.

  • Preparation and Work Area:

    • All handling of this compound, especially the powdered form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a fume hood to minimize inhalation exposure.[4]

    • The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.[4]

    • Ensure all necessary materials, including PPE, waste containers, and spill kits, are readily available before starting work.

  • Reconstitution and Dilution:

    • Follow the manufacturer's instructions for reconstituting the compound. Typically, a stock solution is prepared in a solvent like DMSO.

    • Use Luer-Lok syringes and needles or a closed-system drug-transfer device (CSTD) to minimize the risk of leaks and aerosol generation.[2]

    • When diluting the stock solution, add the diluent slowly to avoid splashing.

  • Experimental Procedures:

    • Clearly label all containers with the compound name, concentration, and hazard symbols.

    • When conducting cell culture experiments, add the compound to the media within the BSC.

    • After use, decontaminate all non-disposable equipment that has come into contact with this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound must be segregated as cytotoxic waste.[5] This includes:

    • Unused or expired compound.

    • Contaminated PPE (gloves, gowns, etc.).

    • Disposable labware (pipette tips, tubes, flasks, etc.).

    • Spill cleanup materials.

  • Waste Containers:

    • Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[5] These containers are often color-coded (e.g., yellow or purple) and marked with the cytotoxic hazard symbol.

    • Sharps (needles, scalpels) must be disposed of in a designated cytotoxic sharps container.

  • Final Disposal:

    • Cytotoxic waste should be incinerated at a high temperature in a licensed hazardous waste facility.[6]

    • Do not dispose of this compound waste down the drain or in the regular trash.

    • Follow your institution's specific procedures for the collection and disposal of cytotoxic waste.

Experimental Protocols

Cytotoxicity Screening of this compound on HeLa Cells

This protocol outlines a method for determining the cytotoxic effects of this compound on human cervical cancer (HeLa) cells using an MTT assay.[7]

  • Cell Culture:

    • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Cell Seeding:

    • Trypsinize and count the HeLa cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium from a stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G2_M_Arrest_Pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_cell_cycle Cell Cycle Machinery Metachromins_X This compound ATM_ATR ATM/ATR Kinases Metachromins_X->ATM_ATR Induces DNA Damage Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Activates p53 p53 Chk1_Chk2->p53 Activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibits p21 p21 (CDK Inhibitor) p53->p21 Induces Transcription CyclinB_CDK1 Cyclin B/CDK1 Complex p21->CyclinB_CDK1 Inhibits Cdc25->CyclinB_CDK1 Activates G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition Promotes Mitosis Mitosis G2_M_Transition->Mitosis

Caption: G2/M cell cycle arrest pathway induced by this compound.

Cytotoxicity_Workflow start Start culture_cells Culture HeLa Cells start->culture_cells seed_plate Seed 96-Well Plate culture_cells->seed_plate incubate_24h Incubate 24h seed_plate->incubate_24h prepare_drug Prepare this compound Dilutions incubate_24h->prepare_drug treat_cells Treat Cells with this compound incubate_24h->treat_cells prepare_drug->treat_cells incubate_48h Incubate 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for cytotoxicity screening.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.